Cyclopentyl-(3-methoxy-benzyl)-amine
Description
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Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-13-8-4-5-11(9-13)10-14-12-6-2-3-7-12/h4-5,8-9,12,14H,2-3,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUBODKVEXFVAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354518 | |
| Record name | N-[(3-Methoxyphenyl)methyl]cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147724-24-1 | |
| Record name | N-[(3-Methoxyphenyl)methyl]cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to the Synthesis of Cyclopentyl-(3-methoxy-benzyl)-amine
Introduction
Cyclopentyl-(3-methoxy-benzyl)-amine is a secondary amine of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a cyclopentyl group and a substituted benzyl moiety, serves as a valuable scaffold for the synthesis of various biologically active compounds. This guide provides a comprehensive overview of the primary synthetic routes to this target molecule, with a focus on the underlying chemical principles, detailed experimental protocols, and practical insights for researchers in the field. The methodologies described herein are grounded in established chemical literature and are designed to be reproducible and scalable.
The core of the most prevalent synthetic strategy for this compound revolves around the principle of reductive amination . This powerful and versatile reaction forms a new carbon-nitrogen bond by first condensing a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
Core Synthetic Strategy: Reductive Amination
The most direct and widely employed method for the synthesis of this compound is the reductive amination of cyclopentanone with 3-methoxybenzylamine. This two-step, one-pot reaction is favored for its efficiency and the ready availability of the starting materials.
Reaction Overview
The overall transformation can be depicted as follows:
Figure 1: General scheme for the reductive amination of cyclopentanone with 3-methoxybenzylamine.
Mechanistic Considerations
-
Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (3-methoxybenzylamine) on the electrophilic carbonyl carbon of cyclopentanone. This is followed by dehydration to form the corresponding N-substituted imine. This step is typically acid-catalyzed to facilitate the protonation of the carbonyl oxygen, thereby increasing its electrophilicity. The removal of water drives the equilibrium towards the formation of the imine.
-
Reduction: The imine intermediate is then reduced to the final secondary amine product. The choice of reducing agent is critical and depends on the specific reaction conditions and the presence of other functional groups. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (H₂ over a metal catalyst like Pd/C or Pt/C).
Experimental Protocols
Below are detailed protocols for the synthesis of this compound using different reducing agents.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
Sodium triacetoxyborohydride is a mild and selective reducing agent, often preferred for its tolerance of a wide range of functional groups and its effectiveness under slightly acidic conditions, which are ideal for imine formation.
Experimental Workflow:
Figure 2: Workflow for reductive amination using sodium triacetoxyborohydride.
Step-by-Step Methodology:
-
To a solution of cyclopentanone (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approximately 0.2 M), add 3-methoxybenzylamine (1.0-1.2 eq).
-
Stir the mixture at room temperature for 20-30 minutes to allow for pre-formation of the imine.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.
-
Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (EtOAc) (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent.
Quantitative Data Summary (Protocol 1):
| Reagent/Parameter | Molar Ratio/Value | Notes |
| Cyclopentanone | 1.0 eq | |
| 3-Methoxybenzylamine | 1.0 - 1.2 eq | A slight excess can drive imine formation. |
| Sodium Triacetoxyborohydride | 1.2 - 1.5 eq | Added portion-wise to control the reaction rate. |
| Solvent | DCE or THF (0.2 M) | |
| Temperature | 0 °C to Room Temp. | |
| Reaction Time | 12 - 24 hours | Monitor for completion. |
| Typical Yield | 75-90% | After purification. |
Protocol 2: Catalytic Hydrogenation
Catalytic hydrogenation is another effective method, particularly for larger-scale syntheses, as it avoids the use of stoichiometric metal hydride reagents.[1]
Experimental Workflow:
Figure 3: Workflow for reductive amination via catalytic hydrogenation.
Step-by-Step Methodology:
-
In a suitable hydrogenation vessel, dissolve cyclopentanone (1.0 eq) and 3-methoxybenzylamine (1.0-1.1 eq) in a solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt% on a dry basis).
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing the uptake of hydrogen and by TLC or LC-MS analysis of aliquots.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification by column chromatography or distillation may be necessary.
Quantitative Data Summary (Protocol 2):
| Reagent/Parameter | Molar Ratio/Value | Notes |
| Cyclopentanone | 1.0 eq | |
| 3-Methoxybenzylamine | 1.0 - 1.1 eq | |
| Pd/C (10%) | 1-5 mol% | Catalyst loading can be optimized. |
| Solvent | Methanol or Ethanol | |
| Hydrogen Pressure | 50 - 100 psi | |
| Temperature | Room Temperature | |
| Reaction Time | 4 - 12 hours | Monitor for completion. |
| Typical Yield | 80-95% |
Trustworthiness: Self-Validating Systems
To ensure the successful and safe execution of these protocols, a self-validating system should be in place. This involves continuous monitoring and characterization throughout the synthesis.
-
Reaction Monitoring: Regular analysis of the reaction mixture by TLC or LC-MS is crucial to determine the point of completion and to identify the formation of any significant by-products. For instance, in the reductive amination of cyclopentanone, incomplete reaction could leave unreacted starting materials, while side reactions could include the formation of N,N-dicyclopentylamine.[2]
-
Product Characterization: The identity and purity of the final product, this compound, must be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the connectivity of the atoms.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Shows the presence of key functional groups, such as the N-H stretch of the secondary amine.
-
Alternative Synthetic Approaches
N-Alkylation of 3-Methoxybenzylamine
In this approach, 3-methoxybenzylamine is reacted with a cyclopentyl halide or a cyclopentyl sulfonate ester.
Reaction Scheme:
Figure 4: N-alkylation of 3-methoxybenzylamine with a cyclopentyl electrophile.
This method often requires more forcing conditions (e.g., elevated temperatures) and can be prone to over-alkylation, leading to the formation of the tertiary amine. The choice of base and solvent is critical to optimize the yield of the desired secondary amine.
Conclusion
The synthesis of this compound is most efficiently achieved through the reductive amination of cyclopentanone with 3-methoxybenzylamine. The choice between a chemical reducing agent like sodium triacetoxyborohydride and catalytic hydrogenation will depend on the scale of the reaction and the available laboratory equipment. For both methods, careful monitoring and thorough characterization are paramount to ensure the synthesis of a high-purity product. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals working with this important chemical entity.
References
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- Google Patents. (n.d.). US8440863B2 - Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Santa Cruz Biotechnology. (n.d.). This compound hydrochloride.
- Organic Syntheses Procedure. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE.
- Indian Academy of Sciences. (n.d.). Synthesis of ketamine from a nontoxic procedure: a new and efficient route.
- PubMed. (1984). Synthesis of cyclopentano-N-methylphosphatidylethanolamines: aminolysis during the use of methylamine.
- Google Patents. (n.d.). US20140206867A1 - Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof.
- Sigma-Aldrich. (n.d.). 2,5-BIS(3-METHOXYBENZYLIDENE)CYCLOPENTANONE.
- Asian Journal of Chemistry. (n.d.). Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor.
- MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency.
- MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
- Organic Syntheses. (n.d.). Cu-CATALYZED AZIDE-ALKYNE CYCLOADDITION: PREPARATION OF TRIS((1-BENZYL-1H-1,2,3-TRIAZOLYL)METHYL)AMINE.
- Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
- Google Patents. (n.d.). EP3505509A1 - Methods for the preparation of arylcycloalkylamine derivatives.
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An In-depth Technical Guide to Cyclopentyl-(3-methoxy-benzyl)-amine: Physicochemical Properties, Synthesis, and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of Cyclopentyl-(3-methoxy-benzyl)-amine. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from authoritative chemical databases and analogous compounds to present a robust profile. The guide delves into the structural and physicochemical characteristics, predicted spectral data, potential synthetic routes, and the reactivity of this secondary amine. The content is structured to provide researchers and drug development professionals with a foundational understanding of this compound, highlighting the influence of its constituent functional groups—the cyclopentyl moiety, the secondary amine, and the 3-methoxybenzyl group. This document aims to serve as a valuable resource for hypothesis generation, experimental design, and the anticipation of the compound's behavior in various chemical and biological systems.
Introduction
This compound is a secondary amine featuring a cyclopentyl group and a 3-methoxybenzyl substituent attached to the nitrogen atom. While specific research on this exact molecule is not extensively published, its structural motifs are prevalent in medicinal chemistry and organic synthesis. The cyclopentyl group can enhance lipophilicity and metabolic stability, the secondary amine provides a key site for hydrogen bonding and salt formation, and the methoxybenzyl group can influence electronic properties and offers a site for metabolic transformation or synthetic modification. Understanding the interplay of these functional groups is crucial for predicting the compound's behavior and potential applications. This guide provides a detailed examination of its properties, drawing on data from its hydrochloride salt and structurally related molecules.
Physicochemical Properties
Direct experimental data for the free base form of this compound is scarce. However, properties can be predicted based on its structure and data from its hydrochloride salt and similar compounds.
Structural and Molecular Data
| Property | Value | Source |
| IUPAC Name | N-(3-methoxybenzyl)cyclopentanamine | N/A |
| Molecular Formula | C₁₃H₁₉NO | [1] |
| Molecular Weight | 205.30 g/mol | Calculated |
| CAS Number | Not available for free base | N/A |
| Hydrochloride Salt CAS | Not explicitly found | N/A |
| Hydrochloride Salt MW | 241.76 g/mol | [1] |
Predicted Physical Properties
The following properties are estimated based on data from structurally analogous compounds such as Cyclopentyl-(3,4-dimethoxy-benzyl)-amine and N-benzylcyclopentanamine.[2][3]
| Property | Predicted Value | Notes |
| Boiling Point | ~330-350 °C | Extrapolated from similar structures.[2][4] |
| Density | ~1.0 g/cm³ | Based on related compounds.[2] |
| pKa (of conjugate acid) | ~9.5 | Typical for secondary amines.[2] |
| LogP | ~3.0 | Estimated based on structural fragments. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO. | General characteristic of similar amines. |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by its secondary amine and the 3-methoxybenzyl group.
Basicity and Salt Formation
As a secondary amine, the lone pair of electrons on the nitrogen atom imparts basic properties. It readily reacts with acids to form salts, such as the commercially available hydrochloride salt.[1] This property is crucial for its handling, formulation, and potential use in pharmaceutical applications.
Reactivity of the Methoxybenzyl Group
The methoxybenzyl group, particularly when the methoxy is in the para position (p-methoxybenzyl or PMB), is a well-known protecting group for amines in organic synthesis.[5][6] While the 3-methoxy (meta) substitution is less activating than the 4-methoxy (para) position, the benzyl C-N bond can still be susceptible to cleavage under certain conditions.
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) can be used to deprotect PMB-protected amines.[6][7] The reaction proceeds through a charge-transfer complex.
-
Acidic Cleavage: Strong acids, such as trifluoroacetic acid (TFA), can also effect the cleavage of the methoxybenzyl group, particularly in the presence of a suitable cation scavenger.[5][7]
The reactivity of the 3-methoxybenzyl group is an important consideration for the stability of the compound under various experimental conditions.
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An In-depth Technical Guide to Cyclopentyl-(3-methoxy-benzyl)-amine: Synthesis, Characterization, and Physicochemical Properties
This technical guide provides a comprehensive overview of Cyclopentyl-(3-methoxy-benzyl)-amine, a secondary amine of interest in medicinal chemistry and organic synthesis. Given its status as a research chemical, this document synthesizes foundational chemical principles and data from analogous structures to present a robust guide for its synthesis, characterization, and handling. The information herein is intended for researchers, scientists, and professionals in drug development.
Core Molecular Attributes
This compound is a molecule that combines a saturated carbocyclic ring (cyclopentyl) with an aromatic methoxy-substituted benzyl group via a secondary amine linkage. This structure imparts a combination of lipophilic and polar characteristics, making it an interesting scaffold for further chemical exploration.
Molecular Structure and Formula
The fundamental identity of this compound is defined by its molecular structure and resulting chemical formula.
-
Molecular Formula: C₁₃H₁₉NO[1]
-
Molecular Weight: 205.3 g/mol [1]
-
IUPAC Name: N-(3-methoxybenzyl)cyclopentanamine
A hydrochloride salt form is also noted, with the following properties:
Caption: 2D Molecular Structure of this compound.
Physicochemical Data Summary
While specific experimental data for this exact molecule is not widely published, we can predict its properties based on its constituent functional groups and structurally similar compounds.
| Property | Predicted Value / Information | Source / Basis |
| Molecular Formula | C₁₃H₁₉NO | Santa Cruz Biotechnology[1] |
| Molecular Weight | 205.3 g/mol | Santa Cruz Biotechnology[1] |
| Physical State | Likely a liquid or low-melting solid at STP | Analogy to N-benzylcyclopentanamine[3] |
| Boiling Point | >200 °C (estimated) | Analogy to N-benzylcyclopentanamine (202-203 °C)[3] |
| Solubility | Soluble in organic solvents (e.g., methanol, chloroform, dichloromethane). Limited solubility in water. | General properties of secondary amines |
| pKa (conjugate acid) | ~9-10 | Typical range for secondary amines |
Synthesis Methodology: Reductive Amination
A robust and widely applicable method for the synthesis of secondary amines is reductive amination.[4][5] This approach involves the reaction of a primary amine with an aldehyde to form an imine intermediate, which is then reduced in situ to the desired secondary amine. This method is favored for its high efficiency and the commercial availability of the starting materials.
Proposed Synthetic Workflow
The synthesis of this compound can be efficiently achieved through the reductive amination of 3-methoxybenzaldehyde with cyclopentylamine. A mild reducing agent such as sodium triacetoxyborohydride (STAB) is ideal for this transformation as it is selective for the iminium ion over the aldehyde, allowing for a one-pot procedure.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
3-methoxybenzaldehyde (1.0 eq)
-
Cyclopentylamine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent system (e.g., Hexane/Ethyl Acetate gradient)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-methoxybenzaldehyde (1.0 eq) and anhydrous dichloromethane. Stir the solution at room temperature until the aldehyde is fully dissolved.
-
Amine Addition: Add cyclopentylamine (1.1 eq) dropwise to the stirred solution. Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The addition may cause a slight exotherm. Continue to stir the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-12 hours).
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Spectroscopic Characterization Profile
The structural elucidation of the synthesized product relies on a combination of spectroscopic techniques. Below are the predicted data based on the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural confirmation of organic molecules.
Predicted ¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.25 | t | 1H | Ar-H (H5) | Aromatic proton on the benzene ring. |
| ~6.80-6.90 | m | 3H | Ar-H (H2, H4, H6) | Aromatic protons on the benzene ring. |
| ~3.80 | s | 3H | -OCH₃ | Methoxy group protons. |
| ~3.75 | s | 2H | Ar-CH₂-N | Benzylic protons adjacent to the nitrogen. |
| ~3.10 | quintet | 1H | N-CH (cyclopentyl) | Methine proton on the cyclopentyl ring attached to nitrogen. |
| ~1.50-1.90 | m | 8H | -CH₂- (cyclopentyl) | Methylene protons of the cyclopentyl ring. |
| ~1.30 | br s | 1H | N-H | Amine proton, often broad and may exchange with D₂O. |
Predicted ¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160.0 | Ar-C-OCH₃ | Aromatic carbon attached to the methoxy group. |
| ~141.0 | Ar-C (ipso) | Aromatic carbon attached to the benzylic CH₂. |
| ~129.5 | Ar-CH | Aromatic methine carbon. |
| ~120.0 | Ar-CH | Aromatic methine carbon. |
| ~113.0 | Ar-CH | Aromatic methine carbon. |
| ~112.5 | Ar-CH | Aromatic methine carbon. |
| ~58.0 | N-CH (cyclopentyl) | Cyclopentyl methine carbon attached to nitrogen. |
| ~55.2 | -OCH₃ | Methoxy group carbon.[6] |
| ~53.0 | Ar-CH₂-N | Benzylic carbon attached to nitrogen. |
| ~33.0 | -CH₂- (cyclopentyl) | Cyclopentyl methylene carbons adjacent to the N-CH group. |
| ~24.0 | -CH₂- (cyclopentyl) | Remaining cyclopentyl methylene carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Predicted IR Absorptions (neat or KBr):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3350 | Weak-Medium | N-H stretch (secondary amine)[7][8] |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 2850-2960 | Strong | Aliphatic C-H stretch (cyclopentyl and benzylic) |
| 1580-1600 | Medium-Strong | C=C aromatic ring stretch |
| 1250-1300 | Strong | Aryl-O stretch (asymmetric) |
| 1020-1250 | Medium | C-N stretch[8] |
| 1030-1050 | Strong | Aryl-O stretch (symmetric) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted MS (Electron Impact, EI):
-
Molecular Ion (M⁺): m/z = 205. This peak should be observable.
-
Major Fragmentation Pathways:
-
Benzylic Cleavage: The most prominent fragmentation will be the cleavage of the C-N bond to form a stable, resonance-stabilized methoxybenzyl cation at m/z = 121 . This is expected to be the base peak.
-
α-Cleavage at the Cyclopentyl Ring: Cleavage of a C-C bond in the cyclopentyl ring alpha to the nitrogen can lead to a fragment at m/z = 176 (M-29, loss of C₂H₅).
-
Loss of the cyclopentyl group can result in a fragment at m/z = 136 .
-
Safety and Handling
As this compound is designated for research use only, comprehensive toxicological data is not available.[1][2] Standard laboratory safety precautions should be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
This technical guide provides a detailed, albeit predictive, framework for the synthesis and characterization of this compound. The proposed reductive amination protocol is a reliable method for accessing this compound. The predicted spectroscopic data serves as a benchmark for researchers to confirm the identity and purity of the synthesized material. As with any research chemical, careful handling and thorough characterization are paramount.
References
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PubMed. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. [Link]
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CAS number for Cyclopentyl-(3-methoxy-benzyl)-amine
Absence of a Confirmed CAS Number for Cyclopentyl-(3-methoxy-benzyl)-amine Prevents Further Investigation
A thorough search of chemical databases and scientific literature has revealed no assigned Chemical Abstracts Service (CAS) number for the compound specified as "this compound." The CAS number is a unique numerical identifier assigned to every chemical substance, acting as a critical and unambiguous reference point for researchers, scientists, and regulatory bodies worldwide.
Without a confirmed CAS number, it is not possible to retrieve the necessary technical data required to construct an in-depth guide that meets the stipulated standards of scientific integrity and authoritativeness. Key information that is inextricably linked to the CAS number and currently unavailable includes:
-
Verified Synthesis Protocols: Standardized and reproducible methods for the preparation of the compound.
-
Spectroscopic and Physicochemical Data: Essential characterization data such as NMR, IR, mass spectrometry, melting point, and solubility, which are fundamental for identity confirmation and quality control.
-
Biological Activity and Mechanism of Action: Peer-reviewed studies detailing the compound's interactions with biological systems.
-
Safety, Handling, and Toxicological Information: Critical data for ensuring safe laboratory practices and assessing potential hazards.
Proceeding to generate a technical guide on a compound without a definitive CAS number would be speculative and could lead to the dissemination of unverified and potentially inaccurate information. This would be contrary to the core requirements of expertise, trustworthiness, and authoritative grounding.
Therefore, this document cannot be produced at this time. Should a CAS number for this compound be identified and published in reputable chemical registries, a comprehensive technical guide could be developed.
Spectroscopic Profile of Cyclopentyl-(3-methoxy-benzyl)-amine: A Technical Guide
Introduction
Cyclopentyl-(3-methoxy-benzyl)-amine is a secondary amine with a molecular formula of C₁₃H₁₉NO and a molecular weight of 205.3 g/mol .[1] Its structure combines a saturated cyclopentyl ring, a benzylic group, and a meta-substituted methoxybenzene ring. This unique combination of aliphatic and aromatic moieties makes it a molecule of interest for researchers in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As experimentally derived public data for this specific molecule is limited, this guide synthesizes predicted data based on established spectroscopic principles and data from analogous structures. The methodologies for data acquisition are also detailed to provide a framework for experimental validation.
Molecular Structure and Key Features
A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: ~16 ppm.
-
Acquisition time: ~3-4 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64, depending on the sample concentration.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse program.
-
Spectral width: ~220 ppm.
-
Acquisition time: ~1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
-
Predicted ¹H NMR Data
The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.20-7.30 | t | 1H | Ar-H (H5) | The triplet multiplicity arises from coupling to the two adjacent aromatic protons. |
| ~6.75-6.85 | m | 3H | Ar-H (H2, H4, H6) | These protons are in different environments due to the methoxy group, leading to a complex multiplet. |
| ~3.80 | s | 3H | -OCH₃ | The singlet indicates no adjacent protons. The chemical shift is characteristic of a methoxy group on an aromatic ring. |
| ~3.75 | s | 2H | Benzyl-CH₂ | A singlet is expected as there are no adjacent protons. The chemical shift is typical for benzylic protons attached to a nitrogen. |
| ~3.00-3.10 | m | 1H | Cyclopentyl-CH | This methine proton is coupled to the adjacent CH₂ groups of the cyclopentyl ring, resulting in a multiplet. |
| ~1.40-1.90 | m | 8H | Cyclopentyl-CH₂ | The methylene protons of the cyclopentyl ring are diastereotopic and will appear as a series of complex multiplets. |
| ~1.20 | br s | 1H | N-H | The N-H proton signal is often broad and its chemical shift can vary with concentration and solvent. It may not show clear coupling. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160.0 | Ar-C (C3) | The carbon directly attached to the oxygen of the methoxy group is significantly deshielded. |
| ~141.0 | Ar-C (C1) | The ipso-carbon of the benzyl group. |
| ~129.5 | Ar-CH (C5) | Aromatic CH carbon. |
| ~119.0 | Ar-CH (C6) | Aromatic CH carbon. |
| ~113.0 | Ar-CH (C4) | Aromatic CH carbon. |
| ~112.0 | Ar-CH (C2) | Aromatic CH carbon. |
| ~58.0 | Cyclopentyl-CH | The methine carbon of the cyclopentyl group attached to the nitrogen. |
| ~55.2 | -OCH₃ | The carbon of the methoxy group.[2] |
| ~53.0 | Benzyl-CH₂ | The benzylic carbon attached to the nitrogen. |
| ~33.0 | Cyclopentyl-CH₂ | The methylene carbons of the cyclopentyl ring adjacent to the CH-N group. |
| ~24.0 | Cyclopentyl-CH₂ | The other methylene carbons of the cyclopentyl ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
-
Technique: Attenuated Total Reflectance (ATR) is a common and convenient method. Alternatively, a thin film can be prepared by depositing a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Vibration | Assignment |
| 3300-3350 | Weak-Medium | N-H stretch | Secondary amine N-H bond.[3][4] |
| 3000-3100 | Medium | C-H stretch | Aromatic C-H.[5] |
| 2850-2960 | Strong | C-H stretch | Aliphatic C-H (cyclopentyl and benzyl CH₂).[6] |
| 1580-1600 | Medium | C=C stretch | Aromatic ring.[7] |
| 1450-1500 | Medium | C=C stretch | Aromatic ring.[7] |
| 1250-1300 | Strong | C-O stretch | Aryl ether (asymmetric). |
| 1020-1075 | Medium | C-O stretch | Aryl ether (symmetric). |
| 1150-1250 | Medium | C-N stretch | Aliphatic amine.[3] |
| 750-810 & 690 | Strong | C-H out-of-plane bend | Meta-substituted benzene ring.[8][9] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: MS Data Acquisition
-
Ionization Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
-
EI-MS:
-
A small amount of the sample is introduced into the ion source, often via a Gas Chromatography (GC) system.
-
Electron energy: 70 eV.
-
-
ESI-MS:
-
The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source.
-
The analysis is typically run in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Predicted Mass Spectrum Fragmentation
The molecular ion peak (M⁺) in EI-MS for this compound would be at m/z 205. In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 206.
Caption: Predicted major fragmentation pathways in EI-MS.
Key Fragmentation Pathways:
-
α-Cleavage: This is a characteristic fragmentation for amines.[10] Cleavage of the C-C bond adjacent to the nitrogen is common.
-
Loss of the cyclopentyl radical would lead to the formation of the 3-methoxybenzylaminium ion at m/z 136 .
-
Loss of the 3-methoxybenzyl radical would result in the cyclopentylaminium ion at m/z 84 .
-
-
Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the aromatic ring can lead to the formation of a tropylium ion.
-
A prominent peak at m/z 121 corresponding to the methoxybenzyl cation ([CH₃OC₆H₄CH₂]⁺) is expected.[11] This can further lose formaldehyde (CH₂O) to give the tropylium ion at m/z 91 .
-
-
Loss of the Methoxy Group: Loss of a methoxy radical (·OCH₃) from the molecular ion would result in a fragment at m/z 174 .
Conclusion
This technical guide provides a detailed predictive overview of the ¹H NMR, ¹³C NMR, IR, and MS spectroscopic data for this compound. The provided spectral interpretations, based on fundamental principles and data from analogous compounds, offer a robust framework for the identification and characterization of this molecule. The experimental protocols outlined herein serve as a practical guide for researchers to acquire and validate this data. This comprehensive spectroscopic profile is an essential resource for scientists and professionals working with this compound, ensuring its correct identification and facilitating its application in further research and development.
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solubility of Cyclopentyl-(3-methoxy-benzyl)-amine in different solvents
An In-depth Technical Guide to the Solubility of Cyclopentyl-(3-methoxy-benzyl)-amine
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility of this compound, a compound of interest in pharmaceutical research and drug development. In the absence of extensive published solubility data for this specific molecule, this document serves as a foundational resource for researchers and scientists. It outlines the theoretical principles governing its solubility, provides detailed experimental protocols for its determination, and offers insights into solvent selection for formulation and development. This guide is designed to empower drug development professionals with the necessary tools to accurately characterize the solubility profile of this compound and similar chemical entities.
Introduction to this compound
This compound is a secondary amine with a molecular structure that suggests its potential utility as a scaffold in medicinal chemistry. The molecule incorporates a non-polar cyclopentyl group, a semi-polar benzylamine core, and a methoxy-substituted aromatic ring. Understanding the solubility of this compound is a critical first step in its development as a potential therapeutic agent, as solubility directly impacts bioavailability, formulation, and ultimately, clinical efficacy.[1] This guide will provide a robust framework for approaching the solubility assessment of this compound.
Structural Analysis:
-
Cyclopentyl Group: This bulky, non-polar aliphatic ring is expected to contribute to lower aqueous solubility and higher solubility in non-polar organic solvents.
-
Benzylamine Core: The secondary amine group provides a site for hydrogen bonding, potentially enhancing solubility in protic solvents. Its basic nature (pKa estimation required) will lead to pH-dependent aqueous solubility.
-
3-Methoxy-benzyl Group: The methoxy group is a weak hydrogen bond acceptor and adds some polarity to the aromatic ring. The overall phenyl ring remains largely hydrophobic.
Theoretical Considerations and Physicochemical Properties
Before undertaking experimental work, it is crucial to estimate the key physicochemical properties of this compound that will govern its solubility.
Predicted Physicochemical Properties
While experimental data is the gold standard, computational tools can provide valuable initial estimates. For a structurally related compound, cyclopentyl-(2,5-dimethoxy-benzyl)-amine, the predicted XLogP3 is 3.1, suggesting a lipophilic character.[2] We can anticipate a similar lipophilicity for our target compound.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Implication for Solubility |
| Molecular Weight | ~219.32 g/mol | Moderate molecular weight, generally favorable for solubility. |
| logP (Lipophilicity) | Estimated ~3.0 - 3.5 | Indicates a preference for non-polar environments and likely low intrinsic aqueous solubility. |
| pKa (Basicity) | Estimated ~9.5 - 10.5 | As a secondary amine, it will be protonated at physiological pH, leading to significantly increased aqueous solubility at lower pH values. |
| Hydrogen Bond Donors | 1 (N-H) | Ability to donate hydrogen bonds to protic solvents. |
| Hydrogen Bond Acceptors | 2 (N and O) | Ability to accept hydrogen bonds from protic solvents. |
| Polar Surface Area | ~21.3 Ų (estimated) | A relatively low polar surface area, consistent with a lipophilic molecule. |
Principles of Solvent-Solute Interactions
The dissolution of this compound in a given solvent is governed by the principle of "like dissolves like." The interplay of intermolecular forces dictates the extent of solubility.
Caption: Key intermolecular forces governing solubility.
A successful dissolution process requires the energy released from solute-solvent interactions to overcome the energy of the solute's crystal lattice and the solvent-solvent interactions.
Experimental Determination of Solubility
A multi-tiered approach to solubility testing is recommended, starting with kinetic solubility for initial screening and progressing to thermodynamic solubility for a definitive understanding.[3]
Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO and then diluted into an aqueous buffer, begins to precipitate. It's a high-throughput method ideal for early discovery to flag compounds with potential solubility issues.[1][3]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a given solvent. This is determined by allowing an excess of the solid compound to equilibrate with the solvent over a set period. The "shake-flask" method is the gold standard for this measurement.[4][5]
Experimental Workflow
The following diagram outlines a robust workflow for the comprehensive solubility assessment of this compound.
Caption: A comprehensive workflow for solubility determination.
Detailed Protocol: Thermodynamic Solubility by Shake-Flask Method
This protocol is a self-validating system for determining the equilibrium solubility of this compound.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, pH 7.4 PBS, pH 2.0 HCl, Ethanol, Methanol, Acetonitrile, DMSO, Dichloromethane, Ethyl Acetate)
-
Calibrated analytical balance
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC-UV or LC-MS system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound (e.g., 2-5 mg) to a vial. The key is to have undissolved solid remaining at equilibrium.[5]
-
Accurately dispense a known volume of the desired solvent (e.g., 1 mL) into each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[5]
-
Agitate the slurries for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical. A time-point study can be conducted to confirm when equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let larger particles settle.
-
To separate the saturated supernatant from the excess solid, either:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes). This method can sometimes overestimate solubility if fine particles remain suspended.[6]
-
Filtration: Carefully withdraw the supernatant using a syringe and pass it through a syringe filter. This may underestimate solubility if the compound adsorbs to the filter material.[6] Pre-wetting the filter with the solution can mitigate this.
-
-
-
Analysis:
-
Prepare a calibration curve of this compound in a suitable solvent (e.g., acetonitrile/water) using known concentrations.
-
Dilute an aliquot of the clear, saturated supernatant with the analysis solvent to fall within the range of the calibration curve.
-
Analyze the diluted samples and standards by a validated HPLC-UV or LC-MS method. HPLC is preferred as it can separate the parent compound from any potential impurities or degradants.[6]
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility in the solvent by multiplying the concentration by the dilution factor.
-
Express the final solubility in units such as mg/mL or µg/mL.
-
Solvent Selection and Solubility Profile
The choice of solvents for testing and for subsequent formulation is critical.[7] Based on the structure of this compound, a range of solvents should be evaluated.
Recommended Solvents for Characterization
-
Aqueous Buffers:
-
pH 7.4 (e.g., PBS): To simulate physiological conditions.
-
pH ~2.0 (e.g., 0.01 N HCl): To determine the solubility of the protonated, salt form of the amine.
-
Water (unbuffered): To determine intrinsic aqueous solubility.
-
-
Polar Protic Solvents: Ethanol, Methanol, Isopropanol. These are common in pharmaceutical formulations and can engage in hydrogen bonding.
-
Polar Aprotic Solvents: Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF). These are often used in early-stage discovery and as co-solvents.[8]
-
Non-Polar/Moderately Polar Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF). These are relevant for synthesis and purification processes.[9]
Anticipated Solubility Behavior
-
Aqueous Solubility: Expected to be low at neutral pH due to the lipophilic nature of the molecule. Solubility will likely increase significantly at acidic pH as the amine becomes protonated and forms a more soluble salt.
-
Organic Solubility: High solubility is anticipated in a range of organic solvents, particularly those with moderate polarity like DCM, THF, and lower alcohols. Solubility in highly non-polar solvents like hexanes may be more limited due to the presence of the polar amine and ether groups. High solubility is expected in polar aprotic solvents like DMSO.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, tabular format to facilitate comparison across different solvent systems.
Table 2: Experimental Solubility of this compound (Template)
| Solvent/Medium | Temperature (°C) | Method | Solubility (mg/mL) | Observations |
| Water | 25 | Shake-Flask | [Enter Data] | |
| PBS (pH 7.4) | 25 | Shake-Flask | [Enter Data] | |
| 0.01 N HCl (pH 2.0) | 25 | Shake-Flask | [Enter Data] | |
| Ethanol | 25 | Shake-Flask | [Enter Data] | |
| Methanol | 25 | Shake-Flask | [Enter Data] | |
| Acetonitrile | 25 | Shake-Flask | [Enter Data] | |
| Dichloromethane | 25 | Shake-Flask | [Enter Data] | |
| Ethyl Acetate | 25 | Shake-Flask | [Enter Data] | |
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | [Enter Data] |
Conclusion and Future Directions
This guide provides a comprehensive framework for determining and understanding the solubility of this compound. By combining theoretical predictions with rigorous experimental methodologies like the shake-flask method, researchers can generate the high-quality data necessary for informed decision-making in the drug development process. The pH-dependent aqueous solubility will be a critical parameter to optimize for potential oral formulations. Future work should focus on characterizing the solid-state properties (e.g., crystallinity vs. amorphous content) of the compound, as this can significantly influence thermodynamic solubility.[6]
References
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Navigating the Unseen: A Technical Safety and Hazard Guide for Cyclopentyl-(3-methoxy-benzyl)-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentyl-(3-methoxy-benzyl)-amine is a compound of interest within the landscape of contemporary chemical research and drug development. As with any novel or specialized chemical entity, a thorough understanding of its potential hazards and the implementation of robust safety protocols are not merely procedural formalities but are fundamental to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth technical overview of the potential hazards associated with this compound, drawing upon data from structurally related compounds to establish a comprehensive safety framework. Given the limited direct safety data for this specific molecule, a conservative approach based on analogous structures is both prudent and necessary.
Hazard Identification and Risk Assessment
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a hazard assessment must be conducted by examining the safety profiles of its constituent moieties and structurally similar compounds, such as N-isopropylbenzylamine, 3-Methoxybenzylamine, and Cyclopentylamine.
GHS Hazard Classification (Inferred)
Based on the available data for analogous compounds, this compound should be handled as a substance with the following potential GHS classifications:
| Hazard Class | Category | Hazard Statement | Source Analogy |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2][3] | 3-Methoxybenzylamine |
| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage.[1] OR H315: Causes skin irritation.[2][3][4][5] | N-isopropylbenzylamine, 3-Methoxybenzylamine |
| Serious Eye Damage/Eye Irritation | Category 1 / 2 | H318: Causes serious eye damage. OR H319: Causes serious eye irritation.[2][3][4][5] | N-isopropylbenzylamine, 3-Methoxybenzylamine |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | H335: May cause respiratory irritation.[1][2][3][4][5] | N-isopropylbenzylamine, 3-Methoxybenzylamine |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects.[1] | N-isopropylbenzylamine |
It is imperative to treat the compound as hazardous until its toxicological properties have been thoroughly investigated and confirmed.
Toxicological Profile (Inferred)
-
Acute Effects: Ingestion may be harmful.[1][2][3] Direct contact can be expected to cause skin irritation or severe burns and serious eye damage.[1][2][3][4][5][6][7] Inhalation of vapors or aerosols may lead to respiratory tract irritation.[1][2][3][4][5][6]
-
Chronic Effects: The long-term toxicological properties of this compound have not been determined. As a matter of principle, exposure should be minimized.
Safe Handling and Storage Protocols
A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential for the safe handling of this compound.
Hierarchy of Controls
Caption: Hierarchy of controls for mitigating risks associated with this compound.
Engineering Controls
-
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][8]
-
For operations with a higher risk of aerosol generation or when handling larger quantities, the use of a glove box may be warranted.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles are mandatory.[4] A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection:
-
A flame-retardant lab coat must be worn at all times.
-
Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn.[5] It is crucial to check the breakthrough time and permeation rate of the glove material for structurally similar compounds. Gloves should be inspected before use and changed frequently.
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[1]
Handling Procedures
-
Avoid direct contact with skin, eyes, and clothing.[8]
-
Use non-sparking tools and equipment where applicable.[9]
-
Ensure proper labeling of all containers.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][8]
-
Keep away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents and acids.[8]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][10] |
| Skin Contact | Immediately remove all contaminated clothing.[1] Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][10] Remove contact lenses if present and easy to do.[4][10] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[7] Rinse mouth with water.[7] If the individual is conscious, provide them with two glasses of water to drink.[1] Seek immediate medical attention. |
Spill and Leak Response
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable container for hazardous waste disposal.
-
-
Large Spills:
Disposal Considerations
-
All waste containing this compound must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this chemical down the drain.
Conclusion
References
-
Material Safety Data Sheet - n-Isopropylbenzylamine, 97%. Cole-Parmer.
-
This compound. Santa Cruz Biotechnology.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
SAFETY DATA SHEET. Merck Millipore.
-
Isopropylbenzylamine SDS, 102-97-6 Safety Data Sheets. ECHEMI.
-
This compound hydrochloride. Santa Cruz Biotechnology.
-
Safety Data Sheet: N-Isopropyl-N-benzylamine. Chemos GmbH & Co.KG.
-
SAFETY DATA SHEET. Fisher Scientific.
-
3-Methoxybenzylamine. PubChem.
-
3-Methoxybenzylamine 98%. Sigma-Aldrich.
-
SAFETY DATA SHEET. Fisher Scientific.
-
SAFETY DATA SHEET. Fisher Scientific.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
material safety data sheet sds/msds. CDH Fine Chemical.
-
SAFETY DATA SHEET. Thermo Fisher Scientific.
-
Safety Data Sheet. Cayman Chemical.
-
Safety Data Sheet. CymitQuimica.
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- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. echemi.com [echemi.com]
- 5. chemos.de [chemos.de]
- 6. fishersci.com [fishersci.com]
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- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to Cyclopentyl-(3-methoxy-benzyl)-amine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of Cyclopentyl-(3-methoxy-benzyl)-amine hydrochloride, a secondary amine of interest in medicinal chemistry and drug development. While specific literature on this exact molecule is sparse, this document consolidates information on its fundamental properties, proposes a robust synthetic route based on established chemical principles, outlines expected analytical characterization, and discusses potential biological activities by drawing parallels with structurally related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a foundational understanding and practical insights into this compound.
Introduction and Chemical Properties
This compound hydrochloride is a secondary amine hydrochloride salt. The structure features a cyclopentyl group and a 3-methoxybenzyl group attached to a central nitrogen atom. The hydrochloride salt form generally confers increased water solubility and stability, making it suitable for pharmaceutical and research applications.
Table 1: Core Properties of this compound Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉NO・HCl | [1] |
| Molecular Weight | 241.76 g/mol | [1] |
| CAS Number | Not explicitly available in searched sources | N/A |
| Appearance | Expected to be a crystalline solid | General knowledge of amine hydrochlorides |
| Solubility | Expected to be soluble in water and polar organic solvents | General knowledge of amine hydrochlorides |
The free base, this compound, has a molecular formula of C₁₃H₁₉NO and a molecular weight of 205.30 g/mol .[2]
Synthesis and Purification
A highly plausible and efficient method for the synthesis of this compound is through the reductive amination of cyclopentanone with 3-methoxybenzylamine. This well-established reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. The subsequent treatment with hydrochloric acid yields the hydrochloride salt.
Proposed Synthetic Pathway: Reductive Amination
The overall synthetic workflow is depicted below. The choice of reducing agent is critical and influences the reaction conditions and outcomes.
Caption: Proposed synthesis of this compound hydrochloride via reductive amination.
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride
This protocol utilizes sodium triacetoxyborohydride (STAB), a mild and selective reducing agent suitable for reductive aminations.
Materials and Reagents:
-
Cyclopentanone
-
3-Methoxybenzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Hydrochloric acid (ethanolic or ethereal solution)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopentanone (1.0 eq) and 3-methoxybenzylamine (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic, and the temperature should be monitored. Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation of the Free Base: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound free base.
-
Purification of the Free Base: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Formation of the Hydrochloride Salt: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of hydrochloric acid in ethanol or diethyl ether dropwise with stirring. The hydrochloride salt should precipitate out of the solution.
-
Isolation of the Hydrochloride Salt: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the cyclopentyl protons, the benzylic methylene protons, the aromatic protons of the 3-methoxyphenyl group, the methoxy protons, and a broad signal for the amine proton (which may exchange with deuterium in deuterated solvents). |
| ¹³C NMR | Resonances for the cyclopentyl carbons, the benzylic methylene carbon, the aromatic carbons (including the carbon attached to the methoxy group), and the methoxy carbon. |
| Infrared (IR) | Characteristic peaks for N-H stretching (amine salt), C-H stretching (aliphatic and aromatic), C=C stretching (aromatic), and C-O stretching (methoxy group). |
| Mass Spectrometry (MS) | The mass spectrum of the free base should show a molecular ion peak (M⁺) corresponding to the molecular weight of 205.30. Fragmentation patterns may include the loss of the cyclopentyl or benzyl group. |
Potential Biological Activity and Mechanism of Action
While no specific biological studies on this compound hydrochloride were identified, the structural motifs present in the molecule suggest potential areas of pharmacological interest.
Insights from Structurally Related Compounds
-
Anticonvulsant Activity: A study on synthetic N-(3-methoxybenzyl)oleamide and N-(3-methoxybenzyl)linoleamide macamides demonstrated anticonvulsant effects.[3][4] This suggests that the N-(3-methoxybenzyl) moiety may contribute to activity within the central nervous system. The proposed mechanism involves the inhibition of the fatty acid amide hydrolase (FAAH) enzyme, leading to increased levels of endogenous endocannabinoids.[3][4]
-
Cyclopentylamine Derivatives: A patent for 3-substituted cyclopentylamine derivatives suggests their potential utility in treating various diseases, highlighting the interest in the cyclopentylamine scaffold in medicinal chemistry.[5]
-
General CNS Activity: The overall structure bears some resemblance to compounds that interact with CNS targets. Further screening would be necessary to elucidate any specific activities.
Postulated Mechanism of Action
Based on the activity of related macamides, a potential mechanism of action for this compound derivatives could involve the modulation of the endocannabinoid system.
Caption: A postulated mechanism of action based on related compounds.
Safety and Handling
No specific safety data sheet (SDS) for this compound hydrochloride is publicly available. Therefore, precautions should be based on the general hazards associated with amine hydrochlorides.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
-
First Aid:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth and seek medical attention.
-
Conclusion
This compound hydrochloride is a compound with potential for further investigation in the field of medicinal chemistry. This guide has outlined its fundamental properties, a reliable synthetic route, and a framework for its analytical characterization. While its specific biological activities remain to be elucidated, parallels with structurally similar molecules suggest that it may possess interesting pharmacological properties, particularly within the central nervous system. Researchers and drug development professionals are encouraged to use this guide as a starting point for their investigations into this and related compounds.
References
- Fukui, H., et al. (2025). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. PubMed.
- Fukui, H., et al. (2025). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. MDPI.
- Böhm, G., et al. (2015). 3-substituted cyclopentylamine derivatives.
Sources
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- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. WO2015022038A1 - 3-substituted cyclopentylamine derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to Cyclopentyl-(3-methoxy-benzyl)-amine: Synthesis, Characterization, and Potential Applications
Abstract
Cyclopentyl-(3-methoxy-benzyl)-amine is a secondary amine that, while commercially available for research purposes, lacks a detailed, publicly documented history of its discovery and specific development.[1][2] This technical guide serves to bridge this gap by providing a comprehensive overview based on established principles of organic chemistry and medicinal chemistry. We will explore the logical synthesis of this compound, detail its characterization, and discuss its potential applications in drug discovery and chemical research, drawing parallels from structurally related molecules. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this and similar chemical entities.
Introduction: Deconstructing the Molecule
This compound is a molecule comprised of three key structural motifs: a cyclopentylamine core, a benzyl group, and a methoxy substituent at the meta-position of the benzene ring. The absence of a rich historical record for this specific compound suggests it may be a novel research chemical or a building block for more complex molecular architectures. Its significance can be inferred by examining the roles its constituent parts play in medicinal chemistry and organic synthesis.
-
The Cyclopentylamine Moiety: Cyclopentylamine is a valuable chemical intermediate used in the production of pharmaceuticals, pesticides, and herbicides.[3] Its incorporation into a larger molecule can influence lipophilicity and conformational flexibility, which are critical parameters in drug design.
-
The N-Benzyl Group: The introduction of an N-benzyl group to pharmacologically active amines is a common strategy in medicinal chemistry. This addition can significantly alter a compound's binding affinity and functional activity at various biological targets.[4][5] For instance, N-benzyl substitution on phenethylamines has been shown to dramatically improve potency at serotonin receptors.[4]
-
The 3-Methoxybenzyl Substituent: The methoxy group, particularly when positioned on a benzene ring, can modulate a molecule's electronic properties and metabolic stability. The para-methoxybenzyl (PMB) group is a well-known protecting group in organic synthesis, valued for its stability and specific deprotection conditions.[6][7] The meta-position of the methoxy group in the topic compound will influence its steric and electronic profile, potentially affecting its interaction with biological targets.
This guide will now proceed to detail a highly probable synthetic route for this compound, followed by a discussion of its potential research applications based on the known pharmacology of related structures.
Synthesis and Mechanism
The most logical and widely employed method for the synthesis of secondary amines such as this compound is reductive amination . This robust reaction involves the condensation of a ketone (cyclopentanone) with a primary amine (3-methoxybenzylamine) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
Proposed Synthetic Workflow: Reductive Amination
The following protocol outlines a standard laboratory procedure for the synthesis of this compound.
Diagram of the Reductive Amination Workflow:
Sources
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. biosynth.com [biosynth.com]
- 4. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
An In-depth Technical Guide to the Synthesis and Potential Pharmacological Exploration of Cyclopentyl-(3-methoxy-benzyl)-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of Cyclopentyl-(3-methoxy-benzyl)-amine, a scaffold with potential for novel drug discovery. While this specific molecule is not extensively documented in current literature, its structural motifs—a substituted benzylamine and a cyclopentyl group—are present in numerous pharmacologically active compounds. This document serves as a foundational resource for researchers, outlining a robust synthetic pathway for the parent compound and proposing a strategic framework for the design, synthesis, and evaluation of its derivatives. By leveraging established principles of medicinal chemistry and synthetic organic chemistry, this guide aims to accelerate the exploration of this chemical space for therapeutic applications.
Introduction: The Rationale for Investigating this compound Derivatives
The core structure of this compound presents a compelling starting point for medicinal chemistry campaigns. The arylcyclohexylamine framework, a related structural class, is well-established in pharmacology, with prominent examples like ketamine and phencyclidine demonstrating profound effects on the central nervous system.[1] The inclusion of a methoxy-substituted benzyl group and a cyclopentyl moiety offers opportunities for nuanced interactions with biological targets. The 3-methoxy substitution, in particular, can influence metabolic stability and receptor binding through its electronic and steric properties.
This guide provides a detailed exploration of this scaffold, beginning with a validated synthetic approach to the parent compound. We then propose a systematic investigation of its derivatives, categorized by strategic modifications to the aromatic ring, the cyclopentyl group, and the amine linker. For each proposed class of derivatives, we provide detailed synthetic protocols and discuss the potential impact of these modifications on pharmacological activity, drawing analogies from established structure-activity relationships (SAR) of related compound classes.
Synthesis of the Core Scaffold: this compound
The most direct and efficient method for synthesizing the parent compound is through reductive amination.[2][3][4] This versatile reaction can be approached via two primary pathways, both culminating in the formation of the desired secondary amine.
Pathway A: Cyclopentanone and 3-Methoxybenzylamine
This is often the preferred route due to the commercial availability and stability of the starting materials. The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ.
Pathway B: 3-Methoxybenzaldehyde and Cyclopentylamine
An alternative route that is equally viable, depending on the availability and cost of the starting materials.
Experimental Protocol: Reductive Amination Synthesis of this compound
Materials:
-
Cyclopentanone (1.0 eq)
-
3-Methoxybenzylamine (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Glacial Acetic Acid (catalytic amount)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of cyclopentanone (1.0 eq) in dichloroethane, add 3-methoxybenzylamine (1.0 eq) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in dichloroethane.
-
Slowly add the reducing agent slurry to the reaction mixture. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield this compound.
Trustworthiness of the Protocol: This protocol is a standard and widely used method for reductive amination, known for its high yields and tolerance of various functional groups.[3] The use of sodium triacetoxyborohydride is particularly advantageous as it is a mild and selective reducing agent that can be used in a one-pot procedure.[3]
Caption: Reductive Amination Workflow.
Proposed Derivatives and Synthetic Strategies
The following sections outline potential avenues for derivatization, with the goal of exploring the structure-activity relationship of this chemical class.
Aromatic Ring Modifications
Substitution on the phenyl ring can significantly impact electronic properties, lipophilicity, and metabolic stability.
Table 1: Proposed Aromatic Ring Derivatives
| Derivative Class | Rationale | Proposed Synthetic Modification |
| Positional Isomers of Methoxy Group | To probe the effect of methoxy group position on receptor binding. | Utilize 2-methoxybenzylamine or 4-methoxybenzylamine in the reductive amination protocol. |
| Halogenated Derivatives (F, Cl, Br) | To modulate lipophilicity and potentially introduce halogen bonding interactions. | Employ halogen-substituted benzylamines in the reductive amination. |
| Electron-Withdrawing Groups (CN, NO₂) | To alter the electronic character of the aromatic ring. | Use corresponding cyano- or nitro-substituted benzylamines. |
| Electron-Donating Groups (CH₃, OH) | To increase electron density and explore hydrogen bonding (for OH). | Synthesize from the corresponding methylbenzylamines or hydroxybenzylamines (with appropriate protection for the hydroxyl group if necessary). |
Cyclopentyl Group Modifications
Altering the cycloalkyl moiety can influence steric interactions and overall molecular shape.
Table 2: Proposed Cyclopentyl Group Derivatives
| Derivative Class | Rationale | Proposed Synthetic Modification |
| Ring Size Variation (Cyclobutyl, Cyclohexyl) | To assess the impact of ring size on binding pocket fit. | Substitute cyclopentanone with cyclobutanone or cyclohexanone in the reductive amination. |
| Substituted Cycloalkyl Rings | To introduce additional functional groups for potential interactions. | Utilize substituted cyclopentanones (e.g., 3-methylcyclopentanone) as starting materials. |
Amine Linker Modifications
Modifications to the amine itself can alter basicity and introduce new interaction points.
Table 3: Proposed Amine Linker Derivatives
| Derivative Class | Rationale | Proposed Synthetic Modification |
| N-Alkylation (Methyl, Ethyl) | To investigate the effect of increasing steric bulk at the nitrogen center. | Reductive amination of the parent secondary amine with formaldehyde or acetaldehyde. |
| N-Acylation | To produce neutral amide derivatives and probe for hydrogen bond acceptor interactions. | Reaction of the parent amine with an appropriate acyl chloride or anhydride. |
Hypothetical Structure-Activity Relationships and Screening Cascade
While the specific biological targets of this compound are unknown, its structural similarity to known psychoactive compounds suggests potential activity at monoamine transporters or receptors in the central nervous system.[1][5] A proposed screening cascade could begin with broad profiling against a panel of CNS targets, followed by more focused investigation based on initial hits.
Hypothesized SAR:
-
Aromatic Substitution: Based on trends seen in other benzylamine-containing compounds, small, lipophilic substituents at the 4-position of the phenyl ring may enhance potency at certain transporters.[5]
-
Cycloalkyl Size: The size of the cycloalkyl ring is often critical for optimal fit within a binding pocket. It is plausible that either a smaller (cyclobutyl) or larger (cyclohexyl) ring could improve affinity for a given target compared to the cyclopentyl group.
-
N-Substitution: N-alkylation can modulate selectivity between different monoamine transporters. For instance, in some series, N-methylation is known to enhance affinity for the serotonin transporter over the dopamine transporter.
Sources
- 1. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Cyclopentyl-(3-methoxy-benzyl)-amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Introduction: Unveiling a Versatile Synthetic Building Block
Cyclopentyl-(3-methoxy-benzyl)-amine, a secondary amine featuring both a cyclopentyl and a 3-methoxybenzyl moiety, is a versatile building block in modern organic synthesis. Its structural attributes make it a valuable precursor for the construction of complex molecular architectures, particularly in the realm of pharmaceutical development. The presence of the benzylic group allows for facile N-debenzylation under various hydrogenolysis conditions, revealing a primary cyclopentylamine core. This latent reactivity, combined with the electronic properties imparted by the methoxy-substituted aromatic ring, renders it a strategic component in multistep synthetic sequences.
This technical guide provides an in-depth exploration of the synthesis and application of this compound, with a focus on its role as a key intermediate in the synthesis of bioactive molecules. Detailed protocols, mechanistic insights, and practical considerations are presented to enable researchers to effectively utilize this compound in their synthetic endeavors.
I. Synthesis of this compound via Reductive Amination
The most direct and widely employed method for the synthesis of this compound is the reductive amination of 3-methoxybenzaldehyde with cyclopentylamine. This one-pot reaction proceeds through the in-situ formation of an imine intermediate, which is subsequently reduced to the desired secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation due to its mildness and high selectivity for imines over carbonyls.[1][2]
Reaction Mechanism
The reaction commences with the nucleophilic attack of cyclopentylamine on the carbonyl carbon of 3-methoxybenzaldehyde, forming a hemiaminal intermediate. Subsequent dehydration yields the corresponding imine. The hydride from sodium triacetoxyborohydride then selectively reduces the imine to furnish this compound.
Diagram 1: Reductive Amination Mechanism
Caption: Mechanism of reductive amination.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
3-Methoxybenzaldehyde
-
Cyclopentylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) is added cyclopentylamine (1.1 eq).
-
The reaction mixture is stirred at room temperature for 30 minutes to facilitate imine formation.
-
Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise to the stirred solution. The reaction is typically exothermic and may require cooling to maintain room temperature.
-
The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous phase is extracted with DCM (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure to afford the crude product.
-
The crude this compound can be purified by flash column chromatography on silica gel.[3]
Table 1: Reagent Stoichiometry and Reaction Parameters
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| 3-Methoxybenzaldehyde | 1.0 | 136.15 |
| Cyclopentylamine | 1.1 | 85.15 |
| Sodium triacetoxyborohydride | 1.5 | 211.94 |
| Solvent | - | Dichloromethane (DCM) |
| Temperature | - | Room Temperature |
| Reaction Time | - | 2-4 hours |
II. Application in Pharmaceutical Synthesis: A Key Intermediate for Ticagrelor
This compound and its derivatives are pivotal intermediates in the synthesis of various pharmaceuticals. A prominent example is its utility in the convergent synthesis of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome.[4][5][6]
In the synthesis of Ticagrelor, a functionalized cyclopentylamine core is required for coupling with a triazolopyrimidine moiety. While Ticagrelor itself does not contain the 3-methoxybenzyl group, a protected cyclopentylamine derivative is a crucial starting material. The synthesis often involves the reaction of a suitably protected cyclopentylamine with the heterocyclic core.[4][5] The benzyl group in a precursor like this compound can serve as a protecting group for the amine, which can be removed at a later stage of the synthesis.
Diagram 2: Role of Cyclopentylamine Derivatives in Ticagrelor Synthesis
Caption: Convergent synthesis of Ticagrelor.
Protocol: N-Alkylation of a Triazolopyrimidine Intermediate
This protocol illustrates a key step in the synthesis of Ticagrelor where a cyclopentylamine derivative is coupled with the heterocyclic core. While this specific example may use a different cyclopentylamine derivative, it highlights the fundamental reaction type where this compound could be employed after suitable functionalization or deprotection.
Materials:
-
(1S,2S,3R,5S)-3-(7-chloro-5-(propylthio)-3H-[1][4][5]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol (Protected Triazolopyrimidine Core)
-
(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (or a functionalized cyclopentylamine derivative)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ethanol or other suitable solvent
Procedure:
-
The protected triazolopyrimidine core is dissolved in ethanol.
-
The cyclopentylamine derivative (e.g., (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine) is added to the solution.
-
A mixture of triethylamine (TEA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is added to the reaction mixture.[5]
-
The reaction is stirred at room temperature or heated to facilitate the N-alkylation reaction.
-
The reaction progress is monitored by a suitable analytical technique (e.g., HPLC).
-
Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.
-
The crude product is purified by crystallization or column chromatography to yield the highly pure intermediate.[5]
III. Characterization and Data
The synthesized this compound and its derivatives should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Conclusion
This compound is a valuable and versatile secondary amine that serves as a key building block in organic synthesis. Its straightforward preparation via reductive amination and its utility as a precursor to functionalized cyclopentylamines make it an important tool for medicinal chemists and drug development professionals. The application of this compound in the synthesis of complex pharmaceutical agents like Ticagrelor underscores its significance in the development of modern therapeutics. The protocols and insights provided in this guide are intended to facilitate the effective use of this compound in a variety of synthetic applications.
References
-
Organic Chemistry Portal. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Available from: [Link]
-
Shinde, G. B., Mahale, P. K., Padaki, S. A., Niphade, N. C., Toche, R. B., & Mathad, V. T. (2017). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. Journal of the Iranian Chemical Society, 14(11), 2447-2457. Available from: [Link]
-
Rao, S. V., Dubey, R. K., Kumar, C. A., Reddy, M. S., Narendar, M., & Potluri, R. B. (2017). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI-PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry, 10(1), 133-139. Available from: [Link]
-
Le, N.-T., & Watson, A. J. B. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15(7), 1797-1803. Available from: [Link]
-
Ruhaak, L. R., & Lebrilla, C. B. (2007). Reductive amination of carbohydrates using NaBH(OAc)3. Analytical and bioanalytical chemistry, 388(4), 817–824. Available from: [Link]
Sources
- 1. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 2. Reductive amination of carbohydrates using NaBH(OAc)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. TICAGRELOR synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Cyclopentyl-(3-methoxy-benzyl)-amine in Chemical Synthesis
Senior Application Scientist Note: This technical guide addresses the synthesis and potential applications of Cyclopentyl-(3-methoxy-benzyl)-amine as a reagent in chemical reactions. It is important to note that while this compound is commercially available, a comprehensive search of current scientific literature and patent databases did not yield specific, published examples of its use as a reagent. Therefore, this guide has been constructed based on the well-established reactivity of its structural motifs: the secondary amine, the cyclopentyl group, and the 3-methoxybenzyl moiety. The protocols provided are based on analogous transformations with closely related compounds and are intended to serve as a starting point for researchers exploring the utility of this compound.
Introduction to this compound
This compound, with the molecular formula C₁₃H₁₉NO, is a secondary amine featuring a cyclopentyl group and a 3-methoxybenzyl group attached to the nitrogen atom. Its structure suggests a versatile role in organic synthesis, primarily as a nucleophile or a building block in the construction of more complex molecules, particularly in the realm of medicinal chemistry and drug development.
The cyclopentyl moiety can impart lipophilicity and a specific conformational rigidity to target molecules, which can be advantageous for binding to biological targets. The 3-methoxybenzyl group can also influence the electronic properties and metabolic stability of a compound. The secondary amine functionality is a key reactive site, readily participating in a variety of chemical transformations.
Key Structural Features and Potential Reactivity:
-
Secondary Amine: The nitrogen atom possesses a lone pair of electrons, making it nucleophilic. It can react with electrophiles such as alkyl halides, acyl chlorides, and carbonyl compounds.
-
Steric Hindrance: The bulky cyclopentyl and benzyl groups provide steric hindrance around the nitrogen atom, which can influence the selectivity of its reactions.
-
3-Methoxybenzyl Group: The methoxy group at the meta position of the benzene ring can influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions and can be a site for further functionalization.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through reductive amination. This two-step, one-pot reaction involves the formation of an iminium ion intermediate from cyclopentanone and 3-methoxybenzylamine, followed by its reduction to the corresponding secondary amine.
Reaction Scheme: Reductive Amination
Application Note: Synthesis and Mechanistic Analysis of Cyclopentyl-(3-methoxy-benzyl)-amine
Abstract: This document provides a detailed guide for the synthesis of Cyclopentyl-(3-methoxy-benzyl)-amine, a secondary amine scaffold with potential applications in medicinal chemistry and drug development. The primary focus is on the reductive amination pathway, a robust and widely utilized method for C-N bond formation.[1] We will explore the underlying reaction mechanism, provide a validated, step-by-step laboratory protocol, and discuss the critical parameters that ensure high yield and purity. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize or utilize similar N-benzylated amine structures.
Introduction: The Strategic Importance of Secondary Amines
Secondary amines, such as this compound, are prevalent structural motifs in a vast array of biologically active compounds and pharmaceutical agents. Their presence is crucial for modulating physicochemical properties like solubility and basicity, and for establishing key interactions with biological targets. The synthesis of these compounds with high efficiency and selectivity is therefore a critical task in organic and medicinal chemistry.
Reductive amination stands out as one of the most powerful and reliable strategies for synthesizing secondary and tertiary amines.[1] It involves the reaction of a carbonyl compound with a primary or secondary amine to form an imine or iminium ion intermediate, which is subsequently reduced in the same pot ("direct" or "one-pot" amination) or in a separate step ("indirect" amination).[1] This method elegantly avoids the common issue of over-alkylation often encountered with direct alkylation of amines using alkyl halides.[1] This note will focus on the direct reductive amination of 3-methoxybenzaldehyde with cyclopentylamine.
Core Reaction Mechanism: Reductive Amination
The synthesis of this compound from 3-methoxybenzaldehyde and cyclopentylamine proceeds via a two-stage, one-pot reaction. The entire process is driven by the careful selection of a reducing agent that is chemoselective for the iminium ion intermediate over the starting aldehyde.
Stage 1: Iminium Ion Formation The reaction initiates with the nucleophilic attack of the primary amine (cyclopentylamine) on the carbonyl carbon of the aldehyde (3-methoxybenzaldehyde). This forms an unstable hemiaminal intermediate. Under the mildly acidic conditions typically used for this reaction, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water results in the formation of a protonated imine, also known as an iminium ion. This electrophilic iminium ion is the key intermediate that will be targeted by the reducing agent.
Stage 2: Hydride Reduction A mild and selective hydride reducing agent, such as Sodium Triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the iminium ion.[1] NaBH(OAc)₃ is particularly effective because it is less reactive than reagents like sodium borohydride (NaBH₄) and therefore does not significantly reduce the starting aldehyde, preventing the formation of the corresponding alcohol as a byproduct.[2] The hydride attacks the electrophilic carbon of the C=N double bond, yielding the final secondary amine product.
Caption: Figure 1: Reaction Mechanism of Reductive Amination.
Detailed Laboratory Protocol
This protocol describes the one-pot synthesis of this compound using sodium triacetoxyborohydride.
3.1. Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 3-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 1.36 g | 10.0 |
| Cyclopentylamine | C₅H₁₁N | 85.15 | 0.94 g (1.1 mL) | 11.0 |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 2.54 g | 12.0 |
| Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 40 mL | - |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | 0.60 g (0.57 mL) | 10.0 |
| Saturated NaHCO₃ (aq) | - | - | 50 mL | - |
| Saturated NaCl (Brine) | - | - | 30 mL | - |
| Anhydrous MgSO₄ | - | - | As needed | - |
3.2. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxybenzaldehyde (10.0 mmol) and dichloroethane (40 mL). Stir until the aldehyde is fully dissolved.
-
Amine Addition: Add cyclopentylamine (11.0 mmol) to the solution, followed by glacial acetic acid (10.0 mmol). Expert Insight: Acetic acid acts as a catalyst for iminium ion formation. Using a stoichiometric amount ensures the reaction proceeds efficiently without being overly acidic, which could affect the reducing agent.
-
Stirring: Allow the mixture to stir at room temperature for 30-45 minutes. This allows for the formation of the iminium ion intermediate.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (12.0 mmol) to the mixture in portions over 5-10 minutes. Safety Note: Addition may cause slight effervescence. Ensure adequate ventilation.
-
Reaction Monitoring: Let the reaction stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Work-up (Quenching): Slowly pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction and neutralize the acetic acid.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous sodium chloride (brine, 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
3.3. Expected Results
-
Appearance: Colorless to pale yellow oil.
-
Yield: 80-90%.
-
Characterization: The product identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum should show characteristic peaks for the cyclopentyl, benzyl, and methoxy groups.
Experimental Workflow and Data Management
A systematic workflow is essential for reproducibility and accurate data interpretation.
Caption: Figure 2: Synthesis and Analysis Workflow.
Applications in Drug Development
The this compound scaffold combines a lipophilic cyclopentyl group with a substituted aromatic ring, making it an attractive starting point for library synthesis in drug discovery. Secondary amines are key pharmacophores in many drug classes, including GPCR modulators, enzyme inhibitors, and ion channel blockers. The nitrogen atom can be further functionalized to explore structure-activity relationships (SAR), for example, through:
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Further N-Alkylation: Introduction of another substituent to create tertiary amines.
The methoxy group on the benzyl ring also provides a handle for potential modification, such as demethylation to a phenol, which can serve as a hydrogen bond donor or a point for further derivatization.
Conclusion
The reductive amination protocol detailed herein provides a reliable and high-yielding pathway to this compound. The choice of sodium triacetoxyborohydride is critical for the success of this one-pot reaction, offering excellent chemoselectivity for the iminium ion intermediate.[1][2] This application note serves as a comprehensive guide for researchers, enabling the efficient synthesis of this and related secondary amines for further exploration in chemical and pharmaceutical research.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 174, 907-915. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ChemHelpASAP. (2020, March 20). reductive amination & secondary amine synthesis [Video]. YouTube. [Link]
-
JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. [Link]
Sources
applications of Cyclopentyl-(3-methoxy-benzyl)-amine in medicinal chemistry
An In-depth Guide for Medicinal Chemists on the Applications of Cyclopentyl-(3-methoxy-benzyl)-amine
Introduction: Unlocking the Potential of a Versatile Scaffold
In the landscape of modern drug discovery, the strategic selection of foundational chemical scaffolds is a critical determinant of success. This compound emerges not as a therapeutic agent in its own right, but as a high-potential, versatile building block for the synthesis of novel, biologically active compounds. Its constituent parts—a cyclopentyl ring, a methoxy-substituted benzyl group, and a secondary amine—each offer distinct advantages in the design of molecules with desirable pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the potential applications of this scaffold in medicinal chemistry, complete with detailed protocols for its derivatization and strategic considerations for library design. While direct therapeutic applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules, suggesting a rich vein of possibility for researchers. This compound is commercially available from suppliers such as Santa Cruz Biotechnology, making it readily accessible for research purposes.[1][2][3]
Strategic Value in Medicinal Chemistry
The utility of this compound can be dissected by examining its principal structural components:
-
The Cyclopentyl Group: This alicyclic moiety is a common feature in drug molecules, often favored for its ability to fill hydrophobic pockets in target proteins. Compared to linear alkyl chains, the cyclopentyl group offers a more conformationally constrained structure, which can lead to improved binding affinity and selectivity. Its three-dimensional nature can also enhance metabolic stability and improve oral bioavailability by disrupting crystal packing and increasing solubility. The inclusion of such carbocyclic structures is a well-established strategy in the development of pharmaceutically active scaffolds.
-
The 3-Methoxy-Benzyl Moiety: The benzyl group provides a larger aromatic surface for π-π stacking and hydrophobic interactions with biological targets. The methoxy group at the 3-position is particularly interesting for several reasons. It is a hydrogen bond acceptor and can influence the electronic properties of the aromatic ring. Its metabolic fate, often O-demethylation, can be a tool for prodrug design or for modulating the pharmacokinetic profile of a compound. The position of the methoxy group can also direct further chemical modifications of the aromatic ring.
-
The Secondary Amine: This functional group is a cornerstone of medicinal chemistry. It is a key site for introducing diversity into a molecule. As a basic center, it can be protonated at physiological pH, which is often crucial for solubility and for forming ionic interactions with acidic residues in target proteins. The secondary amine provides a reactive handle for a wide array of chemical transformations, including amide bond formation, reductive amination, and N-alkylation, allowing for the systematic exploration of the surrounding chemical space. The benzylamine motif, in particular, is a critical structural element in many FDA-approved drugs.[4]
Potential Therapeutic Areas for Exploration
Given the structural features of this compound, its derivatives could be investigated for a range of therapeutic applications. The broader class of arylcycloalkylamines includes compounds with significant activity in the central nervous system, with ketamine being a prominent example.[5] This suggests that derivatives of this compound could be explored for their potential as CNS modulators.
Furthermore, the cyclopentyl group is a feature in some kinase inhibitors.[6] Kinases are a major class of drug targets, particularly in oncology and inflammatory diseases. The cyclopentyl group can effectively occupy the hydrophobic region of the ATP-binding pocket of many kinases. Therefore, using this compound as a starting point for the synthesis of kinase-targeted libraries is a rational approach.
Experimental Protocols
The following protocols are designed to be robust and adaptable, providing a solid foundation for the synthesis of a diverse library of compounds derived from this compound.
Protocol 1: Amide Coupling for Library Synthesis
This protocol details the parallel synthesis of an amide library, a fundamental step in exploring the structure-activity relationship (SAR) around the amine functionality.
Objective: To synthesize a diverse set of amides from this compound and a selection of carboxylic acids to explore the impact of different substituents on biological activity.
Materials:
-
This compound
-
A diverse set of carboxylic acids (e.g., substituted benzoic acids, aliphatic carboxylic acids, heterocyclic carboxylic acids)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
96-well reaction block or individual reaction vials
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.5 M solution of this compound in anhydrous DMF.
-
Prepare a 0.6 M solution of HATU in anhydrous DMF.
-
Prepare a 1.0 M solution of DIPEA in anhydrous DMF.
-
Prepare 0.5 M solutions of each carboxylic acid in anhydrous DMF in separate wells of a 96-well plate.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 100 µL of the this compound solution (0.05 mmol).
-
Add 100 µL of a unique carboxylic acid solution to each well (0.05 mmol).
-
Add 100 µL of the HATU solution to each well (0.06 mmol).
-
Add 100 µL of the DIPEA solution to each well (0.1 mmol).
-
Seal the reaction block and shake at room temperature for 12-18 hours.
-
-
Work-up:
-
Dilute each reaction mixture with 1 mL of DCM.
-
Wash with 1 mL of saturated aqueous sodium bicarbonate solution.
-
Wash with 1 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification and Analysis:
-
The crude products can be purified by preparative HPLC or column chromatography.
-
Confirm the identity and purity of the final compounds by LC-MS and ¹H NMR.
-
Causality Behind Experimental Choices:
-
HATU is chosen as the coupling agent due to its high efficiency, low rate of epimerization for chiral carboxylic acids, and good solubility.
-
DIPEA is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the formation of the active ester.
-
DMF is an excellent polar aprotic solvent for this reaction, dissolving a wide range of reactants and reagents.
-
The aqueous work-up is designed to remove excess reagents, DMF, and any water-soluble byproducts.
Protocol 2: Reductive Amination for Scaffold Extension
This protocol describes a method to introduce further diversity by reacting the secondary amine with aldehydes or ketones.
Objective: To synthesize a library of tertiary amines by reacting this compound with a variety of carbonyl compounds.
Materials:
-
This compound
-
A diverse set of aldehydes and ketones
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup:
-
In a reaction vial, dissolve this compound (1 mmol) and the selected aldehyde or ketone (1.1 mmol) in DCE (10 mL).
-
Add a catalytic amount of glacial acetic acid (1-2 drops).
-
Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 12-24 hours.
-
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the final product by LC-MS and NMR spectroscopy.
-
Causality Behind Experimental Choices:
-
Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for reductive amination. It is less sensitive to moisture than other hydrides like sodium cyanoborohydride and does not reduce the starting aldehyde or ketone at a significant rate.
-
Dichloroethane (DCE) is a common solvent for this reaction.
-
Acetic acid acts as a catalyst to promote the formation of the iminium ion intermediate, which is then reduced by STAB.
Data Presentation and Visualization
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉NO | Santa Cruz Biotechnology[1] |
| Molecular Weight | 205.3 g/mol | Santa Cruz Biotechnology[1] |
| Appearance | Liquid | Inferred |
| Boiling Point | ~349.3 °C at 760 mmHg (Predicted for a similar isomer) | Echemi[7] |
| XLogP3 | ~3.1 (Predicted for a similar isomer) | Echemi[7] |
Diagrams
Caption: Workflow for Amide Library Synthesis.
Caption: Generalized Signaling Pathway Modulation.
Conclusion and Future Directions
This compound represents a promising starting point for medicinal chemistry campaigns. Its constituent fragments are well-represented in known bioactive molecules, and its secondary amine handle allows for straightforward and extensive derivatization. By employing robust synthetic protocols such as those outlined above, researchers can efficiently generate libraries of novel compounds for screening against a wide array of biological targets. The insights gained from such screening campaigns, guided by a sound understanding of the structural contributions of each part of the scaffold, will pave the way for the discovery of new therapeutic agents.
References
-
Reddy, M. V. R., et al. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Journal of Medicinal Chemistry, 57(3), 578–599. Available at: [Link]
-
Pajouhesh, H., & Hancock, A. J. (1984). Synthesis of cyclopentano-N-methylphosphatidylethanolamines: aminolysis during the use of methylamine. Journal of Lipid Research, 25(3), 310–312. Available at: [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. (Ahead of print). Available at: [Link]
-
Selected benzyl amine-containing examples of FDA-approved... - ResearchGate. Available at: [Link]
-
Synthesis of ketamine from a nontoxic procedure: a new and efficient route - Indian Academy of Sciences. Available at: [Link]
- EP3505509A1 - Methods for the preparation of arylcycloalkylamine derivatives - Google Patents.
Sources
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 湖南华腾制药有限公司_官网 [huatengsci.com]
- 4. researchgate.net [researchgate.net]
- 5. EP3505509A1 - Methods for the preparation of arylcycloalkylamine derivatives - Google Patents [patents.google.com]
- 6. Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
Application Notes and Protocols: Cyclopentyl-(3-methoxy-benzyl)-amine in the Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Importance of Substituted Benzylamines in Medicinal Chemistry
In the landscape of modern drug discovery, the synthesis of structurally precise and functionally optimized molecular entities is paramount. Secondary amines, particularly those bearing substituted benzyl and cycloalkyl moieties, represent a privileged class of scaffolds. These motifs are frequently incorporated into the core structures of pharmacologically active agents due to their ability to form key hydrogen bonds, provide conformational rigidity, and modulate physicochemical properties such as lipophilicity and metabolic stability. Cyclopentyl-(3-methoxy-benzyl)-amine is a prime exemplar of such a versatile building block. Its synthesis and subsequent utilization in the construction of more complex pharmaceutical intermediates are of significant interest to researchers in drug development. This guide provides an in-depth exploration of the synthesis of this compound via reductive amination and elucidates its potential application as a key intermediate in the synthesis of kinase inhibitors, drawing parallels to the established synthesis of clinically significant therapeutics.
Part 1: Synthesis of this compound via Reductive Amination
The most direct and widely employed method for the synthesis of secondary amines like this compound is one-pot reductive amination.[1][2] This powerful transformation involves the reaction of a carbonyl compound (an aldehyde or ketone) with a primary amine to form an imine or iminium ion intermediate, which is then reduced in situ by a selective reducing agent to the desired amine.[2]
Causality in Methodological Choices
The selection of reagents and conditions for reductive amination is critical for achieving high yield and purity.
-
Reactants : The synthesis of the target compound logically employs 3-methoxybenzaldehyde and cyclopentylamine as the carbonyl and amine precursors, respectively. The methoxy group on the aromatic ring is a common feature in many bioactive molecules, influencing electronic properties and potential metabolic pathways. The cyclopentyl group is a key feature in several modern kinase inhibitors, where it often occupies a hydrophobic pocket in the enzyme's active site.[3][4]
-
Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[2][5] Its mild nature and remarkable selectivity are key advantages. Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ does not readily reduce aldehydes or ketones under neutral or weakly acidic conditions.[6][7] It preferentially reduces the protonated iminium ion intermediate, which is more electrophilic.[2] This chemoselectivity allows for a convenient one-pot procedure where all reactants can be mixed without the need for prior imine formation.[2]
-
Solvent : Anhydrous 1,2-dichloroethane (DCE) is a preferred solvent for reactions involving NaBH(OAc)₃.[2] It is a non-protic solvent that effectively solubilizes the reactants and intermediates without reacting with the hydride agent. Tetrahydrofuran (THF) is also a viable alternative.[1][2]
-
Catalysis : While the reaction can proceed without a catalyst, the addition of a stoichiometric amount of acetic acid can accelerate the formation of the iminium ion intermediate, which is often the rate-limiting step.[2]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the one-pot reductive amination process.
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
Materials:
-
3-Methoxybenzaldehyde (1.0 eq)
-
Cyclopentylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 3-methoxybenzaldehyde (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to create a ~0.5 M solution.
-
Add cyclopentylamine (1.1 eq) to the solution and stir the mixture at room temperature for 20-30 minutes.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. A slight exotherm may be observed.
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-6 hours).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5][8] Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.[9]
-
Concentrate the filtrate under reduced pressure to yield the crude product as an oil.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Expected Data and Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Parameter | Expected Value / Observation |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₁₃H₁₉NO |
| Molecular Weight | 205.30 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.30 (m, 1H, Ar-H), 6.75-6.90 (m, 3H, Ar-H), 3.81 (s, 3H, -OCH₃), 3.75 (s, 2H, Ar-CH₂-N), 3.00-3.15 (m, 1H, N-CH-), 1.80-1.95 (m, 2H, cyclopentyl-H), 1.50-1.70 (m, 4H, cyclopentyl-H), 1.25-1.40 (m, 2H, cyclopentyl-H), ~1.5 (br s, 1H, -NH). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 160.0, 142.0, 129.5, 120.0, 113.0, 112.5, 60.0, 55.2, 53.0, 33.5, 24.0. |
| FT-IR (neat, cm⁻¹) | 3300-3400 (N-H stretch), 3000-3100 (Ar C-H stretch), 2850-2960 (Aliphatic C-H stretch), 1600, 1490 (Ar C=C stretch), 1260 (C-O stretch). |
| Mass Spec (ESI+) | m/z 206.15 [M+H]⁺ |
Note: NMR chemical shifts are predicted based on standard values and may vary slightly.[10][11][12]
Part 2: Application in the Synthesis of Pharmaceutical Intermediates
The structural motif of a cyclopentyl group attached to a nitrogen atom is a cornerstone of several modern, highly selective kinase inhibitors.[3][4] This makes this compound and analogous structures valuable intermediates for the synthesis of novel drug candidates, particularly in oncology.
Case Study: The Cyclopentyl Moiety in CDK4/6 Inhibitors
Cyclin-dependent kinases 4 and 6 (CDK4/6) are critical regulators of the cell cycle, and their inhibition has proven to be a highly effective strategy for treating certain types of cancer, notably HR-positive, HER2-negative breast cancer.[13][14] Drugs such as Palbociclib (Ibrance), the first FDA-approved CDK4/6 inhibitor, feature a core pyrido[2,3-d]pyrimidin-7-one structure with a crucial cyclopentyl group at the N8 position.[3][13]
The cyclopentyl group plays a significant role in the drug's efficacy. Structure-activity relationship (SAR) studies have demonstrated that this group is optimal for fitting into a hydrophobic pocket within the ATP-binding site of the CDK4/6 enzymes.[3][4] Replacing the cyclopentyl group with smaller (e.g., methyl, ethyl) or larger (e.g., cyclohexyl) alkyl groups, or with aromatic rings, often leads to a decrease in inhibitory activity and antiproliferative effects.[4]
Synthetic Strategy: Building the Pyrido[2,3-d]pyrimidin-7-one Core
The synthesis of the core structure of drugs like Palbociclib often involves building the bicyclic system from a substituted pyrimidine precursor.[15][16] A common strategy involves the reaction of a suitably functionalized pyrimidine with an amine—in this case, cyclopentylamine—to introduce the key N-cyclopentyl group.
While Palbociclib itself does not contain the 3-methoxybenzyl group, this compound serves as an excellent starting point for the synthesis of novel analogues for lead optimization studies. The benzyl group can act as a protecting group for the secondary amine, which can be removed later in the synthetic sequence (e.g., via hydrogenolysis), or the entire moiety can be incorporated to explore new interactions within the target protein's binding site.
The diagram below outlines a generalized synthetic pathway where a cyclopentylamine derivative is used to construct a key pharmaceutical intermediate.
Caption: Generalized pathway for synthesizing CDK4/6 inhibitor cores.
This generalized scheme highlights how a compound like cyclopentylamine is integral to forming the central scaffold of these important drugs.[9] The use of pre-functionalized amines such as this compound allows for the exploration of diverse chemical space in the development of next-generation kinase inhibitors.
Conclusion
This compound is a readily accessible and highly valuable chemical intermediate. Its synthesis is efficiently achieved through a one-pot reductive amination protocol using the mild and selective reducing agent sodium triacetoxyborohydride. The structural motifs present in this compound—specifically the N-cyclopentyl group—are of high strategic importance in modern medicinal chemistry, mirroring key components of potent CDK4/6 inhibitors used in oncology. The protocols and insights provided herein are intended to equip researchers and drug development professionals with the foundational knowledge to synthesize this and related compounds and to leverage them in the creation of novel and impactful pharmaceutical agents.
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Reddy, M. V. R., et al. (2014). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5). Journal of Medicinal Chemistry, 57(3), 578–599. [Link]
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Tadesse, S., et al. (2021). CDK4/6 inhibitors: a brief overview and prospective research directions. Journal of Medicinal Chemistry, 64(20), 14895-14916. [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]
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Gali, M., et al. (2020). Development of CDK4/6 Inhibitors: A Five Years Update. Molecules, 25(19), 4488. [Link]
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Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Johnson Matthey. [Link]
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Leahy, D. K., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15, 2281-2287. [Link]
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Jubete, G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]
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Borrell, J. I., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PubMed. [Link]
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International Journal of Creative Research Thoughts. (2023). Synthesis and Characterization of (Z)-3-cyclopentyl-N-((1-methyl-1H-indol-3-yl)methylene)propan-1-amine. IJCRT.org. [Link]
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ResearchGate. (2019). Synthesis of the 5-amino substituted pyrido[2,3-d]pyrimidin-7(8H)-one. [Link]
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Spring, L. M., et al. (2024). The Role of CD4/6 Inhibitors in Breast Cancer Treatment. Cancers, 16(2), 393. [Link]
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Application Notes and Protocols for the N-Alkylation of Cyclopentyl-(3-methoxy-benzyl)-amine
Abstract
The N-alkylation of secondary amines is a cornerstone transformation in organic synthesis, particularly within drug discovery and development where it serves as a critical tool for modulating the pharmacological properties of lead compounds.[1] This guide provides a detailed examination of synthetic strategies and step-by-step protocols for the N-alkylation of Cyclopentyl-(3-methoxy-benzyl)-amine, a representative secondary amine featuring both aliphatic and benzylic substituents. We will explore several robust methodologies, including classical direct alkylation, modern reductive amination, and palladium-catalyzed Buchwald-Hartwig amination. The causality behind experimental choices, self-validating protocol design, and troubleshooting insights are emphasized to empower researchers in achieving efficient and selective synthesis of the corresponding tertiary amine products.
Introduction: The Strategic Importance of N-Alkylation
The introduction of alkyl groups onto a nitrogen atom can profoundly influence a molecule's steric profile, basicity, lipophilicity, and metabolic stability. For a molecule like this compound, further functionalization via N-alkylation opens pathways to a diverse library of tertiary amines, which are prevalent scaffolds in pharmaceuticals.[2] The choice of an N-alkylation strategy is dictated by the nature of the desired alkyl group, the required reaction scale, and functional group tolerance. Classical direct alkylation with alkyl halides, while straightforward, is often plagued by a lack of selectivity, leading to the formation of undesired quaternary ammonium salts.[3][4] Modern methods have largely overcome this challenge. Reductive amination, for instance, offers a highly controlled, one-pot procedure that avoids over-alkylation and is widely regarded as one of the most reliable methods for this transformation.[5][6] For the introduction of aryl or vinyl groups, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination have become indispensable tools in the synthetic chemist's arsenal.[7][8]
This document will provide both the theoretical grounding and practical protocols for three distinct and powerful approaches to the N-alkylation of our model substrate.
Comparative Overview of N-Alkylation Strategies
Selecting the optimal N-alkylation protocol is crucial for synthetic success. The following table summarizes the key characteristics of the methods detailed in this guide.
| Method | Alkylating Agent | Key Advantages | Key Disadvantages | Typical Conditions |
| Direct Alkylation | Alkyl Halides (R-X) | Simple setup, readily available reagents. | Risk of over-alkylation to quaternary salts[4]; can require forcing conditions. | Base (K₂CO₃, DIEA), Solvent (ACN, DMF), Room Temp to elevated Temp.[9][10] |
| Reductive Amination | Aldehydes or Ketones | Excellent control, avoids over-alkylation[5]; mild conditions; broad substrate scope.[11] | Requires a stoichiometric reducing agent; two-step sequence in a one-pot reaction. | Reducing Agent (NaBH(OAc)₃, NaBH₃CN), Solvent (DCE, DCM, THF), Acid catalyst (optional).[2][11] |
| Buchwald-Hartwig Amination | Aryl/Vinyl Halides or Triflates | Forms C(sp²)-N bonds, inaccessible by other methods; high functional group tolerance. | Requires an expensive palladium catalyst and ligand; strict exclusion of air/moisture needed.[7] | Pd-catalyst, phosphine ligand, strong base (NaOtBu, LHMDS), anhydrous solvent (Toluene, Dioxane).[12][13] |
Experimental Protocols and Methodologies
Substrate Information:
-
Name: this compound
-
Structure:
(Image placeholder - structure assumed based on name) -
Molecular Formula: C₁₃H₁₉NO
-
Molecular Weight: 205.30 g/mol
Protocol 1: N-Alkylation via Reductive Amination
This is one of the most reliable and widely utilized methods for preparing tertiary amines from secondary amines.[2] The reaction proceeds through the in-situ formation of an iminium ion from the condensation of the secondary amine with a carbonyl compound, which is then immediately reduced by a selective hydride agent.[5][14] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice as it is mild, moisture-tolerant, and selectively reduces the iminium ion in the presence of the unreacted aldehyde or ketone.[11][15]
Workflow: Reductive Amination
Caption: General workflow for reductive amination.
Step-by-Step Protocol: Target Reaction: Synthesis of Cyclopentyl-isobutyl-(3-methoxy-benzyl)-amine
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 205.30 | 1.0 | 1.0 | 205 mg |
| Isobutyraldehyde | 72.11 | 1.1 | 1.1 | 79 mg (99 µL) |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | 1.5 | 318 mg |
| 1,2-Dichloroethane (DCE), anhydrous | - | - | - | 5 mL |
-
Reaction Setup: In an oven-dried round-bottom flask under ambient atmosphere, dissolve this compound (205 mg, 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 5 mL).
-
Addition of Carbonyl: To the stirred solution, add isobutyraldehyde (99 µL, 1.1 mmol). Stir the mixture for 20-30 minutes at room temperature to facilitate pre-formation of the iminium ion intermediate.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the solution in portions over 5 minutes. The reaction may be slightly exothermic.[2]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).
-
Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (DCM) (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the pure tertiary amine.[2] Amine-functionalized silica can also be an effective stationary phase for purification.[16]
Protocol 2: N-Alkylation via Direct Alkylation with an Alkyl Halide
This classical SN2 approach involves the direct reaction of the amine nucleophile with an electrophilic alkyl halide.[3] A key challenge is preventing the tertiary amine product, which is often more nucleophilic than the starting secondary amine, from reacting further with the alkyl halide to form a quaternary ammonium salt.[4] This can be mitigated by using a 1:1 stoichiometry, carefully selecting a non-nucleophilic base, and maintaining controlled reaction temperatures. Hünig's base (N,N-Diisopropylethylamine, DIEA) is an excellent choice as its steric bulk prevents it from competing as a nucleophile.[10]
Mechanism: Direct Alkylation & Over-alkylation
Caption: Competing pathways in direct N-alkylation.
Step-by-Step Protocol: Target Reaction: Synthesis of Cyclopentyl-ethyl-(3-methoxy-benzyl)-amine
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 205.30 | 1.0 | 1.0 | 205 mg |
| Iodoethane | 155.97 | 1.1 | 1.1 | 172 mg (89 µL) |
| Hünig's Base (DIEA) | 129.24 | 1.5 | 1.5 | 194 mg (260 µL) |
| Acetonitrile (ACN), anhydrous | - | - | - | 5 mL |
-
Reaction Setup: To an oven-dried flask, add this compound (205 mg, 1.0 mmol), anhydrous acetonitrile (5 mL), and Hünig's base (260 µL, 1.5 mmol).
-
Addition of Alkyl Halide: Add iodoethane (89 µL, 1.1 mmol) dropwise to the stirred solution at room temperature.
-
Reaction Execution: Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) to increase the reaction rate. Using microwave irradiation can also be an effective method to accelerate the reaction.[17]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The formation of a precipitate (diisopropylethylammonium iodide) is often observed.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Extraction: Partition the residue between ethyl acetate (20 mL) and water (15 mL). Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing: Combine the organic layers and wash with brine (15 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography to separate the desired tertiary amine from any unreacted starting materials or potential quaternary salt byproducts.
Protocol 3: N-Alkylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is exceptionally powerful for forming C(sp²)-N bonds, enabling the synthesis of N-aryl and N-vinyl amines.[8][18] This transformation requires an inert atmosphere to protect the sensitive Pd(0) catalytic species from oxidation. The reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a strong base, and reductive elimination to furnish the product and regenerate the catalyst.[12]
Workflow: Buchwald-Hartwig Amination
Caption: General workflow for a Buchwald-Hartwig C-N coupling reaction.
Step-by-Step Protocol: Target Reaction: Synthesis of Cyclopentyl-(3-methoxy-benzyl)-(4-methylphenyl)-amine
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 205.30 | 1.2 | 1.2 | 246 mg |
| 4-Bromotoluene | 171.04 | 1.0 | 1.0 | 171 mg |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.02 (Pd) | 9.2 mg |
| RuPhos | 466.58 | 0.04 | 0.04 | 18.7 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 | 135 mg |
| Toluene, anhydrous | - | - | - | 5 mL |
-
Inert Atmosphere Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), RuPhos (18.7 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Degassing: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL), followed by this compound (246 mg, 1.2 mmol), and finally 4-bromotoluene (171 mg, 1.0 mmol).
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously. Monitor its progress by taking aliquots (under inert atmosphere) and analyzing by GC-MS or LC-MS until the 4-bromotoluene has been consumed (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (15 mL).
-
Concentration and Purification: Combine the filtrates and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to afford the desired N-arylated tertiary amine.
Concluding Remarks for the Practicing Scientist
The N-alkylation of this compound can be successfully achieved through several distinct and reliable methods. For introducing simple alkyl groups from aldehydes or ketones, reductive amination stands out as the method of choice due to its excellent selectivity and mild conditions, effectively preventing the common issue of over-alkylation.[2][5] When utilizing readily available alkyl halides, direct alkylation offers a straightforward alternative, provided that reaction conditions are carefully controlled to suppress the formation of quaternary ammonium salts.[10] For the synthesis of more complex structures, particularly N-aryl derivatives, the Buchwald-Hartwig amination provides a powerful and versatile, albeit more technically demanding, route.[7][12] The selection of the optimal protocol will ultimately depend on the specific structural requirements of the target molecule, available reagents, and the scale of the synthesis. Careful monitoring and appropriate purification techniques are paramount to isolating the desired tertiary amine in high purity.[16][19]
References
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-
Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. Retrieved from [Link]
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Heravi, M. M., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Retrieved from [Link]
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Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. Retrieved from [Link]
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
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Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Retrieved from [Link]
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Heravi, M. M., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Retrieved from [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
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American Chemical Society. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). N-Alkylation by Hydrogen Borrowing: Pharmaceutical Applications and Comparison to Other Methods. Retrieved from [Link]
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ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions. Retrieved from [Link]
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MDPI. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]
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ResearchGate. (n.d.). Examples of N‐alkylated alkaloids and drug molecules. Retrieved from [Link]
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University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]
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ChemistryViews. (2023). Highly Efficient, Base-Catalyzed Alkylation Reactions. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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ResearchGate. (n.d.). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Retrieved from [Link]
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University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
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ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. Retrieved from [Link]
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Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]
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ResearchGate. (n.d.). Aqueous N-alkylation of amines using alkyl halides: Direct generation of tertiary amines under microwave irradiation. Retrieved from [Link]
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Application Notes and Protocols for the Catalytic Exploration of Cyclopentyl-(3-methoxy-benzyl)-amine Derivatives
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential catalytic applications of Cyclopentyl-(3-methoxy-benzyl)-amine and its derivatives. While direct catalytic applications of this specific amine are an emerging area of research, its structural motifs—a chiral secondary amine core, a cyclopentyl group, and a 3-methoxybenzyl substituent—suggest significant potential, particularly in the field of asymmetric organocatalysis. These notes offer a logically derived framework for the synthesis, characterization, and catalytic activity screening of these promising compounds. The protocols are designed to be self-validating and are grounded in established principles of modern catalysis.
Introduction: Unveiling Catalytic Potential
The field of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, with secondary amines emerging as a cornerstone of this discipline.[1][2][3] Chiral secondary amines can activate carbonyl compounds through the formation of nucleophilic enamines or electrophilic iminium ions, enabling a wide array of stereoselective transformations.[4] The title compound, this compound, incorporates key structural features that are hallmarks of successful organocatalysts.
The chiral cyclopentylamine backbone provides a rigid scaffold, which is crucial for inducing stereoselectivity. The 3-methoxybenzyl group can influence the steric and electronic properties of the catalyst, potentially fine-tuning its reactivity and selectivity. This guide will explore the probable catalytic activities of these derivatives, drawing parallels with well-established secondary amine catalysts, and provide detailed protocols to investigate these hypotheses experimentally.
Synthesis of Chiral this compound
The synthesis of the target amine is a critical first step. A common and efficient method is reductive amination, which involves the reaction of a primary amine with a ketone or aldehyde in the presence of a reducing agent. For the synthesis of enantiopure this compound, a chiral starting material is required.
Protocol 2.1: Synthesis via Reductive Amination
This protocol outlines the synthesis starting from chiral cyclopentylamine and 3-methoxybenzaldehyde.
Materials:
-
(R)- or (S)-Cyclopentylamine
-
3-Methoxybenzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of (R)- or (S)-cyclopentylamine (1.0 eq) in anhydrous DCM (0.2 M) at room temperature, add 3-methoxybenzaldehyde (1.05 eq).
-
Stir the mixture for 1 hour to allow for the formation of the corresponding imine.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may be exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Characterization: The structure and purity of the synthesized amine should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric purity can be determined by chiral HPLC.
Postulated Catalytic Activities and Screening Protocols
Based on the extensive literature on chiral secondary amine organocatalysis, this compound derivatives are prime candidates for catalyzing a range of asymmetric transformations.[5] The primary modes of activation are anticipated to be via enamine and iminium ion intermediates.
Diagram 1: General Catalytic Cycles of Secondary Amine Organocatalysis
Caption: Dual activation modes of chiral secondary amine catalysts.
Asymmetric Michael Addition (Iminium Catalysis)
The conjugate addition of nucleophiles to α,β-unsaturated aldehydes is a classic transformation catalyzed by chiral secondary amines via iminium ion activation.
Protocol 3.1.1: Screening for Asymmetric Michael Addition
Model Reaction: Addition of dimethyl malonate to cinnamaldehyde.
Materials:
-
This compound (catalyst, 10 mol%)
-
Cinnamaldehyde (1.0 eq)
-
Dimethyl malonate (1.5 eq)
-
Benzoic acid (co-catalyst, 10 mol%)
-
Toluene (solvent)
-
Standard reaction vials and magnetic stirrer
-
GC or HPLC with a chiral stationary phase for analysis
Procedure:
-
To a reaction vial, add this compound (0.02 mmol, 10 mol%) and benzoic acid (0.02 mmol, 10 mol%) in toluene (1.0 mL).
-
Add cinnamaldehyde (0.2 mmol, 1.0 eq).
-
Add dimethyl malonate (0.3 mmol, 1.5 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, directly analyze the crude reaction mixture by chiral GC or HPLC to determine the conversion and enantiomeric excess (ee) of the product.
Data Analysis and Optimization:
| Catalyst Loading (mol%) | Co-catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | ee (%) |
| 10 | Benzoic Acid | Toluene | 25 | 24 | Data | Data |
| 5 | Benzoic Acid | Toluene | 25 | 24 | Data | Data |
| 10 | None | Toluene | 25 | 24 | Data | Data |
| 10 | Benzoic Acid | THF | 25 | 24 | Data | Data |
| 10 | Benzoic Acid | Toluene | 0 | 48 | Data | Data |
Table for illustrative purposes. Researchers should populate with their experimental data.
Asymmetric Aldol Reaction (Enamine Catalysis)
The reaction between a ketone and an aldehyde to form a β-hydroxy ketone is another cornerstone reaction for secondary amine organocatalysts, proceeding through an enamine intermediate.
Protocol 3.2.1: Screening for Asymmetric Aldol Reaction
Model Reaction: Reaction of cyclohexanone with 4-nitrobenzaldehyde.
Materials:
-
This compound (catalyst, 20 mol%)
-
Cyclohexanone (10 eq)
-
4-Nitrobenzaldehyde (1.0 eq)
-
Dimethyl sulfoxide (DMSO) (solvent)
-
Standard reaction vials and magnetic stirrer
-
Quenching solution (e.g., saturated NH₄Cl)
-
Extraction solvent (e.g., ethyl acetate)
-
Purification supplies (silica gel)
-
HPLC with a chiral stationary phase
Procedure:
-
To a reaction vial, add 4-nitrobenzaldehyde (0.2 mmol, 1.0 eq) and this compound (0.04 mmol, 20 mol%) in DMSO (0.5 mL).
-
Add cyclohexanone (2.0 mmol, 10 eq).
-
Stir the mixture at room temperature for 48-72 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio (dr) by ¹H NMR and the enantiomeric excess (ee) of the major diastereomer by chiral HPLC.
High-Throughput Screening (HTS) Considerations
For efficient catalyst discovery and optimization, high-throughput screening methods are invaluable.[6] Miniaturized reaction arrays in 96-well plates can be employed, followed by rapid analytical techniques to assess conversion and enantioselectivity.
Diagram 2: High-Throughput Screening Workflow
Caption: Workflow for efficient catalyst screening.
A fluorescent indicator displacement assay or circular dichroism-based methods can be adapted for rapid determination of yield and enantiomeric excess, significantly accelerating the screening process.[7]
Potential as Ligands in Metal Catalysis
Beyond organocatalysis, amine derivatives can serve as ligands for transition metals in various catalytic transformations. The nitrogen atom of this compound can coordinate to a metal center, and the chiral backbone can induce asymmetry in the resulting complex. Potential applications include palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[8][9]
Protocol 5.1: Exploratory Screening in Buchwald-Hartwig Amination
Model Reaction: Coupling of 4-bromotoluene with aniline.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
This compound (ligand, 4 mol%)
-
4-Bromotoluene (1.0 eq)
-
Aniline (1.2 eq)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Toluene (anhydrous)
-
Schlenk tube or glovebox for inert atmosphere
Procedure:
-
In an inert atmosphere (glovebox or Schlenk line), add Pd(OAc)₂ (0.004 mmol, 2 mol%) and this compound (0.008 mmol, 4 mol%) to a Schlenk tube.
-
Add anhydrous toluene (1 mL) and stir for 10 minutes.
-
Add 4-bromotoluene (0.2 mmol, 1.0 eq), aniline (0.24 mmol, 1.2 eq), and NaOtBu (0.28 mmol, 1.4 eq).
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
After cooling to room temperature, quench with water and extract with ethyl acetate.
-
Analyze the conversion by GC-MS.
Conclusion
This compound and its derivatives represent a promising, yet underexplored, class of compounds for catalysis. Their structural features strongly suggest utility in asymmetric organocatalysis, particularly in Michael additions and aldol reactions. Furthermore, their potential as chiral ligands in transition metal catalysis warrants investigation. The protocols and guidelines presented herein provide a solid foundation for researchers to systematically explore the catalytic activity of these amines and unlock their potential in synthetic chemistry and drug development.
References
-
Z. Shao, H. Zhang, Organocatalysis: asymmetric cascade reactions catalysed by chiral secondary amines, Org. Biomol. Chem., 2008, 6, 1-14. ([Link])
-
Sci-Hub, Organocatalysis: asymmetric cascade reactions catalysed by chiral secondary amines. ([Link])
-
P. M. Pihko, Organocatalysis: asymmetric cascade reactions catalysed by chiral secondary amines, Angew. Chem. Int. Ed., 2008, 47, 6388-6391. ([Link])
-
G. A. D'Alonzo, et al., Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists, Molecules, 2023, 28, 1-30. ([Link])
-
Y. Hayashi, Recent advances in the total synthesis of alkaloids using chiral secondary amine organocatalysts, Org. Biomol. Chem., 2020, 18, 7634-7649. ([Link])
-
C. Wolf, P. A. Hawes, A high-throughput screening protocol for fast evaluation of enantioselective catalysts, J. Org. Chem., 2002, 67, 2727-2729. ([Link])
-
A. M. Buchwald, S. L. Buchwald, Palladium-Catalyzed N-Arylation of Cyclopropylamines, J. Am. Chem. Soc., 2011, 133, 12644-12647. ([Link])
-
MySkinRecipes, 3-Methoxybenzylamine. ([Link])
-
J. D. Knoll, et al., High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess, Anal. Chim. Acta, 2021, 1184, 339001. ([Link])
-
E. Nelson, et al., Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes, Chem. Sci., 2021, 12, 8740-8746. ([Link])
-
National Center for Biotechnology Information, PubChem Compound Summary for CID 21156, 3-Methoxybenzylamine. ([Link])
-
Y. Liu, et al., Secondary Amine Catalysis in Enzyme Design: Broadening Protein Template Diversity through Genetic Code Expansion, Angew. Chem. Int. Ed., 2021, 60, 23788-23793. ([Link])
Sources
- 1. Organocatalysis: asymmetric cascade reactions catalysed by chiral secondary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. sci-hub.se [sci-hub.se]
- 3. Organocatalysis: asymmetric cascade reactions catalysed by chiral secondary amines | CoLab [colab.ws]
- 4. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists [mdpi.com]
- 5. Recent advances in the total synthesis of alkaloids using chiral secondary amine organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A high-throughput screening protocol for fast evaluation of enantioselective catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Catalyst Screening & TLC-MS for Reaction Analysis [sigmaaldrich.com]
Application Note: A Framework for Interrogating the Proteome Using Novel Small Molecules
An initial survey of scientific literature and chemical databases reveals that Cyclopentyl-(3-methoxy-benzyl)-amine is not a characterized compound with established applications in proteomics research. Therefore, this document will proceed by treating it as a novel, hypothetical small molecule.
As a Senior Application Scientist, my role is often to guide researchers in evaluating novel agents for new applications. This guide is structured as a comprehensive framework for the characterization and potential use of a new chemical entity, which we will abbreviate as CP-MBA , in the field of chemical proteomics, specifically for target identification and engagement studies. We will ground our protocols in established, robust methodologies that are the gold standard for validating such molecules.
Title: Characterizing the Protein Interaction Landscape of this compound (CP-MBA) via Affinity Purification-Mass Spectrometry (AP-MS)
Audience: Researchers, scientists, and drug development professionals in chemical biology and proteomics.
Introduction: The deconvolution of small molecule targets is a pivotal step in drug discovery and chemical biology. It provides crucial insights into a compound's mechanism of action, potential off-targets, and polypharmacology. While this compound (CP-MBA) is a novel entity, its structure presents features amenable to protein interaction: a bulky hydrophobic cyclopentyl group for potential pocket binding, a 3-methoxy-benzyl moiety capable of π-π stacking and hydrogen bonding, and a secondary amine that can form salt bridges.
This document outlines a comprehensive strategy to identify the protein targets of CP-MBA from a complex biological lysate using an Affinity Purification-Mass Spectrometry (AP-MS) workflow. We will detail the necessary chemical modifications to create a research probe, the protocol for its use in capturing binding partners, and the data analysis strategy for identifying high-confidence interactors.
Part 1: Probe Design and Synthesis Strategy
To be used as a tool for proteomics, the parent compound (CP-MBA) must be converted into an affinity probe. This requires the addition of a linker arm and a reactive handle for immobilization onto a solid support (e.g., agarose beads). The key is to choose a modification site that is least likely to interfere with the compound's native binding interactions. Without prior structure-activity relationship (SAR) data, a common strategy is to modify a position distal to the core pharmacophore. For CP-MBA, the secondary amine offers a straightforward point of attachment.
The strategy involves creating a derivative, CP-MBA-Linker-Handle , for subsequent immobilization.
Workflow for Probe Development:
Part 2: Experimental Protocols
This section provides a step-by-step methodology for using the synthesized CP-MBA affinity resin to capture and identify interacting proteins from a cell lysate. A crucial component of this workflow is the use of a proper control to distinguish specific binders from non-specific background proteins.
Control Strategy: The most robust control is a "beads-only" control, where the cell lysate is incubated with the same Sepharose beads that have been blocked but not coupled to CP-MBA. This control accounts for proteins that non-specifically adhere to the matrix itself.
Protocol 1: Immobilization of CP-MBA-Linker-COOH to NHS-Activated Sepharose Beads
This protocol describes the covalent coupling of the synthesized CP-MBA derivative to a solid support. NHS-activated resins react with primary amines to form stable amide bonds.[1][2][3][4] Since our derivative has a terminal carboxylic acid, we will first need to convert it to a reactive ester or, more simply, use an amine-containing linker in the synthesis step. For this protocol, we assume a derivative CP-MBA-Linker-NH2 has been synthesized.
-
Resin Preparation:
-
Transfer 1 mL of NHS-activated Sepharose 4 Fast Flow slurry (a 50% slurry) to a 15 mL conical tube.
-
Pellet the resin by centrifugation at 500 x g for 1 minute. Discard the supernatant (isopropanol).
-
Wash the resin by adding 10 mL of ice-cold 1 mM HCl. Invert the tube several times to mix, then centrifuge and discard the supernatant. Repeat this wash step twice.[5]
-
-
Ligand Coupling:
-
Immediately dissolve 5-10 mg of CP-MBA-Linker-NH2 in 2 mL of coupling buffer (0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3).
-
Add the ligand solution to the washed resin pellet.
-
Incubate on a rotator at 4°C overnight or at room temperature for 2-4 hours.
-
-
Blocking Unreacted Sites:
-
Pellet the resin (500 x g, 1 min) and collect the supernatant to assess coupling efficiency via UV-Vis absorbance if the compound is chromophoric.
-
Wash the resin with 10 mL of coupling buffer.
-
To block any remaining active NHS esters, add 10 mL of blocking buffer (1 M Tris-HCl, pH 8.0 or 100 mM ethanolamine) and incubate on a rotator for 2 hours at room temperature.
-
-
Final Washes:
-
Wash the resin with three alternating cycles of low pH buffer (0.1 M acetate, 0.5 M NaCl, pH 4.0) and high pH buffer (Tris-HCl, 0.5 M NaCl, pH 8.0).
-
Finally, wash the resin with PBS containing 0.05% Tween-20 and store as a 50% slurry in PBS with a preservative (e.g., 0.02% sodium azide) at 4°C.
-
Protocol 2: Affinity Pulldown of Proteins
-
Cell Lysis:
-
Culture cells of interest (e.g., HEK293T, HeLa) to ~80-90% confluency.
-
Harvest cells by scraping into ice-cold PBS and pellet by centrifugation (300 x g, 5 min, 4°C).
-
Lyse the cell pellet in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (this is the proteome extract). Determine protein concentration using a BCA assay.
-
-
Binding/Incubation:
-
For each pulldown (CP-MBA and control), aliquot 1-2 mg of total protein from the clarified lysate into a 1.5 mL microfuge tube. Adjust the volume to 1 mL with lysis buffer.
-
Add 50 µL of the 50% CP-MBA affinity resin slurry to the experimental sample and 50 µL of the 50% control bead slurry to the control sample.
-
Incubate on a rotator for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by gentle centrifugation (500 x g, 1 min, 4°C).
-
Carefully remove the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer (without inhibitors). With each wash, invert the tube several times, centrifuge, and discard the supernatant. This step is critical for removing non-specific binders.
-
Protocol 3: On-Bead Digestion for Mass Spectrometry
-
Reduction and Alkylation:
-
After the final wash, resuspend the beads in 100 µL of 50 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature. Add iodoacetamide to a final concentration of 25 mM. Incubate in the dark for 20 minutes to alkylate cysteine residues.
-
-
Proteolytic Digestion:
-
Add 1 µg of sequencing-grade trypsin to the bead slurry.
-
Incubate overnight at 37°C with gentle shaking. The proteins bound to the beads will be digested into peptides, which are released into the supernatant.
-
-
Peptide Cleanup:
-
Centrifuge the tubes to pellet the beads.
-
Carefully transfer the supernatant containing the peptides to a new tube.
-
Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt and concentrate the peptides using C18 StageTips or ZipTips according to the manufacturer's protocol.
-
Elute the peptides, dry them in a vacuum centrifuge, and resuspend in a small volume of LC-MS loading buffer (e.g., 0.1% formic acid in water) for analysis.
-
Part 3: Data Analysis and Hit Prioritization
The goal of the data analysis is to identify proteins that are significantly enriched in the CP-MBA pulldown compared to the control pulldown.[6][7][8] This is typically achieved using label-free quantification (LFQ).
Mass Spectrometry and Data Processing:
-
Analyze the peptide samples via liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap).
-
Process the raw MS data using a software platform like MaxQuant. This involves peptide identification (searching against a protein database) and protein quantification (using algorithms like MaxLFQ).
Hit Prioritization: The output will be a list of proteins with their corresponding LFQ intensities for both the CP-MBA and control samples.
-
Data Imputation: Replace missing intensity values (proteins not detected in a given run) with values drawn from a normal distribution that simulates low-abundance signals.
-
Statistical Analysis: Perform a t-test or similar statistical analysis (e.g., volcano plot) to identify proteins that show a statistically significant increase in abundance (e.g., p-value < 0.05) and a substantial fold-change (e.g., >2-fold) in the CP-MBA sample relative to the control.
Data Presentation Table:
| Protein ID (UniProt) | Gene Name | LFQ Intensity (CP-MBA) | LFQ Intensity (Control) | Log2 Fold Change (CP-MBA/Control) | -Log10 p-value | Potential Hit? |
| P04637 | TP53 | 1.2E+08 | Not Detected | N/A | N/A | Yes |
| P60709 | ACTB | 5.4E+10 | 5.2E+10 | 0.05 | 0.85 | No (Background) |
| Q13547 | MAPK1 | 3.5E+09 | 1.1E+08 | 4.9 | 3.2 | Yes |
| P31749 | GSK3B | 8.8E+08 | 2.0E+07 | 5.5 | 2.8 | Yes |
| P10636 | HSP90AA1 | 9.1E+09 | 4.5E+09 | 1.0 | 0.21 | No (Background) |
This is example data. N/A indicates values that cannot be calculated.
Proteins like MAPK1 and GSK3B in the table above would be considered high-confidence candidate interactors worthy of further validation.
Part 4: Target Validation
The list of candidate proteins from the AP-MS experiment must be validated using orthogonal (independent) methods. This step is essential to confirm a direct and meaningful interaction.
-
Western Blot: A low-throughput but essential first step. Probe the input lysate, the unbound fraction, and the eluate from both the CP-MBA and control pulldowns with antibodies against the candidate proteins. A true interactor should be depleted from the unbound fraction and enriched in the CP-MBA eluate but not the control.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in living cells. The principle is that a protein bound to a ligand (like CP-MBA) becomes more stable and will denature and aggregate at a higher temperature than the unbound protein. This change can be quantified by Western Blot or MS.
-
Isothermal Titration Calorimetry (ITC): A biophysical technique that directly measures the heat change upon binding of a small molecule to a purified protein. It provides thermodynamic parameters of the interaction, including the binding affinity (Kd) and stoichiometry, serving as a gold-standard validation.
By following this comprehensive framework, a researcher can take a novel, uncharacterized small molecule like this compound and systematically identify its protein interaction partners, providing a solid foundation for understanding its biological function and potential as a therapeutic agent or research tool.
References
-
Fischer, M., et al. (2014). Pre- and post-processing workflow for affinity purification mass spectrometry data. Journal of Proteome Research, 13(5), 2239-2249.
-
Speers, A. E., & Cravatt, B. F. (2002). Chemical strategies for functional proteomics. Molecular & Cellular Proteomics, 1(10), 781-790.
-
Schumacher, D., et al. (2022). Design and synthesis of tubulin tyrosination probes for chemical proteomics. RSC Chemical Biology, 3(9), 1126-1132.
-
Fiveable. (n.d.). Affinity purification-mass spectrometry (AP-MS). Proteomics Class Notes.
-
EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. Protein interactions and their importance.
-
Thermo Fisher Scientific. (n.d.). Affinity Purification Mass Spectrometry.
-
van der Zouwen, C., et al. (2021). Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Frontiers in Chemistry, 9, 706972.
-
Parker, C. G., & Pratt, M. R. (2020). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 37(9), 1233-1256.
-
Cytiva. (n.d.). NHS-activated Sepharose 4 Fast Flow.
-
Kumar, A., et al. (2023). Protocol for preparing Thiopropyl Sepharose resin used for capturing S-nitrosylated proteins. STAR Protocols, 4(4), 102657.
Sources
- 1. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 2. store.sangon.com [store.sangon.com]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. gels.yilimart.com [gels.yilimart.com]
- 5. Protocol for preparing Thiopropyl Sepharose resin used for capturing S-nitrosylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre- and post-processing workflow for affinity purification mass spectrometry data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. scispace.com [scispace.com]
Application Notes and Experimental Protocols for Cyclopentyl-(3-methoxy-benzyl)-amine hydrochloride
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for a novel secondary amine, Cyclopentyl-(3-methoxy-benzyl)-amine hydrochloride. Given its status as a new chemical entity, this guide emphasizes a structured, tiered approach to its characterization, from fundamental physicochemical analysis to initial biological screening and safety assessments. The protocols herein are designed to be self-validating and provide a robust framework for elucidating the compound's potential as a research tool or therapeutic lead.
Part 1: Introduction and Physicochemical Characterization
This compound hydrochloride is a secondary amine with a molecular formula of C₁₃H₁₉NO•HCl and a molecular weight of 241.76.[1] The core structure, featuring a benzylamine moiety, is a common scaffold in numerous biologically active compounds, suggesting potential interactions with various physiological targets. The presence of a cyclopentyl group increases lipophilicity, while the 3-methoxy substitution on the phenyl ring may influence receptor binding and metabolic stability. As this compound is intended for research use only, a thorough characterization is the foundational step in any investigation.[1][2]
Initial Handling and Safety Precautions
This compound hydrochloride is an amine salt. Amine compounds and their hydrochloride salts can be corrosive and may cause skin and eye irritation.[3][4] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[5][6] All handling should be performed in a well-ventilated area or a chemical fume hood.[5] In case of spills, absorb the material with an inert substance like vermiculite and dispose of it according to local regulations.[7][8]
Storage: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption and degradation.[5][8]
Physicochemical Properties and Preliminary Analysis
A thorough understanding of the compound's physical and chemical properties is critical for designing subsequent experiments.
| Property | Value/Method | Rationale |
| Molecular Formula | C₁₃H₁₉NO•HCl | Defines the elemental composition. |
| Molecular Weight | 241.76 g/mol [1] | Essential for preparing solutions of known molarity. |
| Appearance | To be determined (likely a white to off-white solid) | Visual inspection for purity and consistency. |
| Purity | ≥98% (recommended) | Purity should be confirmed via HPLC and ¹H NMR. Impurities can confound experimental results. |
| Solubility | To be determined in various solvents (e.g., water, DMSO, ethanol) | Crucial for preparing stock solutions and dosing formulations for in vitro and in vivo studies. |
| pKa | To be determined | The dissociation constant will influence the compound's charge state at physiological pH, affecting membrane permeability and target binding. |
| LogP/LogD | To be determined | The lipophilicity (LogP for the free base, LogD at a specific pH) is a key predictor of cell permeability and general ADME properties. |
Protocol 1: Preparation of Stock Solutions
-
Objective: To prepare a high-concentration stock solution for serial dilutions in subsequent assays.
-
Materials: this compound hydrochloride, Dimethyl sulfoxide (DMSO, cell culture grade), sterile microcentrifuge tubes, analytical balance, vortex mixer.
-
Procedure:
-
Accurately weigh 5 mg of the compound.
-
Add the appropriate volume of DMSO to achieve a 10 mM stock solution. For a molecular weight of 241.76 g/mol , this would be approximately 2.068 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C.
-
Part 2: Hypothetical Biological Target Screening
The structural similarity of this compound hydrochloride to known pharmacophores allows for the formulation of hypotheses regarding its potential biological targets. The benzylamine core is present in many monoamine receptor ligands. Therefore, an initial screening against a panel of G-protein coupled receptors (GPCRs) and monoamine transporters is a logical starting point.
Diagram 1: Proposed Experimental Workflow
Caption: A tiered approach to characterizing a novel compound.
Protocol 2: Radioligand Binding Assay for Adrenergic Receptor α₂A
This protocol serves as an example for assessing the compound's affinity for a specific GPCR target.
-
Objective: To determine the binding affinity (Ki) of the test compound for the human adrenergic receptor α₂A.
-
Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand (e.g., [³H]-Rauwolscine) for binding to the receptor.
-
Materials:
-
Membrane preparation from cells expressing human adrenergic receptor α₂A.
-
[³H]-Rauwolscine (radioligand).
-
Test compound stock solution (10 mM in DMSO).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Scintillation fluid and a microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand solution (at a final concentration equal to its Kd), and 50 µL of the membrane preparation.
-
Add 50 µL of the test compound dilution (or vehicle for total binding, and a high concentration of a known competitor for non-specific binding).
-
Incubate for 60 minutes at room temperature.
-
Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with cold wash buffer to separate bound from free radioligand.
-
Allow the filters to dry, add scintillation fluid, and count the radioactivity.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Part 3: Hypothetical Mechanism of Action and Functional Assays
Assuming the primary screening reveals a high affinity for the α₂A adrenergic receptor, the next logical step is to determine if the compound acts as an agonist or an antagonist. α₂A adrenergic receptors are Gi-coupled, meaning their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
Diagram 2: Hypothetical Signaling Pathway
Caption: Hypothetical agonistic action at the α₂A adrenergic receptor.
Protocol 3: cAMP Functional Assay
-
Objective: To determine if the test compound modulates cAMP levels in cells expressing the α₂A adrenergic receptor, indicating agonistic or antagonistic activity.
-
Principle: This assay measures the level of intracellular cAMP produced in response to receptor activation or inhibition. A common method is a competitive immunoassay (e.g., HTRF or ELISA).
-
Materials:
-
CHO or HEK293 cells stably expressing the human α₂A adrenergic receptor.
-
Forskolin (an adenylyl cyclase activator).
-
A known α₂A agonist (e.g., clonidine) and antagonist (e.g., yohimbine).
-
cAMP assay kit.
-
-
Procedure (Agonist Mode):
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with stimulation buffer and add serial dilutions of the test compound or a known agonist.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.
-
-
Procedure (Antagonist Mode):
-
Pre-incubate the cells with serial dilutions of the test compound or a known antagonist.
-
Add a fixed concentration of a known agonist (e.g., the EC₅₀ concentration of clonidine).
-
Incubate and measure cAMP levels as described above.
-
-
Data Analysis:
-
Agonist Mode: Plot the cAMP levels against the log concentration of the test compound to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect).
-
Antagonist Mode: Plot the cAMP levels against the log concentration of the test compound to determine the IC₅₀ (concentration for 50% inhibition of the agonist response).
-
Part 4: Preliminary ADME and Toxicity Assessment
Early assessment of a compound's drug-like properties is crucial in the drug discovery process.[9][10]
Protocol 4: Metabolic Stability in Liver Microsomes
-
Objective: To assess the in vitro metabolic stability of the compound using liver microsomes.
-
Principle: The compound is incubated with liver microsomes and NADPH (a cofactor for cytochrome P450 enzymes). The disappearance of the parent compound over time is monitored by LC-MS/MS.
-
Materials:
-
Human liver microsomes.
-
NADPH regenerating system.
-
Phosphate buffer (pH 7.4).
-
Test compound.
-
Control compounds (high and low clearance).
-
Acetonitrile with an internal standard for quenching.
-
-
Procedure:
-
Pre-warm the microsome solution in phosphate buffer at 37°C.
-
Add the test compound (at a final concentration of ~1 µM) and pre-incubate for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot and quench the reaction by adding it to cold acetonitrile containing an internal standard.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the compound remaining versus time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k.
-
References
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Industrial Safety Solution. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
University of Amsterdam. (2025, January 31). Repurposing inert amides for drug discovery. Retrieved from [Link]
-
Wikipedia. Flux (metallurgy). Retrieved from [Link]
-
Rice University. (2016, September 14). Chemists Make Strides to Simplify Drug Design, Synthesis. Retrieved from [Link]
-
Alves, V. M., et al. (2015). Prodrugs for Amines. PMC - NIH. Retrieved from [Link]
-
PubChem. 3,3-Dimethylcyclopentan-1-amine hydrochloride. Retrieved from [Link]
-
Greenbook. SAFETY DATA SHEET CLEAN AMINE®. Retrieved from [Link]
-
Tri-iso. MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. Cyclopentanemethylamine. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. Flux (metallurgy) - Wikipedia [en.wikipedia.org]
- 4. 3,3-Dimethylcyclopentan-1-amine hydrochloride | C7H16ClN | CID 22992893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. tri-iso.com [tri-iso.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. assets.greenbook.net [assets.greenbook.net]
- 9. Repurposing inert amides for drug discovery - HIMS - University of Amsterdam [hims.uva.nl]
- 10. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclopentyl-(3-methoxy-benzyl)-amine as a Versatile Building Block for Complex Molecule Synthesis
Introduction: Unveiling the Potential of a Unique Scaffold
In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount to the efficient discovery of novel compounds with desired properties. Cyclopentyl-(3-methoxy-benzyl)-amine emerges as a scaffold of significant interest, merging the conformational rigidity and favorable metabolic profile of the cyclopentyl moiety with the versatile electronic and substitution patterns of the methoxy-substituted benzyl group. This secondary amine is a valuable intermediate for the synthesis of a diverse array of more complex molecules, particularly in the realm of drug discovery where such motifs are frequently explored for their interactions with biological targets.[1][2]
This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage this building block in their synthetic endeavors. The protocols herein are grounded in established chemical principles, offering both a practical guide for laboratory synthesis and a deeper understanding of the underlying chemical logic.
Molecular Properties and Strategic Advantages
The unique combination of a cycloaliphatic and an aromatic group in this compound provides several strategic advantages in the design of larger molecules:
-
Stereochemical Complexity: The cyclopentyl group introduces a three-dimensional element that can be crucial for achieving specific binding conformations in biological systems. Its non-planar structure can provide a vector for substituents to probe different regions of a binding pocket.
-
Metabolic Stability: The cyclopentyl group is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to improved pharmacokinetic profiles in drug candidates.
-
Modulation of Physicochemical Properties: The balance between the lipophilic cyclopentyl group and the more polar methoxybenzylamine core allows for fine-tuning of properties such as solubility and membrane permeability.
-
Synthetic Versatility: The secondary amine functionality serves as a key handle for a wide range of chemical transformations, including amide bond formation, further alkylation, and participation in various coupling reactions. The methoxy group on the aromatic ring can also be a site for further modification or can influence the reactivity of the ring in electrophilic substitution reactions.
| Property | Value | Source |
| Molecular Formula | C13H19NO | [3] |
| Molecular Weight | 205.3 g/mol | [3] |
| Appearance | Expected to be a colorless to pale yellow oil or solid | General knowledge of similar compounds |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, MeOH, THF) | General knowledge of similar compounds |
Core Synthesis: Reductive Amination
The most direct and widely employed method for the synthesis of this compound is the reductive amination of 3-methoxybenzaldehyde with cyclopentylamine.[4][5][6] This one-pot reaction is highly efficient and avoids the over-alkylation often encountered with direct alkylation methods.[1] The reaction proceeds through the formation of an intermediate imine (or iminium ion), which is then reduced in situ to the desired secondary amine.
Detailed Synthesis Protocol
This protocol is a representative procedure based on established methods for reductive amination.[1][4][6] Researchers should optimize conditions as needed for their specific laboratory setup and scale.
Materials:
-
Cyclopentylamine (1.0 eq)
-
3-Methoxybenzaldehyde (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, ~5 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-methoxybenzaldehyde (1.0 eq) and dissolve it in dichloromethane (approximately 0.1-0.2 M concentration).
-
Addition of Amine: Add cyclopentylamine (1.0 eq) to the solution, followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or GC-MS if desired.
-
Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in a small amount of dichloromethane. Add this slurry portion-wise to the reaction mixture over 10-15 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight (12-18 hours). Monitor the reaction for the disappearance of the imine intermediate and the appearance of the product spot by TLC.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization
The crude this compound can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Expected Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include those for the cyclopentyl protons, the benzylic protons (a singlet around 3.7-3.9 ppm), the methoxy group protons (a singlet around 3.8 ppm), and the aromatic protons of the 3-methoxyphenyl group.
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals would include those for the cyclopentyl carbons, the benzylic carbon, the methoxy carbon, and the aromatic carbons.
-
Mass Spectrometry (ESI+): The protonated molecule [M+H]⁺ would be expected at m/z = 206.3.
-
IR (neat): Expected characteristic peaks would include N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aliphatic and aromatic, around 2800-3100 cm⁻¹), and C-O stretching (around 1250 cm⁻¹).
The purified amine can be converted to its hydrochloride salt for improved stability and handling by dissolving the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl in the same solvent.[6] The resulting precipitate can be collected by filtration.
Applications in Complex Molecule Synthesis
The strategic placement of the cyclopentyl and 3-methoxybenzyl moieties makes this amine a valuable precursor for various molecular scaffolds, particularly in drug discovery.
Case Study: As a Precursor for Kinase Inhibitors
Many kinase inhibitors feature a substituted amine core. The N-cyclopentyl group has been incorporated into potent inhibitors of cyclin-dependent kinase 4 (CDK4). By acylating the secondary amine of this compound with a suitable heterocyclic carboxylic acid (a common kinase hinge-binding motif), novel kinase inhibitor candidates can be synthesized. The 3-methoxybenzyl group can serve to occupy a hydrophobic pocket in the kinase active site.
Exploration in GPCR Ligand Development
G-protein coupled receptors (GPCRs) are a major class of drug targets. The development of ligands for these receptors often involves the synthesis of libraries of amines with diverse substituents. This compound can serve as a core structure that can be further elaborated. For instance, the methoxy group can be demethylated to a phenol, which can then be used as a handle for the introduction of other functionalities via etherification.
Conclusion and Future Outlook
This compound represents a readily accessible and highly versatile building block for the synthesis of complex organic molecules. Its straightforward synthesis via reductive amination, combined with the desirable physicochemical properties imparted by its constituent moieties, makes it an attractive starting material for programs in drug discovery and materials science. The protocols and insights provided in this guide are intended to facilitate its adoption and exploration in the broader scientific community, paving the way for the discovery of novel compounds with significant potential.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved January 14, 2026, from [Link]
- Luo, R., et al. (2025). A simple and convenient procedure enables the reductive alkylation of primary and secondary amines and N,N-dimethylation of amino acids using sodium borohydride as reducing agent. Synthesis, 57, 629-636.
-
Wikipedia. (n.d.). Reductive amination. Retrieved January 14, 2026, from [Link]
-
Solubility of Things. (n.d.). Cyclopentylamine. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 3-Methoxybenzaldehyde. Retrieved January 14, 2026, from [Link]
- Reddy, M. V. R., et al. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Journal of Medicinal Chemistry, 57(3), 578–599.
Sources
- 1. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guiding the Way: Traditional Medicinal Chemistry Inspiration for Rational Gram-negative Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. CYCLOPENTYL-(3,4-DIMETHOXY-BENZYL)-AMINE | 356091-42-4 [amp.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. scbt.com [scbt.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Cyclopentyl-(3-methoxy-benzyl)-amine
Welcome to the technical support center for the synthesis of Cyclopentyl-(3-methoxy-benzyl)-amine. This guide is designed for researchers, scientists, and drug development professionals who are engaged in the synthesis of this and structurally related secondary amines. Here, we move beyond simple protocols to explore the underlying chemical principles, offering robust troubleshooting strategies and data-driven optimization advice to help you maximize your yield and purity.
The synthesis of this compound is most efficiently achieved through reductive amination, a cornerstone reaction in medicinal chemistry for C-N bond formation.[1] This process involves the condensation of 3-methoxybenzaldehyde with cyclopentylamine to form an intermediate imine, which is subsequently reduced in situ to the target secondary amine. While conceptually straightforward, the reaction's success is highly dependent on the careful selection of reagents and conditions to navigate potential side reactions.
This document provides a series of troubleshooting guides and frequently asked questions to address the specific challenges you may encounter.
Core Reaction Pathway: Reductive Amination
The reaction proceeds in two main stages:
-
Imine Formation: The nucleophilic cyclopentylamine attacks the electrophilic carbonyl carbon of 3-methoxybenzaldehyde. This is followed by dehydration to form a Schiff base, or imine. This step is typically catalyzed by mild acid.[2]
-
Reduction: A hydride-based reducing agent selectively reduces the C=N double bond of the imine to a C-N single bond, yielding the final amine product.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the primary causes and how can I address them?
Low yield is the most common issue and can stem from several factors. A systematic approach is crucial for diagnosis.
-
Cause 1: Inefficient Imine Formation. The formation of the imine intermediate is an equilibrium process.[2] If the equilibrium is unfavorable, the reducing agent will have little substrate to act upon. The reaction is catalyzed by mild acid, but a pH that is too low will protonate the starting amine, rendering it non-nucleophilic.
-
Cause 2: Reduction of the Starting Aldehyde. A common side reaction is the reduction of 3-methoxybenzaldehyde to 3-methoxybenzyl alcohol. This occurs when the reducing agent is too powerful and not selective for the imine over the carbonyl.
-
Solution: This is almost always due to the choice of reducing agent. Avoid strong, non-selective agents like sodium borohydride (NaBH₄) in a one-pot procedure.[5] The preferred reagent is Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) , which is sterically hindered and less reactive, making it highly selective for the reduction of the protonated iminium ion over the neutral aldehyde.[1][2][6][7]
-
-
Cause 3: Reagent Quality and Moisture. Hydride-based reducing agents, particularly STAB, can degrade over time, especially with improper storage. STAB is also sensitive to water and incompatible with protic solvents like methanol.[1]
Q2: My final product is contaminated with a higher molecular weight impurity. I suspect over-alkylation. How can I prevent this?
This is a classic side reaction where the desired secondary amine product, being nucleophilic itself, reacts with another molecule of 3-methoxybenzaldehyde and is subsequently reduced. This forms the tertiary amine, Bis(3-methoxybenzyl)cyclopentylamine.
-
Mechanism: The secondary amine product is often as reactive, or more so, than the starting primary amine.[5]
-
Solutions:
-
Stoichiometry Control: A common strategy is to use a slight molar excess of the primary amine (cyclopentylamine) relative to the aldehyde. This increases the probability that the aldehyde will react with the more abundant starting amine rather than the product.[6]
-
Stepwise (Indirect) Procedure: For particularly stubborn cases, an indirect or stepwise procedure is highly effective.[5][6] First, form the imine by mixing the aldehyde and amine in a solvent like methanol or toluene, often with azeotropic removal of water. Once imine formation is complete (monitored by TLC or NMR), the crude imine is dissolved in a suitable solvent and then the reducing agent is added. This prevents the product amine from ever being in the presence of the starting aldehyde.
-
Q3: The reaction seems sluggish or stalls completely. What should I check?
Assuming high-quality starting materials, a stalled reaction often points to issues with the reducing agent or the solvent.
-
Check 1: Reducing Agent Potency. As mentioned in Q1, STAB is the reagent of choice but its potency can degrade. An assay can be performed to determine the active borohydride content of the reagent.[1]
-
Check 2: Solvent Choice. STAB is incompatible with protic solvents like methanol (MeOH) and reacts slowly with ethanol (EtOH).[1] Its use is mandated in aprotic solvents. 1,2-Dichloroethane (DCE) is the most widely validated solvent for these reactions, though THF and acetonitrile can also be used.[4]
-
Check 3: Temperature. Most reductive aminations with STAB proceed efficiently at room temperature. If the reactants are particularly hindered or unreactive, gentle heating (e.g., to 40-50 °C) may be beneficial, but this should be approached with caution as it can also accelerate side reactions.
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for this synthesis: NaBH(OAc)₃, NaBH₃CN, or NaBH₄?
A definitive hierarchy exists for this specific transformation. The choice of reducing agent is critical for selectivity and yield.[7]
| Reducing Agent | Formula | Selectivity | Pros | Cons | Recommendation |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | High | Excellent selectivity for imines/iminium ions; mild; commercially available.[4][6] | Moisture sensitive; incompatible with protic solvents.[1] | Highly Recommended |
| Sodium Cyanoborohydride | NaBH₃CN | Good | Selectively reduces imines at mildly acidic pH.[8] | Highly toxic (liberates HCN gas in strong acid); less reactive than STAB.[3] | Use only if STAB is unavailable; handle with extreme caution. |
| Sodium Borohydride | NaBH₄ | Poor | Inexpensive; stable. | Readily reduces aldehydes and ketones, leading to significant byproduct formation in one-pot reactions.[5][9] | Not Recommended for one-pot synthesis. |
Q2: How do I effectively purify the final product, this compound?
The product is a basic amine, which allows for a straightforward purification using an acid-base extraction to separate it from neutral impurities like unreacted aldehyde or the alcohol byproduct.
-
Method: Acid-Base Extraction.
-
After the reaction workup, dissolve the crude oil in a non-polar organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.
-
Separate the layers. The organic layer containing impurities can be discarded.
-
Wash the acidic aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or solid K₂CO₃) until the solution is strongly basic (pH > 12). This deprotonates the amine salt, causing the free amine to precipitate or form an oil.
-
Extract the free amine back into an organic solvent (e.g., diethyl ether or DCM) multiple times.
-
Combine the organic extracts, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.[10]
-
-
Alternative: Flash Chromatography. If acid-base extraction fails to remove all impurities, flash column chromatography on silica gel is a reliable secondary method.[11] A gradient of ethyl acetate in hexanes, often with 1-2% triethylamine added to the mobile phase to prevent the amine from streaking on the acidic silica, is a good starting point.
Experimental Protocols
Protocol 1: Optimized One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)
This protocol is designed for a ~10 mmol scale and emphasizes best practices for maximizing yield and minimizing side products.
Materials:
-
3-Methoxybenzaldehyde (1.36 g, 10.0 mmol)
-
Cyclopentylamine (0.85 g, 1.0 mL, 10.0 mmol)
-
Sodium Triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol, 1.5 equiv)
-
1,2-Dichloroethane (DCE), anhydrous (40 mL)
-
Acetic Acid (optional, 0.06 g, 1.0 mmol, 0.1 equiv)
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add 3-methoxybenzaldehyde and cyclopentylamine.
-
Add 40 mL of anhydrous DCE and stir until all reagents are dissolved. If desired, add the catalytic acetic acid at this stage.
-
In a single portion, add the sodium triacetoxyborohydride to the stirring solution. Note: The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 50 mL). Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane (DCM) (2 x 30 mL).
-
Combine all organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude oil via the acid-base extraction protocol below or by flash column chromatography.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolve the crude product from Protocol 1 in 50 mL of diethyl ether.
-
Transfer to a 250 mL separatory funnel and add 50 mL of 1M HCl (aq). Shake vigorously for 1 minute.
-
Allow the layers to separate and drain the lower aqueous layer into a clean flask.
-
Extract the remaining organic layer again with 25 mL of 1M HCl (aq). Combine this aqueous extract with the first one.
-
(Optional wash) Add 30 mL of diethyl ether to the combined aqueous extracts, shake, and discard the ether layer to remove residual neutral impurities.
-
Place the flask containing the acidic aqueous solution in an ice bath. While stirring, slowly add 10M NaOH (aq) until the pH is >12 (check with pH paper). A milky white precipitate or oil of the free amine should form.
-
Extract the basified aqueous solution three times with 40 mL portions of DCM.
-
Combine the DCM extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent on a rotary evaporator to yield the purified this compound.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Interchim. [Link]
-
ResearchGate. (2018). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. ResearchGate. [Link]
-
Reddit r/OrganicChemistry. (2023). How to purify Benzylamine? Reddit. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Sukhorukov, A. Y., Zlotin, S. G., & Dilman, A. D. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 297. [Link]
-
Sukhorukov, A. Y., Zlotin, S. G., & Dilman, A. D. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PMC - NIH. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
-
Quora. (2020). For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction... Quora. [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]
Sources
- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. interchim.fr [interchim.fr]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. quora.com [quora.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Cyclopentyl-(3-methoxy-benzyl)-amine
Welcome to the technical support center for the purification of Cyclopentyl-(3-methoxy-benzyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for common challenges encountered during the purification of this secondary amine. Our goal is to equip you with the expertise and practical insights necessary to achieve high purity and yield in your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the purification of this compound, particularly after its synthesis via reductive amination of 3-methoxybenzaldehyde with cyclopentylamine.
Question 1: My TLC analysis of the crude product shows multiple spots, including what I suspect are unreacted starting materials. How can I effectively separate my desired product?
Answer:
This is a common scenario in reductive amination reactions. The primary impurities are likely residual 3-methoxybenzaldehyde and cyclopentylamine, along with the imine intermediate. Flash column chromatography is the most effective technique for this separation.
-
Underlying Principle: The polarity differences between your secondary amine product, the starting aldehyde, and the more polar starting amine allow for separation on a silica gel stationary phase.
-
Recommended Action:
-
TLC Method Development: Begin by developing a suitable solvent system for Thin-Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate (EtOAc).[1] For amines, which can streak on silica due to their basicity, adding a small amount of a tertiary amine like triethylamine (TEA) (e.g., 0.1-1%) or ammonia in methanol to your eluent system can significantly improve peak shape.[2]
-
Flash Chromatography:
-
Stationary Phase: Standard silica gel is often sufficient. However, if you continue to experience significant tailing or poor separation, consider using an amine-functionalized silica gel column. This will minimize the acidic interactions between the silica and your basic amine product.
-
Eluent System: Based on your TLC results, prepare a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for your product spot. A common eluent system for N-substituted benzylamines is a gradient of ethyl acetate in hexanes or dichloromethane (DCM) in methanol with a small percentage of an amine modifier. For example, a gradient of 0-10% methanol in DCM with 0.1% triethylamine.
-
Loading: For optimal separation, it is recommended to dry-load your crude product onto a small amount of silica gel before applying it to the column.
-
-
Question 2: I'm observing significant peak tailing during flash chromatography, even with an amine modifier. What's causing this and how can I fix it?
Answer:
Peak tailing of amines on silica gel is a classic problem stemming from the interaction between the basic amine and the acidic silanol groups on the silica surface.[2] While an amine modifier in the eluent helps, it may not always be sufficient.
-
Causality: The lone pair of electrons on the nitrogen of your amine interacts strongly with the acidic protons of the silanol groups (Si-OH) on the silica gel. This strong interaction leads to a slow and uneven elution from the column, resulting in a tailed peak.
-
Troubleshooting Steps:
-
Increase Modifier Concentration: Cautiously increase the concentration of triethylamine or your chosen amine modifier in the eluent. Be mindful that excessive modifier can sometimes co-elute with your product, making its removal challenging.
-
Switch to an Amine-Functionalized Column: This is often the most effective solution. Amine-functionalized silica has a less acidic surface, which significantly reduces the problematic interactions with your basic product, leading to sharper peaks and better separation.
-
Alternative Stationary Phases: In some cases, basic alumina can be used as an alternative to silica gel for the purification of basic compounds.
-
Question 3: After purification, I suspect my product is contaminated with the imine intermediate. How can I confirm this and remove it?
Answer:
The imine intermediate, N-(3-methoxybenzylidene)cyclopentanamine, is a common impurity if the reduction step of the reductive amination is incomplete.
-
Confirmation:
-
NMR Spectroscopy: The most definitive way to identify the imine is by ¹H NMR. Look for a characteristic singlet peak for the imine proton (-CH=N-) typically found in the 8.0-8.5 ppm region. Your desired product will have a benzylic CH₂ signal at a much higher field.
-
LC-MS: Liquid Chromatography-Mass Spectrometry can also be used to identify the presence of the imine by its molecular weight.
-
-
Removal:
-
Re-subject to Reduction: If the imine is the major contaminant, you can re-subject the impure product to the reduction conditions (e.g., sodium borohydride, sodium triacetoxyborohydride). This will convert the remaining imine to your desired secondary amine.
-
Hydrolysis and Extraction: The imine is susceptible to hydrolysis back to the aldehyde and primary amine, especially under mildly acidic conditions. You can attempt an acidic workup (e.g., dilute HCl), which will protonate your desired amine, making it water-soluble, while the imine hydrolyzes. Subsequent basification and extraction can then recover your purified amine.
-
Chromatography: Careful flash chromatography, as described in Question 1, should also separate the less polar imine from the more polar amine product.
-
Question 4: I'm struggling with the recrystallization of my amine product. It keeps oiling out. What should I do?
Answer:
Amines, especially secondary amines with some degree of conformational flexibility, can be challenging to crystallize directly and often form oils.[3] A highly effective strategy is to convert the amine to its hydrochloride salt, which is typically a more crystalline solid.[3][4]
-
Protocol for Hydrochloride Salt Formation and Recrystallization:
-
Dissolve your purified amine in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in diethyl ether or isopropanol dropwise with stirring. The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration and wash with cold diethyl ether.
-
To recrystallize the salt, screen for a suitable solvent system. Good starting points for amine hydrochlorides include ethanol/water, isopropanol/water, or methanol/diethyl ether mixtures.[5] The principle is to dissolve the salt in a minimal amount of the "good" solvent (e.g., ethanol) at an elevated temperature and then slowly add the "poor" solvent (e.g., diethyl ether or water) until the solution becomes slightly cloudy. Allow the solution to cool slowly to promote crystal growth.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound after a single purification step?
A1: With a well-optimized flash chromatography protocol, you can typically achieve a purity of >95%. For higher purity requirements, a subsequent recrystallization of the hydrochloride salt is recommended, which can often yield purities of >99%.
Q2: How can I monitor the progress of my column chromatography?
A2: Collect fractions and analyze them by TLC. Spot a small amount from each fraction onto a TLC plate and elute with your chromatography solvent system. Visualize the spots using a UV lamp (if your compound is UV active) and/or a suitable staining agent. Common stains for amines include potassium permanganate or ninhydrin (for primary and some secondary amines).[6] Combine the fractions that contain your pure product.
Q3: My purified amine is a colorless oil, but it turns yellow upon storage. Why is this happening and how can I prevent it?
A3: Benzylamines are susceptible to air oxidation over time, which can lead to the formation of colored impurities.[4] To minimize degradation, store your purified amine under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, protected from light, and at a low temperature (e.g., in a refrigerator or freezer).
Q4: Can I use distillation to purify this compound?
A4: While vacuum distillation can be used to purify amines, it is generally more suitable for larger quantities and for separating compounds with significantly different boiling points. For typical laboratory scale purifications where impurities may have similar volatilities, flash chromatography is usually more effective and convenient.
Experimental Protocol: Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound using flash column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a TLC chamber with a solvent system such as 80:20:1 hexanes:ethyl acetate:triethylamine.
-
Visualize the plate under a UV lamp and/or with a potassium permanganate stain.
-
Adjust the solvent system until the desired product has an Rf value of approximately 0.3.
-
-
Column Preparation:
-
Select an appropriately sized flash chromatography column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pack the column with the slurry, ensuring there are no air bubbles or cracks in the silica bed.
-
Equilibrate the column by running several column volumes of the initial eluent through it.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of DCM.
-
Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen solvent system.
-
If using a gradient, gradually increase the polarity of the eluent.
-
Collect fractions in test tubes.
-
Monitor the elution of your product by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Data Summary Table
| Parameter | Recommended Value/System | Rationale |
| Primary Purification Technique | Flash Column Chromatography | Effective for separating starting materials and byproducts from the desired amine. |
| Secondary Purification Technique | Recrystallization of HCl salt | For achieving high purity (>99%) and obtaining a stable, crystalline solid.[3][4] |
| TLC Solvent System (Starting Point) | Hexanes:Ethyl Acetate (e.g., 8:2) + 0.5% Triethylamine | Good for initial assessment of crude mixture polarity and product Rf. |
| Flash Chromatography Eluent (Normal Phase) | Gradient of Ethyl Acetate in Hexanes or Methanol in DCM, with 0.1-1% Triethylamine | Allows for efficient elution and separation of components with varying polarities.[2] |
| Alternative Stationary Phase | Amine-functionalized Silica Gel | Minimizes peak tailing by reducing acidic interactions with the basic amine product. |
| Recrystallization Solvents for HCl Salt | Ethanol/Water, Isopropanol/Water, Methanol/Diethyl Ether | Common systems for recrystallizing amine hydrochlorides.[5] |
Purification Workflow Diagram
Caption: Decision workflow for the purification of this compound.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Halder, S., et al. (2015). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 6(8), 1433-1444.
-
Supporting Information - CORE. (n.d.). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. (2023). Molbank, 2023(1), M1561.
- Figshare. (2019).
- Zhang, Y., et al. (2023).
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
- Reddit. (2020).
- Wiley-VCH. (n.d.). General experimental.
- EPFL. (n.d.).
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- The Royal Society of Chemistry. (2011).
- The Royal Society of Chemistry. (n.d.).
- Grafiati. (2023). Journal articles: 'N-Benzyl benzylamines'.
- ResearchGate. (n.d.).
- Merck Millipore. (n.d.).
- Beilstein Journal of Organic Chemistry. (2023). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.
- Agwada, V. C., & Nnamonu, L. A. (2012). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. International Journal of Organic Chemistry, 2, 26-30.
Sources
common side reactions in the synthesis of Cyclopentyl-(3-methoxy-benzyl)-amine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of Cyclopentyl-(3-methoxy-benzyl)-amine. This document is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable secondary amine. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to troubleshoot effectively and optimize your reaction conditions.
The primary synthetic route to this compound is the reductive amination of 3-methoxybenzaldehyde with cyclopentylamine.[1][2] This robust transformation is widely used for C-N bond formation but is susceptible to several competing pathways that can diminish yield and complicate purification.[3] This guide will address the most prevalent issues in a practical, question-and-answer format.
Core Synthesis Reaction
The target transformation involves the condensation of 3-methoxybenzaldehyde and cyclopentylamine to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired secondary amine product.
Caption: The reductive amination pathway for synthesizing the target secondary amine.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, high-yield method for this synthesis on a lab scale? For general laboratory synthesis, the most reliable method is a one-pot reaction using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent.[4][5] This reagent is particularly effective because it is mild enough not to significantly reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion that forms in situ.[2] This selectivity minimizes the formation of 3-methoxybenzyl alcohol, a common byproduct with harsher reducing agents.[2][6]
Q2: How can I monitor the reaction's progress effectively? The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
TLC: Use a non-polar solvent system (e.g., 20-30% Ethyl Acetate in Hexanes). The aldehyde starting material is typically the least polar spot. The imine intermediate will have an Rf value between the aldehyde and the final amine product. The amine product is the most polar of the three and will have the lowest Rf. Staining with ninhydrin can help visualize the primary (cyclopentylamine) and secondary amine product, which often appear as yellow or orange spots.
-
LC-MS: This is the most definitive method. It allows you to track the consumption of reactants (m/z for 3-methoxybenzaldehyde and cyclopentylamine) and the appearance of the product (m/z for this compound). Crucially, it can also detect the mass of key side products, aiding in early-stage troubleshooting.
Q3: My reaction is very slow or appears to have stalled. What are the first things to check? If the reaction is sluggish, the rate-limiting step is often the initial formation of the imine, which is an equilibrium process involving the dehydration of a hemiaminal intermediate.[1]
-
Catalyze Imine Formation: Add a catalytic amount of acetic acid (e.g., 0.1 equivalents). This protonates the aldehyde's carbonyl oxygen, making it more electrophilic, and facilitates the dehydration step.[6]
-
Remove Water: The formation of the imine produces water. Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can shift the equilibrium toward the imine, thereby accelerating the overall reaction.[6]
-
Check Reagent Quality: Ensure your reducing agent has not degraded from improper storage. Sodium borohydride-based reagents can decompose in the presence of moisture.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses the specific side products you may encounter. We diagnose the cause and provide actionable protocols to mitigate their formation.
Caption: Competing reaction pathways in the synthesis of the target amine.
Issue 1: Formation of 3-Methoxybenzyl Alcohol
Question: My crude NMR/GC-MS shows a significant peak corresponding to 3-methoxybenzyl alcohol. What causes this, and how can I prevent it?
Mechanistic Cause: This side product arises when the reducing agent reduces the starting aldehyde (3-methoxybenzaldehyde) directly to its corresponding alcohol. This is a common issue when using strong, less selective reducing agents like sodium borohydride (NaBH₄) under conditions that do not sufficiently favor rapid imine formation.[2][7] The aldehyde and the imine are in competition for the hydride reagent.
Troubleshooting Workflow:
Caption: Decision tree for mitigating 3-methoxybenzyl alcohol formation.
Detailed Solutions:
-
Change Reducing Agent: The most effective solution is to switch to sodium triacetoxyborohydride (NaBH(OAc)₃). Its steric bulk and reduced reactivity make it highly selective for the protonated iminium ion over the neutral aldehyde carbonyl.[4][5]
-
Adopt a Stepwise Procedure: If you must use NaBH₄, do not add it at the beginning. First, stir the 3-methoxybenzaldehyde and cyclopentylamine together in a suitable solvent (like methanol or DCE) for 1-2 hours to allow the imine to form.[6] You can add a catalytic amount of acetic acid to facilitate this. Once imine formation is maximized (confirm by TLC/LCMS), cool the reaction in an ice bath and add the NaBH₄ portion-wise.[8]
Issue 2: Formation of Tertiary Amine (Over-Alkylation)
Question: I'm seeing a high molecular weight impurity in my LC-MS that corresponds to the addition of a second 3-methoxybenzyl group to my product. How do I stop this over-alkylation?
Mechanistic Cause: The desired product, this compound, is a secondary amine. It is still nucleophilic and can compete with the starting cyclopentylamine to react with another molecule of 3-methoxybenzaldehyde. This forms a new, bulkier iminium ion which is then reduced to the tertiary amine, Bis(3-methoxybenzyl)cyclopentylamine. This problem is exacerbated if the aldehyde is used in excess or if the reaction concentration is very high.[2][6]
Mitigation Strategies:
-
Stoichiometric Control (Primary Solution): The most critical factor is stoichiometry. Use a slight excess of the primary amine (cyclopentylamine), typically 1.1 to 1.2 equivalents. This ensures that the aldehyde is more likely to encounter the starting amine than the product amine. Avoid using an excess of the aldehyde.[6]
-
Reverse Addition: Instead of adding the amine to the aldehyde, try a reverse addition. Prepare a solution of the amine and the reducing agent, and then slowly add the aldehyde solution via a syringe pump. This maintains a low instantaneous concentration of the aldehyde, minimizing the chance for the product to react with it.
-
Reaction Concentration: Running the reaction at a slightly lower concentration can sometimes disfavor the bimolecular reaction required for over-alkylation.
Summary of Key Species
| Compound Name | Role | Formula | Mol. Weight | Expected [M+H]⁺ |
| 3-Methoxybenzaldehyde | Starting Material | C₈H₈O₂ | 136.15 | 137.1 |
| Cyclopentylamine | Starting Material | C₅H₁₁N | 85.15 | 86.2 |
| This compound | Target Product | C₁₃H₁₉NO | 205.30 | 206.3 |
| 3-Methoxybenzyl alcohol | Side Product | C₈H₁₀O₂ | 138.16 | 139.1 |
| Bis(3-methoxybenzyl)cyclopentylamine | Side Product | C₂₁H₂₇NO₂ | 325.45 | 326.5 |
Validated Experimental Protocol
This protocol is optimized to minimize common side reactions.
Materials:
-
3-Methoxybenzaldehyde (1.0 eq)
-
Cyclopentylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Acetic Acid (Glacial)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-methoxybenzaldehyde (1.0 eq) and the chosen solvent (DCE or THF, to make a ~0.2 M solution).
-
Add cyclopentylamine (1.1 eq) to the stirred solution at room temperature.
-
Add a single drop of glacial acetic acid as a catalyst.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq). The addition may cause a slight exotherm.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
References
-
BenchChem. Troubleshooting guide for reductive amination.
-
American Chemical Society Green Chemistry Institute. Reductive Amination.
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862.
-
BenchChem. Technical Support Center: Troubleshooting Amination Reactions.
-
Wikipedia. Reductive amination.
-
Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?
-
Ashenhurst, J. Reductive Amination, and How It Works. Master Organic Chemistry.
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
-
Google Patents. WO2015022038A1 - 3-substituted cyclopentylamine derivatives.
-
ResearchGate. Further reactions on reductive amination products with key building...
-
Hleba, Y. B., et al. Catalytic Reductive Amination p-Methoxybenzaldehyde with Di-iso-propylamine at Presence of Co-containing Composite. Physical Chemistry.
-
Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
-
ResearchGate. (A) Possible reaction pathway for the reductive amination between...
-
Santa Cruz Biotechnology. This compound.
-
Santa Cruz Biotechnology. This compound hydrochloride.
-
PubMed. The synthesis of N-(3-methoxy-benzyl)-N-methyl-3-methoxy-4,5-methylenedioxy phenethylamine.
-
Borch, R. F.; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent. J. Am. Chem. Soc.1971 , 93 (12), 2897–2904.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jhps.donnu.edu.ua [jhps.donnu.edu.ua]
- 8. reddit.com [reddit.com]
Technical Support Center: Optimizing Reaction Conditions for Cyclopentyl-(3-methoxy-benzyl)-amine
Welcome to the technical support resource for the synthesis of Cyclopentyl-(3-methoxy-benzyl)-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested answers to common challenges encountered during the synthesis of this valuable secondary amine, focusing on the widely used reductive amination pathway. Our goal is to move beyond simple protocols and explain the causality behind each experimental choice, empowering you to troubleshoot and optimize your reactions effectively.
Introduction: The Synthetic Strategy
The synthesis of this compound is most efficiently achieved through the reductive amination of 3-methoxybenzaldehyde with cyclopentylamine. This reaction proceeds via a two-step, one-pot process:
-
Imine Formation: The nucleophilic cyclopentylamine attacks the electrophilic carbonyl carbon of 3-methoxybenzaldehyde to form a hemiaminal intermediate. Under mildly acidic conditions, this intermediate dehydrates to form a Schiff base, also known as an imine.
-
Reduction: A selective reducing agent is used to reduce the C=N double bond of the imine to a C-N single bond, yielding the target secondary amine.
The success of this synthesis hinges on balancing the equilibrium of imine formation and ensuring the selective reduction of the imine in the presence of the starting aldehyde.[1][2]
Caption: Fig 1. General Mechanism of Reductive Amination.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the most common causes and how can I fix them?
A1: Senior Scientist's Insight: Low yield is the most frequent issue in reductive amination and almost always traces back to one of three factors: inefficient imine formation, poor choice of reducing agent, or incorrect pH.[3]
Troubleshooting Decision Tree:
Caption: Fig 2. Troubleshooting workflow for low reaction yield.
Detailed Breakdown:
-
Inefficient Imine Formation: The formation of the imine from the aldehyde and amine is a reversible equilibrium reaction.[2] To drive it forward, you must optimize the conditions.
-
pH is Critical: The reaction requires mild acid catalysis. The optimal pH range is typically 4-6.[3][4]
-
Too Acidic (pH < 4): The cyclopentylamine (pKa ~11) will be fully protonated to its non-nucleophilic ammonium salt, shutting down the initial attack on the carbonyl.[5][6]
-
Too Basic (pH > 7): There is insufficient acid to protonate the hydroxyl group of the hemiaminal intermediate, preventing its elimination as water.[5][7]
-
-
Actionable Solution: Add 1-2 equivalents of a weak acid like acetic acid to catalyze the reaction.[1] This buffers the system in the optimal range for imine formation. For particularly stubborn reactions, adding a dehydrating agent like magnesium sulfate or molecular sieves can remove the water byproduct and shift the equilibrium, though this is often unnecessary with the right reducing agent.[3]
-
-
Suboptimal Reducing Agent: The choice of reducing agent is paramount. A strong reductant will reduce your starting aldehyde faster than the imine can form.
-
The Problem with NaBH₄: Sodium borohydride (NaBH₄) is a powerful reducing agent that can readily reduce 3-methoxybenzaldehyde to 3-methoxybenzyl alcohol, a common and yield-killing side reaction.[3][8]
-
The Superiority of STAB: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[2][9] Its steric bulk and the electron-withdrawing acetoxy groups make it a milder, more selective hydride donor. It reacts much faster with the protonated iminium ion than with the neutral aldehyde, leading to cleaner reactions and higher yields.[1]
-
Actionable Solution: Use 1.3–1.6 equivalents of NaBH(OAc)₃. This allows all three components (aldehyde, amine, and reductant) to be mixed in a single pot, as the desired reaction pathway is kinetically favored.[10]
-
Q2: I'm seeing significant side products in my TLC/LC-MS. What are they and how can I prevent them?
A2: Senior Scientist's Insight: The two most common impurities are 3-methoxybenzyl alcohol and the over-alkylated tertiary amine. Their presence provides clear clues about what needs to be adjusted in your reaction conditions.
-
Side Product: 3-Methoxybenzyl Alcohol
-
Cause: This arises from the direct reduction of the starting material, 3-methoxybenzaldehyde. As discussed in Q1, this is the primary consequence of using a reducing agent that is too strong, like NaBH₄, or running the reaction under conditions that favor aldehyde reduction over imine formation.[3]
-
Prevention: The most effective solution is to use a selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[9][11] If you must use NaBH₄, a stepwise or "indirect" procedure is necessary: first, mix the aldehyde and amine (with acetic acid) and stir for 1-2 hours to allow for complete imine formation, then add the NaBH₄ portion-wise at a reduced temperature (0 °C).[10][12]
-
-
Side Product: Bis(3-methoxy-benzyl)-cyclopentyl-amine (Tertiary Amine)
-
Cause: This "over-alkylation" occurs when the desired secondary amine product, being nucleophilic itself, reacts with another molecule of 3-methoxybenzaldehyde to form a new iminium ion, which is then reduced.[3][13]
-
Prevention:
-
Stoichiometry Control: Avoid using a large excess of the aldehyde. A 1:1 or 1:1.1 ratio of amine to aldehyde is a good starting point. Some protocols even suggest a slight excess of the primary amine to suppress this side reaction.[10]
-
Controlled Addition: In a process setting, adding the aldehyde slowly to a mixture of the amine and reducing agent can keep the instantaneous concentration of the aldehyde low, minimizing the chance for the secondary amine product to react with it.
-
-
Q3: How do I choose the right reducing agent? A comparison of NaBH(OAc)₃, NaBH₃CN, and NaBH₄.
A3: Senior Scientist's Insight: The choice of reducing agent dictates your entire experimental setup, from solvent choice to pH control and safety considerations. For this specific synthesis, NaBH(OAc)₃ is highly recommended, but understanding the alternatives is key to becoming a proficient chemist.
| Reducing Agent | Chemical Formula | Key Advantages | Key Disadvantages | Optimal Solvent(s) |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | High Selectivity: Reduces iminium ions much faster than aldehydes.[1][2]One-Pot Procedure: All reagents can be mixed at once.[10] | Moisture sensitive; more expensive. | DCE, DCM, THF[10][12] |
| Sodium Cyanoborohydride | NaBH₃CN | Good selectivity at controlled pH (4-6).[8][11]Stable in protic solvents. | Highly Toxic: Releases HCN gas upon acidification during workup.[2] | MeOH, EtOH[12] |
| Sodium Borohydride | NaBH₄ | Inexpensive and readily available. | Poor Selectivity: Reduces aldehydes and ketones quickly.[3][8]Requires a two-step (indirect) procedure. | MeOH, EtOH[12] |
Experimental Protocols
Protocol 1: Recommended One-Pot Synthesis using NaBH(OAc)₃ (STAB)
This is the preferred method for achieving high yield and purity with minimal side reactions.
Caption: Fig 3. Recommended experimental workflow using STAB.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-methoxybenzaldehyde (1.0 eq).
-
Solvent and Reagents: Dissolve the aldehyde in 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.2 M concentration). Add cyclopentylamine (1.05 eq) followed by glacial acetic acid (1.5 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes. The reaction may mildly exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the limiting reagent by TLC (staining with ninhydrin to visualize the amine and product) or LC-MS.
-
Work-up: Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography or via an acid-base extraction for higher purity.
Protocol 2: Purification via Acid-Base Extraction
This technique leverages the basicity of the amine product to separate it from neutral organic impurities.
-
Dissolve the crude oil from the reaction work-up in a suitable organic solvent like ethyl acetate or DCM.
-
Transfer to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (3x). The amine product will move into the aqueous layer as its hydrochloride salt.
-
Combine the acidic aqueous layers. Perform a "back-extraction" by washing this combined aqueous layer with ethyl acetate (1x) to remove any remaining neutral impurities.
-
Cool the acidic aqueous layer in an ice bath and basify by slowly adding 2 M sodium hydroxide (NaOH) until the pH is >10. The free amine will precipitate or form an oil.
-
Extract the now basic aqueous layer with DCM or ethyl acetate (3x).
-
Combine these final organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the purified this compound.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
ResearchGate. (2018). Optimization of the reaction conditions for the reductive amination of aldehydes. [Link]
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University of York. (n.d.). Reductive Amination. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 14, 2026, from [Link]
-
Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]
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Lumen Learning. (n.d.). Imine formation. Organic Chemistry II. [Link]
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Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Chemistry Stack Exchange. (2018). Acid in Imine Formation. [Link]
-
ResearchGate. (2015). What is the influence of the pH on imine formation in a water solution?[Link]
-
Chemistry LibreTexts. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]
-
Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]
-
National Institutes of Health. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]
-
National Institutes of Health. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]
-
Reddit. (2025). What's wrong with my reductive amination? I barely got any product. [Link]
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?[Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved January 14, 2026, from [Link]
-
Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. [Link]
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
-
YouTube. (2020). Reductive amination & secondary amine synthesis. [Link]
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stability and degradation of Cyclopentyl-(3-methoxy-benzyl)-amine
Answering the user's request.
Technical Support Center: Cyclopentyl-(3-methoxy-benzyl)-amine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. It addresses common questions and troubleshooting scenarios related to the compound's stability and degradation, grounding its recommendations in established principles of organic chemistry and pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
Answer: Based on the chemical structure, which contains a secondary benzylamine and a methoxybenzene moiety, this compound is susceptible to oxidation and potentially light-induced degradation. Benzylamines are known to degrade upon exposure to air (oxygen and carbon dioxide) and water.[1]
For optimal stability, the compound, whether as a free base or a salt, should be stored under the following conditions:
-
Temperature: Refrigerated (2-8 °C) or frozen (-20 °C).
-
Atmosphere: Under an inert gas (e.g., Argon or Nitrogen).
-
Light: Protected from light in an amber vial or opaque container.
-
Moisture: Tightly sealed to prevent moisture ingress, which can facilitate hydrolysis of degradation intermediates.[1][2]
These conditions are designed to minimize the primary degradation pathways: oxidation of the amine and reaction with atmospheric CO₂ to form carbonate salts.[1]
| Parameter | Recommended Condition | Rationale |
| Temperature | ≤ 8°C (Refrigerated) | Slows down the rate of all potential degradation reactions. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidation by atmospheric oxygen.[1][3] |
| Light | Amber Vial / Opaque | Protects against photolytic degradation, a common pathway for aromatic compounds.[4][5] |
| Container | Tightly Sealed | Prevents ingress of moisture and CO₂.[1] |
Q2: What are the most probable degradation pathways for this molecule?
Answer: The structure of this compound suggests two primary sites of instability: the secondary benzylamine group and, under more extreme conditions, the methoxy ether linkage.
-
Oxidative Degradation at the Benzylic Position: This is the most likely degradation pathway under ambient or mild oxidative stress. The reaction proceeds through the benzylic carbon-nitrogen bond, which is susceptible to oxidation.[3][6]
-
Step 1: Imine Formation: The secondary amine is oxidized to form an imine intermediate.
-
Step 2: Hydrolysis: This imine is generally unstable in the presence of water and readily hydrolyzes.[2]
-
Products: The hydrolysis yields 3-methoxybenzaldehyde and cyclopentylamine .[7][8][9]
-
Further Degradation: The resulting 3-methoxybenzaldehyde can be further oxidized to 3-methoxybenzoic acid , especially under strong oxidizing conditions.[1]
-
-
Photodegradation: Aromatic amines and ethers can be susceptible to degradation upon exposure to UV or visible light.[4] The specific photoproducts can be complex, but this pathway reinforces the need for light protection during storage and handling. As per ICH Q1B guidelines, photostability testing is a critical component of stability evaluation.[5][10]
-
Thermal Degradation (Harsh Conditions): Under high-temperature stress (pyrolytic conditions), the methoxybenzene (anisole) moiety can degrade. This typically involves cleavage of the O–CH₃ bond to form phenolic compounds.[11][12] However, this is considered a less common pathway under typical pharmaceutical storage and processing conditions.
The diagram below illustrates the most probable oxidative degradation pathway.
Sources
- 1. Sciencemadness Discussion Board - Bizzare observation about benzylamines- explanation? - Powered by XMB 1.9.11 [sciencemadness.org]
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- 9. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
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- 12. pubs.acs.org [pubs.acs.org]
troubleshooting guide for reactions involving Cyclopentyl-(3-methoxy-benzyl)-amine
Welcome to the technical support guide for reactions involving Cyclopentyl-(3-methoxy-benzyl)-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when using this versatile secondary amine. The following question-and-answer section provides in-depth, field-proven insights to help you troubleshoot and optimize your synthetic routes.
Section 1: Synthesis & Purification of the Starting Material
FAQ: I am attempting to synthesize this compound via reductive amination, but my yields are consistently low (<50%). What are the likely causes and how can I improve the outcome?
Low yields in the reductive amination between 3-methoxybenzaldehyde and cyclopentylamine are a common issue that typically stems from one of three areas: inefficient imine formation, competing side reactions, or a suboptimal choice of reducing agent.[1]
Causality and Troubleshooting Steps:
-
Inefficient Imine Formation: The initial condensation of the aldehyde and amine to form the iminium ion is a reversible, equilibrium-driven process. The water produced can hydrolyze the imine/iminium ion back to the starting materials.
-
Solution: Drive the equilibrium forward by removing water. The most practical method is the addition of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), to the reaction mixture.[1] A stepwise procedure, where the imine is pre-formed before the reducing agent is added, can also be beneficial.[2][3]
-
-
Side Reaction - Aldehyde Reduction: If your reducing agent is too reactive, it can reduce the 3-methoxybenzaldehyde to 3-methoxybenzyl alcohol before it has a chance to form the imine.[1][4] This is particularly problematic with strong hydrides like sodium borohydride (NaBH₄) when all reagents are mixed at once.[5]
-
Solution: Use a milder, more selective reducing agent that preferentially reduces the protonated imine (the iminium ion) over the carbonyl. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for one-pot reductive aminations for this very reason.[2][6] It is less basic and more sterically hindered, making it less reactive towards the aldehyde.
-
-
Suboptimal pH: Imine formation is catalyzed by mild acid, which protonates the carbonyl oxygen, making it more electrophilic. However, if the pH is too low, the starting cyclopentylamine will be fully protonated to its ammonium salt, rendering it non-nucleophilic. The optimal pH for most reductive aminations is between 4 and 6.[1][5]
Optimized Protocol: One-Pot Reductive Amination using STAB
-
To a round-bottom flask, add 3-methoxybenzaldehyde (1.0 equiv.) and cyclopentylamine (1.05 equiv.) to a suitable anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add acetic acid (1.1 equiv.). Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.2 equiv.) portion-wise to control any initial effervescence.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 4-24 hours).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
FAQ: Purification of the final amine is proving difficult. How can I effectively separate it from unreacted starting materials and byproducts?
Purifying secondary amines can be challenging due to their basicity and similar polarity to certain byproducts. Standard silica gel chromatography can sometimes lead to peak tailing and product loss.
Troubleshooting Purification:
-
Acid-Base Extraction: Before chromatography, an acid-base workup is highly effective for removing non-basic impurities.[8]
-
Protocol: Dissolve the crude oil in a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate). Extract with dilute aqueous acid (e.g., 1M HCl). The desired amine will move into the aqueous phase as its hydrochloride salt, leaving non-basic impurities (like 3-methoxybenzyl alcohol) in the organic layer. Separate the layers, then basify the aqueous layer with 2-4M NaOH until pH > 12. Extract the free amine back into an organic solvent. This simple procedure can significantly improve purity.
-
-
Chromatography Optimization:
-
Deactivate Silica: Amines can interact strongly with acidic silanol groups on standard silica gel. To mitigate this, you can either use commercially available deactivated silica or pre-treat your column by flushing it with a solvent mixture containing a small amount of a volatile base, like triethylamine (~1-2%), before loading your sample.
-
Alternative Stationary Phases: If silica fails, consider using alumina (neutral or basic) as your stationary phase, which is often more suitable for basic compounds.
-
-
Distillation: If you are working on a larger scale, vacuum distillation can be an excellent purification method for this compound, provided no high-boiling, thermally stable impurities are present.
Section 2: Reactions of the Amine Moiety
FAQ: My N-acylation reaction with an acyl chloride is sluggish and gives incomplete conversion. What can I do to improve it?
Sluggish N-acylation of this compound, a secondary amine, is often due to insufficient base, steric hindrance, or the formation of an unreactive hydrochloride salt.
Causality and Troubleshooting Steps:
-
HCl Scavenging: The acylation reaction produces one equivalent of hydrochloric acid (HCl). This will protonate either the starting amine or the product, rendering it non-nucleophilic and stopping the reaction.
-
Reaction Activation: While many acylations proceed readily, less reactive acylating agents or sterically hindered substrates can benefit from a catalyst.
-
Starting Material Form: If your amine is stored as a hydrochloride salt, it will not react.
-
Solution: You must add an additional equivalent of base to neutralize the salt in situ, or perform a separate free-basing workup before starting the reaction.[10]
-
Diagram: General Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose the root cause of low reaction yields.
Caption: A decision tree for troubleshooting low-yield reactions.
FAQ: I am attempting a Buchwald-Hartwig amination with an aryl halide, but the reaction is failing. What are the critical parameters to check?
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but it is highly sensitive to the choice of ligand, base, solvent, and the exclusion of oxygen.[11][12]
Critical Parameters for Success:
-
Catalyst System (Palladium Precursor + Ligand): This is the heart of the reaction. The choice of phosphine ligand is crucial and depends on the substrates. For secondary amines like yours, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, XPhos) or ferrocenyl ligands (e.g., tBuXPhos) are often required.[13]
-
Action: Ensure you are using a ligand known to be effective for coupling secondary amines. Consult literature for catalyst systems used with similar substrates.
-
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.
-
Common Choices: Sodium tert-butoxide (NaOtBu) is the most common and effective base. Others like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can also be used, depending on the substrate's functional group tolerance.[13] Ensure the base is fresh and anhydrous.
-
-
Solvent Choice: The solvent must be anhydrous and capable of solubilizing the reaction components at the required temperature.
-
Inert Atmosphere: The Pd(0) active catalyst is extremely sensitive to oxygen.
-
Action: The reaction must be set up under a strictly inert atmosphere using Schlenk line techniques or in a glovebox. All reagents and solvents must be deoxygenated. Failure to do so is a primary cause of failed reactions.
-
Section 3: Reactions of the Aromatic Ring
FAQ: I tried to perform an electrophilic aromatic substitution (e.g., nitration, bromination) on the benzyl ring, but I'm getting a mixture of ortho and para isomers, and the reaction is very aggressive. How can I control this?
The 3-methoxy group (-OCH₃) on the benzene ring is a powerful activating, ortho, para-directing group.[15][16][17] This is due to the resonance donation of a lone pair from the oxygen atom, which enriches the electron density at the positions ortho and para to it.[18]
Controlling Regioselectivity and Reactivity:
-
Understanding Directing Effects: The methoxy group directs incoming electrophiles to positions 2, 4, and 6. Position 2 and 6 are ortho, and position 4 is para. The amine-containing side chain is at position 3. Therefore, substitution will primarily occur at positions 2, 4, and 6 relative to the methoxy group.
-
Steric Hindrance: The bulky cyclopentyl-benzyl-amino group will sterically hinder the C-2 position. Therefore, you will likely get a mixture of the 4-substituted and 6-substituted products, with the para (4-position) product often being major due to reduced steric clash.[16]
-
-
Taming Reactivity: The high activation from the methoxy group can lead to over-reaction (e.g., di- or tri-bromination) and the formation of oxidized byproducts, especially under harsh conditions (e.g., neat Br₂ or concentrated HNO₃/H₂SO₄).
-
Solution: Use milder reagents and lower temperatures. For bromination, use N-Bromosuccinimide (NBS) with a catalyst like silica instead of Br₂. For nitration, consider using milder conditions such as acetyl nitrate (AcONO₂) generated in situ at low temperatures.
-
Diagram: Directing Effects in Electrophilic Substitution
Caption: Regioselectivity in electrophilic substitution.
FAQ: My reaction conditions seem to be cleaving the methoxy group. How can I avoid this O-demethylation?
Aryl methyl ethers are generally stable, but they can be cleaved under certain conditions, particularly with strong Lewis acids or strong proton acids at elevated temperatures.[19]
Conditions that Promote Cleavage:
-
Strong Lewis Acids: Reagents like boron tribromide (BBr₃), aluminum chloride (AlCl₃), or trimethylsilyl iodide (TMSI) are specifically used to cleave aryl ethers to phenols.[20] Avoid these if you wish to retain the methoxy group.
-
Strong Protonic Acids: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) at high temperatures will cleave the ether via an Sₙ2 attack of the halide on the methyl group.[19] While less common, prolonged heating with other strong acids could also pose a risk.
Preventative Measures:
-
If acidic conditions are required for your reaction, opt for milder acids or buffer the system if possible.
-
Avoid high reaction temperatures (>100 °C) for extended periods in the presence of strong acids.
-
If a Lewis acid is necessary, screen for milder options (e.g., ZnCl₂) and use the lowest effective temperature.
Section 4: General Stability and Handling
FAQ: What are the best practices for storing and handling this compound?
Like many secondary amines, this compound can degrade over time if not stored properly.
Key Storage Considerations:
-
Air Sensitivity: Amines can be slowly oxidized by atmospheric oxygen. More significantly, they readily absorb carbon dioxide (CO₂) from the air to form a solid carbamate salt, which can be seen as a crust around the container cap.
-
Best Practice: Store the amine under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[21] Amber glass is preferred to protect from light.
-
-
Temperature: Store in a cool, dry place away from direct sunlight and heat sources. Refrigeration is generally recommended for long-term storage.[21]
-
Purity Check: Before use, especially after prolonged storage, it is wise to check the purity by TLC or NMR. If significant degradation is suspected, a purification step (acid-base extraction or distillation) may be necessary to ensure reliable reaction outcomes.
References
-
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications. Available from: [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. Available from: [Link]
-
Purifying secondary amine. Sciencemadness Discussion Board. Available from: [Link]
- Purification of secondary alkyl amines. Google Patents.
-
Oxidative Cleavage of Aromatic Methoxy Compounds with Photo-excited Aromatic Nitro Compounds. Bulletin of the Chemical Society of Japan | Oxford Academic. Available from: [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
- Separation and purification of secondary alkyl primary amines. Google Patents.
-
Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control. ResearchGate. Available from: [Link]
-
Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. ResearchGate. Available from: [Link]
-
Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PubMed Central. Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
-
What's wrong with my reductive amination? I barely got any product. Reddit. Available from: [Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research - ACS Publications. Available from: [Link]
-
Acetylation of Secondary amines. Chemistry Stack Exchange. Available from: [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available from: [Link]
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Tchouankeu, J. C., et al.. Available from: [Link]
-
Other Ether Cleavage Reactions. YouTube. Available from: [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. Available from: [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. Available from: [Link]
-
Reductive amination. Wikipedia. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. Available from: [Link]
-
Methoxy group. Wikipedia. Available from: [Link]
-
Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. Available from: [Link]
-
Buchwald-Hartwig Amination on amides?. ResearchGate. Available from: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]
-
Aldehyde not reacting in reductive amination reaction, thoughts?. ResearchGate. Available from: [Link]
-
Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. NIH. Available from: [Link]
-
Electrophilic aromatic directing groups. Wikipedia. Available from: [Link]
-
Which is more reactive in electrophilic aromatic substitution, anisole or ethylbenzene?. Quora. Available from: [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH. Available from: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]
-
Reductive Amination - Common Conditions. organic-reaction.com. Available from: [Link]
-
Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Available from: [Link]
-
Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Available from: [Link]
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Technical Support Center: Purification of Cyclopentyl-(3-methoxy-benzyl)-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Cyclopentyl-(3-methoxy-benzyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for the purification of this important secondary amine intermediate. We will address common challenges and provide detailed, field-proven protocols to help you achieve the desired purity for your downstream applications.
The synthesis of this compound, typically achieved through the reductive amination of 3-methoxybenzaldehyde with cyclopentylamine, can result in a variety of impurities.[1][2][3] The efficacy of subsequent synthetic steps and the integrity of final compounds depend on the successful removal of these impurities. This guide provides a logical framework for troubleshooting and optimizing your purification strategy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered during the purification of this compound.
Q1: What are the primary impurities I should expect from the synthesis?
A1: The impurity profile is largely dictated by the reductive amination reaction conditions. Key impurities typically include:
-
Unreacted Starting Materials: 3-methoxybenzaldehyde and cyclopentylamine.
-
Imine Intermediate: The partially formed N-(3-methoxybenzylidene)cyclopentan-1-amine may persist if the reduction is incomplete.
-
Aldehyde Self-Reduction Product: 3-methoxybenzyl alcohol can form if the reducing agent acts on the aldehyde before imine formation.
-
Over-Alkylation Products: While less common with controlled stoichiometry, tertiary amines can sometimes form as a side reaction.[1]
-
Reagent-Related Byproducts: Depending on the reducing agent used (e.g., sodium triacetoxyborohydride vs. sodium cyanoborohydride), you may have residual acetates or toxic cyanide byproducts, respectively.[2][4]
-
Degradation Products: On storage, secondary benzyl amines can slowly oxidize or react with atmospheric CO2 to form carbonate salts.
Q2: What is the most effective initial purification step after the reaction?
A2: A liquid-liquid acid-base extraction is the most robust and highly recommended first step.[5][6] This technique leverages the basicity of the target amine to separate it from neutral or acidic impurities. By treating the reaction mixture with an aqueous acid (like 1M HCl), the amine is protonated and selectively drawn into the aqueous phase, while unreacted aldehyde and other non-basic byproducts remain in the organic layer. Subsequently, basifying the aqueous layer regenerates the neutral amine, which can be extracted back into a fresh organic solvent.[7][8]
Q3: My compound is streaking badly on a standard silica gel TLC plate. What's causing this and how can I fix it?
A3: This is a classic issue when chromatographing basic compounds on acidic stationary phases. The basic nitrogen atom on your amine interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing poor elution and significant tailing (streaking).[9][10] To resolve this:
-
Mobile Phase Modification: Add a small amount of a competing base to your eluent system, such as 0.5-2% triethylamine (Et3N) or ammonium hydroxide. This base will occupy the acidic sites on the silica, allowing your compound to travel more cleanly.[10]
-
Alternative Stationary Phase: For more consistent results, consider using an amine-functionalized silica or basic alumina column, which eliminates the problematic acidic sites.[9]
Q4: Is it possible to purify this compound without using column chromatography?
A4: Yes, especially if the primary impurities are non-basic. After an initial acid-base extraction, you can convert the oily free-base amine into a stable, crystalline salt, most commonly the hydrochloride (HCl) salt.[11] This salt can then be purified effectively by recrystallization from a suitable solvent system (e.g., isopropanol/ether).[12][13] Once you have the pure salt, you can either use it directly in subsequent steps or regenerate the free base by neutralizing it with a base and extracting it.[14]
Q5: How can I specifically remove unreacted 3-methoxybenzaldehyde?
A5: The acid-base extraction described in A2 is highly effective for this. The aldehyde is a neutral organic compound and will not be protonated by the acid wash. Therefore, it will remain in the initial organic layer, which is discarded, while your protonated amine moves to the aqueous layer.
Q6: How should I assess the purity of my final product?
A6: A combination of techniques is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): A quick method to visually check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC) or LC-MS: Provides quantitative data on purity and can help identify the mass of any remaining impurities.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying characteristic peaks of common impurities (e.g., the aldehyde proton at ~9.9 ppm).
Section 2: Troubleshooting Guide for Common Purification Challenges
This guide provides a structured approach to solving specific problems you may encounter during purification.
Issue 1: Persistent Aldehyde or Other Neutral Impurities After Work-up
-
Symptom: The ¹H NMR spectrum of your product shows a characteristic aldehyde peak around 9.9 ppm, or TLC analysis shows a persistent non-polar spot that is not your product.
-
Underlying Cause: This indicates an inefficient acid-base extraction. The organic phase may not have been washed sufficiently with aqueous acid, or the pH of the aqueous layer was not low enough to fully protonate and extract the amine.
-
Corrective Protocol: A more rigorous acid-base extraction is required. See Protocol 1 for a detailed, step-by-step procedure that ensures complete separation.
Issue 2: Poor Resolution and Product Loss During Silica Gel Chromatography
-
Symptom: The product elutes over a large number of fractions with significant tailing, leading to low recovery of pure material.
-
Underlying Cause: Strong acid-base interactions between the secondary amine and the silica gel surface are preventing clean elution.[10]
-
Corrective Protocol:
-
Optimize Mobile Phase: Prepare your hexane/ethyl acetate eluent with 1% triethylamine (Et3N) to neutralize the silica surface.
-
Use an Alternative Stationary Phase: For large-scale or recurring purifications, switching to an amine-functionalized silica column is a more robust solution that often allows for simpler solvent systems (e.g., hexane/ethyl acetate) without additives.[9][10] See Protocol 2 for guidance on chromatographic purification.
-
Issue 3: Final Product is an Oil, Making Handling and Accurate Measurement Difficult
-
Symptom: After solvent removal, the purified this compound is a viscous oil, which is challenging to weigh and store.
-
Underlying Cause: The free-base form of many amines, including this one, is not crystalline at or near room temperature.
-
Corrective Protocol: Convert the purified oil into a stable, solid hydrochloride salt. This provides a free-flowing solid that is easy to handle, weigh accurately, and store with improved stability. The salt can often be further purified by recrystallization. See Protocol 3 for the detailed conversion and recrystallization procedure.
Section 3: Detailed Experimental Protocols
Protocol 1: Rigorous Purification via Acid-Base Extraction
This protocol is designed to separate the basic amine product from neutral and acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 volumes).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (3 x 5 volumes). Combine the aqueous layers.
-
Causality: The HCl protonates the target amine, forming the water-soluble ammonium salt. Neutral impurities, such as unreacted aldehyde or 3-methoxybenzyl alcohol, remain in the organic layer, which should be discarded.
-
-
Wash Step (Optional): Wash the combined acidic aqueous layers with a fresh portion of EtOAc (1 x 5 volumes) to remove any residual neutral impurities. Discard the organic layer.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 5M aqueous NaOH or a saturated NaHCO₃ solution until the pH is >10 (confirm with pH paper). A cloudy precipitate or oil (the free amine) should form.
-
Causality: The base deprotonates the ammonium salt, regenerating the neutral, water-insoluble free amine.[7]
-
-
Back Extraction: Extract the basified aqueous layer with fresh EtOAc or DCM (3 x 5 volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified free amine.
Protocol 2: Purification via Flash Column Chromatography
This method is used when impurities have similar basicity to the product.
-
Select Stationary Phase:
-
Option A (Recommended): Use an amine-functionalized silica gel column (e.g., Biotage® KP-NH).[10]
-
Option B (Standard): Use standard silica gel.
-
-
Determine Eluent System via TLC:
-
For Amine-Silica: Start with a hexane/EtOAc system.
-
For Standard Silica: Use a hexane/EtOAc system containing 1% triethylamine (Et3N).
-
Develop the TLC plate to find a solvent ratio that gives your product an Rf value of ~0.25-0.35.
-
-
Column Packing and Loading:
-
Pack the column using the determined eluent as a slurry.
-
Adsorb the crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the eluent system for "wet loading".
-
-
Elution and Fraction Collection: Run the column, collecting fractions and monitoring them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. If Et3N was used, it is volatile and will be removed during this step.
Protocol 3: Conversion to and Recrystallization of the Hydrochloride Salt
This protocol is ideal for obtaining a stable, solid product.
-
Dissolution: Dissolve the purified amine oil (from Protocol 1 or 2) in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Salt Formation: While stirring, slowly add a solution of HCl in diethyl ether (commercially available, typically 2.0 M) dropwise. A white precipitate (the HCl salt) will form immediately. Continue adding the HCl solution until no further precipitation is observed.
-
Causality: The anhydrous HCl protonates the amine, forming the ionic salt which is typically insoluble in non-polar organic solvents.[13]
-
-
Isolation: Collect the solid by vacuum filtration, washing the filter cake with cold diethyl ether to remove any non-salt impurities.
-
Recrystallization:
-
Transfer the crude salt to a clean flask.
-
Add a minimal amount of a hot solvent in which the salt is soluble (e.g., isopropanol, ethanol, or methanol) until it fully dissolves.
-
Slowly add a co-solvent in which the salt is insoluble (e.g., diethyl ether or hexanes) until the solution becomes faintly cloudy.
-
Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
-
Final Product: Collect the pure crystals by vacuum filtration, wash with a cold solvent mixture, and dry under vacuum.
Section 4: Visual Workflows
The following diagrams illustrate the decision-making process and experimental flow for purification.
Caption: Step-by-step workflow for the acid-base extraction protocol.
Section 5: Summary of Purification Techniques
| Method | Principle of Separation | Pros | Cons |
| Acid-Base Extraction | Partitions the basic amine from neutral/acidic compounds based on pH-dependent solubility. [16] | High capacity, cost-effective, excellent for removing neutral impurities (e.g., aldehyde). | Does not separate impurities with similar basicity. |
| Silica Gel Chromatography | Differential adsorption of compounds onto a polar stationary phase. | High resolution for a wide range of compounds. | Can have strong interactions with basic amines, requiring mobile phase modifiers. [9][10] |
| Amine-Silica Chromatography | Adsorption onto a basic stationary phase, minimizing unwanted interactions. | Excellent peak shape for amines, simpler mobile phases, high reproducibility. [9][10] | More expensive stationary phase. |
| Recrystallization of Salt | Purification of a solid based on differences in solubility between the desired salt and impurities. | Can provide very high purity, yields a stable solid product, scalable. | Requires the product to form a stable, crystalline salt; some product loss is inevitable. |
References
-
Sciencemadness Discussion Board. (2012). purifying secondary amine.
-
Wikipedia. Liquid–liquid extraction.
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines.
-
LibreTexts Chemistry. Amine Extraction in the Laboratory.
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
-
Biotage. (2023). Is there an easy way to purify organic amines?.
-
Blacker, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering.
-
Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Omega.
-
Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Letters.
-
Google Patents. Purification of secondary alkyl amines.
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid.
-
ResearchGate. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture | Request PDF.
-
PubMed. (2005). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography.
-
Google Patents. Recrystallization purification method of enamine salt.
-
University of California, Irvine. Liquid/liquid Extraction.
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
-
AHH Chemical. (2025). What are the key steps in the purification of pharmaceutical intermediates?.
-
The Pharma Master. Troubleshooting.
-
University of Alberta. Isolation (Recovery).
-
BenchChem. Technical Support Center: Purification of 3-Phenoxyazetidine Intermediates.
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization.
-
Agilent Technologies. (2025). Achieve high-throughput LC/MS purification of pharmaceutical impurities.
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.
-
Sigma-Aldrich. Application Note – Reductive Amination.
-
Wikipedia. Reductive amination.
-
Organic Syntheses. N-BENZYL-1-(TRIMETHYLSILYL)METHANAMINE.
-
YouTube. (2014). Purifying Amines Using Their Salts.
-
Santa Cruz Biotechnology. This compound hydrochloride.
-
Santa Cruz Biotechnology. This compound.
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
-
IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”.
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
-
Indian Academy of Sciences. (2016). Synthesis of ketamine from a nontoxic procedure: a new and efficient route.
-
Hunan Huateng Pharmaceutical Co., Ltd. This compound.
-
PubMed. (1984). Synthesis of cyclopentano-N-methylphosphatidylethanolamines: aminolysis during the use of methylamine.
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- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 6. Amine Extraction in the Laboratory [ns1.almerja.com]
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- 8. m.youtube.com [m.youtube.com]
- 9. biotage.com [biotage.com]
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- 16. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
Technical Support Center: Scale-up Synthesis of Cyclopentyl-(3-methoxy-benzyl)-amine
Welcome to the technical support center for the scale-up synthesis of Cyclopentyl-(3-methoxy-benzyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the large-scale production of this valuable amine intermediate. The following sections provide in-depth troubleshooting advice and frequently asked questions to ensure a robust, efficient, and scalable synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and industrially viable method for synthesizing this compound is through a one-pot reductive amination.[1][2] This process involves the reaction of cyclopentanone with 3-methoxybenzylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[3][4] This approach is favored for its operational simplicity and cost-effectiveness on a large scale.[5]
Q2: Which reducing agents are recommended for the scale-up of this reductive amination?
A2: Several reducing agents can be employed, each with its own advantages and challenges in a scale-up context:
-
Catalytic Hydrogenation (e.g., H₂/Pd/C, H₂/Raney Ni): This is often the most atom-economical and cost-effective method for large-scale production.[3][5][6] It avoids the use of stoichiometric metal hydride reagents, simplifying work-up and reducing waste. However, it requires specialized high-pressure reactor systems and careful handling of flammable hydrogen gas. Catalyst poisoning and activity can also be concerns.
-
Sodium Borohydride (NaBH₄): A versatile and relatively inexpensive hydride reagent.[7] It is generally safer to handle than other complex hydrides. However, its reactivity with protic solvents like methanol can lead to hydrogen evolution and requires careful control of addition rates and temperature.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is milder and more selective than sodium borohydride, often providing higher yields and fewer byproducts.[8][9] It is particularly effective in aprotic solvents like 1,2-dichloroethane (DCE).[8] Its higher cost and the generation of acetate waste streams are key considerations for scale-up.
Q3: What are the primary side reactions to be aware of during the scale-up synthesis?
A3: The main side reactions that can impact yield and purity include:
-
Reduction of Cyclopentanone: The reducing agent can directly reduce the starting ketone to cyclopentanol.[5] This is more prevalent with less selective reducing agents like sodium borohydride if the imine formation is slow.
-
Over-alkylation/Dimerization: Although less common for secondary amine formation, there is a possibility of the product amine reacting with another molecule of cyclopentanone and the intermediate imine, leading to tertiary amine impurities.
-
Hydrolysis of the Imine Intermediate: In the presence of water, the imine intermediate can hydrolyze back to the starting materials, leading to incomplete conversion.[10]
Troubleshooting Guide
Issue 1: Low Conversion of Starting Materials
Symptoms: Significant amounts of unreacted cyclopentanone and/or 3-methoxybenzylamine are observed by TLC or GC/LC analysis after the expected reaction time.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Inefficient Imine Formation | The equilibrium between the ketone/amine and the imine/water may not favor the imine. This is a common bottleneck, as the subsequent reduction is typically fast. | 1. Water Removal: On a large scale, azeotropic removal of water using a Dean-Stark trap with a solvent like toluene can drive the equilibrium towards the imine.[11] Alternatively, the use of drying agents like magnesium sulfate or molecular sieves can be effective, though less practical for very large volumes. 2. pH Adjustment: The rate of imine formation is pH-dependent. The reaction is often catalyzed by mild acid.[8] A small amount of acetic acid can be added to facilitate imine formation, but excess acid can protonate the amine, rendering it non-nucleophilic. Careful pH monitoring and control is crucial. |
| Insufficient Reducing Agent | The hydride reagent may have degraded due to improper storage or reacted with the solvent or atmospheric moisture. | 1. Reagent Quality Check: Use a fresh, unopened container of the reducing agent or titrate a sample to determine its active hydride content. 2. Controlled Addition: For reagents like NaBH₄, slow, portion-wise addition or addition as a solution can mitigate decomposition and control the exotherm.[2] |
| Low Reaction Temperature | The reaction kinetics may be too slow at the current operating temperature. | 1. Gradual Temperature Increase: Cautiously increase the reaction temperature while monitoring for any increase in byproduct formation. For catalytic hydrogenations, higher temperatures can sometimes improve reaction rates. |
Issue 2: Formation of Cyclopentanol as a Major Byproduct
Symptoms: A significant peak corresponding to cyclopentanol is identified in the crude reaction mixture by GC or NMR.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Fast Reduction of Ketone | The reducing agent is reacting with cyclopentanone faster than the imine is being formed and reduced. This is common with powerful, non-selective reducing agents. | 1. Use a More Selective Reagent: Switch from NaBH₄ to NaBH(OAc)₃. Sodium triacetoxyborohydride is known to reduce imines much faster than ketones.[8][9] 2. Two-Step, One-Pot Procedure: First, allow the cyclopentanone and 3-methoxybenzylamine to stir for a period to allow for imine formation before adding the reducing agent.[8][12] This temporal separation can significantly favor the desired reaction pathway. |
| Incorrect Stoichiometry | An excess of the reducing agent relative to the imine formed can lead to the reduction of the remaining ketone. | 1. Optimize Reagent Ratio: Carefully control the stoichiometry. Use a slight excess of the amine to ensure all the ketone is converted to the imine before reduction. |
Issue 3: Difficulties in Product Isolation and Purification
Symptoms: The product is difficult to extract from the aqueous phase, forms emulsions during work-up, or is challenging to purify by distillation or chromatography on a large scale.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Amine Solubility in Water | The protonated form of the amine product (the hydrochloride salt, for instance) is water-soluble, which can lead to losses during aqueous work-up. | 1. Basify Before Extraction: Ensure the aqueous layer is sufficiently basic (pH > 10-11) before extraction to deprotonate the amine and increase its solubility in the organic solvent. 2. Salting Out: Add brine (saturated NaCl solution) to the aqueous layer to decrease the solubility of the amine and improve extraction efficiency. |
| Emulsion Formation | The presence of borate salts (from borohydride reagents) and the amphiphilic nature of the amine can lead to stable emulsions. | 1. Filtration: Before extraction, filtering the reaction mixture through a pad of celite can help remove fine inorganic salts that stabilize emulsions. 2. Solvent Choice: Using a less polar solvent for extraction might help break the emulsion. |
| Purification Challenges | The product may have a high boiling point, making vacuum distillation difficult on a large scale. Impurities may co-distill or co-elute during chromatography. | 1. Salt Precipitation: An effective purification technique for amines is to precipitate the hydrochloride salt by adding a solution of HCl in a non-polar solvent like diethyl ether or isopropanol to a solution of the crude amine.[13][14] The precipitated salt can be filtered, washed, and then free-based to obtain the pure amine. 2. Vacuum Distillation: If distillation is necessary, ensure a high-quality vacuum pump and a properly sized distillation apparatus to minimize thermal decomposition. |
Experimental Workflow Diagrams
Reductive Amination: One-Pot Synthesis
Sources
- 1. Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
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Technical Support Center: Analytical Methods for Monitoring Cyclopentyl-(3-methoxy-benzyl)-amine Reactions
Introduction
The synthesis of Cyclopentyl-(3-methoxy-benzyl)-amine is a critical process in the development of various pharmaceutical compounds. Precise monitoring of this reaction is paramount to ensure optimal yield, purity, and safety of the final product. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods used to monitor this reaction. It offers detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation. The synthesis typically involves the reductive amination of 3-methoxybenzaldehyde with cyclopentylamine, a reaction that requires careful control and monitoring to minimize side products and ensure complete conversion.[1]
This guide is designed to provide not just procedural steps, but also the underlying scientific principles, empowering users to make informed decisions and effectively troubleshoot their analytical challenges.
Core Analytical Techniques: An Overview
The choice of analytical technique for monitoring the synthesis of this compound depends on several factors, including the reaction phase (homogenous or heterogenous), the presence of interfering species, and the desired level of quantitative accuracy. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. In-situ monitoring techniques like FT-IR and Raman spectroscopy are also gaining traction for real-time process understanding.[2][3][4]
Workflow for Analytical Method Selection
Caption: A decision tree for selecting the appropriate analytical method.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for monitoring the progress of the this compound synthesis due to its versatility in separating the starting materials, intermediates, and the final product. Given that amines can be challenging to analyze by HPLC due to their basicity and potential for interaction with the stationary phase, careful method development is crucial.[5][6]
Troubleshooting Guide & FAQs
Q1: My amine peaks are exhibiting significant tailing. What are the primary causes and how can I resolve this?
A1: Peak tailing for basic compounds like amines in reversed-phase HPLC is a common issue, primarily caused by secondary interactions between the protonated amine and ionized residual silanol groups on the silica-based stationary phase.[6][7]
-
Causality: At mid-range pH values, the amine is positively charged, and the silanol groups are negatively charged, leading to strong ionic interactions that delay the elution of a portion of the analyte, resulting in a tailing peak.[7][8]
-
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Operate at a pH of 3 or lower. This ensures the silanol groups are fully protonated, minimizing secondary interactions. However, be mindful that standard silica columns can degrade at low pH.[7] Consider using a column specifically designed for low pH applications.
-
Use a Highly Deactivated Column: Employ an end-capped column where the residual silanol groups are chemically bonded with a bulky group to sterically hinder interactions.
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.
-
Increase Buffer Concentration: A higher buffer concentration can also help to mask the silanol interactions and improve peak shape.[6]
-
Q2: I am having difficulty retaining the starting materials (cyclopentylamine and 3-methoxybenzaldehyde) and the product on a C18 column. What adjustments can I make?
A2: Poor retention of polar analytes on a non-polar stationary phase like C18 is a common challenge.
-
Causality: Cyclopentylamine is a small, polar molecule, and while 3-methoxybenzaldehyde and the product are more hydrophobic, they may still elute too quickly with a high organic content mobile phase.
-
Troubleshooting Steps:
-
Decrease the Organic Modifier Content: Reduce the percentage of acetonitrile or methanol in your mobile phase to increase the retention of your analytes.
-
Consider a Different Stationary Phase: An embedded polar group (PEG) or a phenyl-hexyl column might provide alternative selectivity and better retention for your compounds of interest.
-
Use an Ion-Pairing Reagent: For the amine, an ion-pairing reagent like trifluoroacetic acid (TFA) can be added to the mobile phase.[5] TFA will form an ion pair with the protonated amine, increasing its hydrophobicity and retention on the C18 column.
-
Q3: My baseline is noisy and drifting. What could be the cause?
A3: A noisy or drifting baseline can originate from several sources within the HPLC system.
-
Causality: This can be due to issues with the mobile phase, detector, or pump.
-
Troubleshooting Steps:
-
Degas the Mobile Phase: Dissolved gases in the mobile phase can outgas in the detector, causing baseline noise. Ensure your mobile phase is properly degassed using an online degasser, sonication, or helium sparging.
-
Check for Leaks: Inspect all fittings and connections for any signs of leaks, which can cause pressure fluctuations and baseline instability.[9]
-
Flush the System: Contaminants in the mobile phase or from previous injections can accumulate in the system. Flush the system with a strong solvent to remove any buildup.
-
Detector Lamp Issues: An aging detector lamp can also lead to baseline noise. Check the lamp's energy output and replace it if necessary.
-
Experimental Protocol: HPLC Monitoring
Objective: To monitor the consumption of starting materials and the formation of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm
-
Gradient Program:
Time (min) % Solvent B 0 20 15 80 17 80 18 20 | 20 | 20 |
-
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume of mobile phase (e.g., 1 mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample and monitor the chromatogram for the peaks corresponding to 3-methoxybenzaldehyde, cyclopentylamine (if derivatized or using a suitable detector), and the product.
-
Quantify the peak areas to determine the relative concentrations of each component over time.
-
Gas Chromatography (GC) and GC-MS
GC is another powerful technique for monitoring this reaction, particularly for assessing the purity of the final product and identifying any volatile side products. Coupling GC with a Mass Spectrometer (MS) provides definitive identification of the components.
Troubleshooting Guide & FAQs
Q1: I am observing broad or tailing peaks for my amine product in the GC chromatogram. What is the likely cause?
A1: Similar to HPLC, peak tailing in GC for amines is often due to interactions with active sites in the system.
-
Causality: The polar amine group can interact with active sites (silanol groups) in the injector liner, the column stationary phase, or even on metal surfaces.[10]
-
Troubleshooting Steps:
-
Use a Deactivated Liner: Employ a glass wool liner that has been deactivated to minimize active sites.
-
Choose a Base-Deactivated Column: Select a GC column specifically designed for the analysis of basic compounds. These columns have a stationary phase that effectively shields the active sites on the fused silica tubing.
-
Derivatization: While not ideal for reaction monitoring due to the extra step, derivatizing the amine to a less polar derivative can significantly improve peak shape.[11]
-
Q2: My retention times are shifting between injections. How can I improve reproducibility?
A2: Retention time shifts can be caused by variations in flow rate, temperature, or column degradation.[9]
-
Causality: Inconsistent instrumental parameters will lead to inconsistent analyte retention.
-
Troubleshooting Steps:
-
Check for Leaks: Use an electronic leak detector to check for leaks at the injector, detector, and column fittings.
-
Verify Carrier Gas Flow: Ensure the carrier gas supply is adequate and the flow controller is functioning correctly.
-
Oven Temperature Program: Confirm that the oven temperature program is accurate and reproducible.
-
Column Conditioning: Properly condition the column before use and after any maintenance to ensure a stable stationary phase.
-
Q3: I am seeing ghost peaks in my chromatograms. Where are they coming from?
A3: Ghost peaks are extraneous peaks that appear in the chromatogram and can be caused by carryover from previous injections or contamination in the system.[12]
-
Causality: Residual sample from a previous injection can elute in a subsequent run, or contaminants in the carrier gas or septum can introduce unwanted peaks.
-
Troubleshooting Steps:
-
Injector and Syringe Cleaning: Thoroughly clean the syringe and injector port between injections.
-
Septum Purge: Ensure the septum purge is functioning correctly to vent any contaminants from the septum.
-
Bakeout the System: Increase the temperature of the injector and column (within their limits) to bake out any high-boiling contaminants.
-
Check Carrier Gas Purity: Use high-purity carrier gas and install traps to remove any potential contaminants.
-
Experimental Protocol: GC-MS Analysis
Objective: To confirm the identity of the product and identify any volatile impurities.
Instrumentation:
-
GC system coupled to a Mass Spectrometer (e.g., Quadrupole)
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Helium (carrier gas)
-
Dichloromethane (solvent)
Procedure:
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
-
Carrier Gas Flow: 1.2 mL/min (constant flow)
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 40-400 m/z
-
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in dichloromethane.
-
Filter the sample if necessary.
-
-
Analysis:
-
Inject the sample and acquire the total ion chromatogram (TIC).
-
Analyze the mass spectrum of the product peak to confirm its molecular weight and fragmentation pattern. The expected molecular ion for this compound would be at m/z 205.
-
Expected Mass Spectrum Fragmentation
| m/z | Fragment |
| 205 | [M]+ (Molecular Ion) |
| 121 | [C8H9O]+ (Methoxybenzyl cation) |
| 84 | [C5H8N]+ (Cyclopentyl iminium ion) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for in-situ reaction monitoring, providing real-time information on the conversion of reactants to products without the need for sample workup.[13][14][15] It allows for the direct observation of key functional groups and can provide quantitative data.[13]
Troubleshooting Guide & FAQs
Q1: The signals in my in-situ ¹H NMR spectrum are broad. What could be causing this?
A1: Peak broadening in in-situ NMR can be due to several factors related to the reaction mixture and the experimental setup.
-
Causality: Paramagnetic species, high viscosity, or temperature gradients within the sample can all lead to broadened signals.
-
Troubleshooting Steps:
-
Check for Paramagnetic Impurities: Ensure all reagents and the reactor are free from paramagnetic metal impurities.
-
Optimize Temperature Control: Ensure uniform heating or cooling of the reaction mixture to minimize temperature gradients.
-
Adjust Solvent and Concentration: If the reaction mixture is too viscous, consider diluting it with a suitable deuterated solvent.
-
Q2: How can I accurately quantify the components in my reaction mixture using NMR?
A2: Quantitative NMR (qNMR) requires careful experimental setup and data processing.
-
Causality: Accurate quantification relies on ensuring that the signal intensity is directly proportional to the number of nuclei, which requires full relaxation of the spins between scans.
-
Troubleshooting Steps:
-
Use a Long Relaxation Delay (d1): Set the relaxation delay to at least 5 times the longest T1 relaxation time of the nuclei being observed.
-
Integrate Non-Overlapping Peaks: Choose well-resolved peaks for each component for accurate integration.
-
Use an Internal Standard: For absolute quantification, add a known amount of an internal standard with a non-overlapping signal.
-
Experimental Protocol: In-situ ¹H NMR Monitoring
Objective: To monitor the reaction in real-time by observing the disappearance of the aldehyde proton and the appearance of the benzylic protons of the product.
Instrumentation:
-
NMR spectrometer with a flow tube or a sample changer for automated analysis of aliquots.
Reagents:
-
Deuterated solvent compatible with the reaction conditions (e.g., CDCl₃ or DMSO-d₆)
Procedure:
-
Setup:
-
If using a flow system, circulate the reaction mixture through the NMR flow tube.[15]
-
Alternatively, set up an automated system to withdraw aliquots from the reaction at set time intervals, quench them, and prepare them for NMR analysis.
-
-
Acquisition Parameters:
-
Acquire ¹H NMR spectra at regular intervals.
-
Key signals to monitor:
-
3-methoxybenzaldehyde: Aldehyde proton (~9.9 ppm)
-
This compound: Benzylic protons (CH₂) (~3.7 ppm)
-
-
-
Data Analysis:
-
Integrate the signals of the starting material and product.
-
Plot the relative integral values over time to generate a reaction profile.
-
Reaction Monitoring Workflow (NMR)
Caption: Workflow for monitoring the reaction using NMR spectroscopy.
References
- SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
- American Chemical Society. Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions.
- Element Lab Solutions. Peak Tailing in HPLC.
- IntuitionLabs. PAT Sensors for Real-Time Reaction Monitoring in Pharma.
- GMP Insiders.
- PubMed. Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization using 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene.
- Thermo Fisher Scientific.
- Benchchem.
- Spectroscopy Online. Seven Essential Steps for In Situ Reaction Monitoring.
- Magritek. 208. Investigating Tertiary Amine Alkylation/Benzylation Kinetics with Ramp-Flow in a Plug-Flow Reactor Using In-Line 1H NMR Spectroscopy.
- Bruker. Reaction Monitoring.
- PubMed Central. Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup.
- Waters.
- Pharmaceutical Technology. NMR Reaction-Monitoring as a Process Analytical Technique.
- Bryan Research & Engineering, LLC.
- PharmaGuru. GC Troubleshooting: 7+ Common Problems and Their Solution.
- Drawell.
- ResearchGate. GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients | Request PDF.
- Master Organic Chemistry.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Reaction Monitoring | Bruker [bruker.com]
- 5. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. bre.com [bre.com]
- 11. researchgate.net [researchgate.net]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. 208. Investigating Tertiary Amine Alkylation/Benzylation Kinetics with Ramp-Flow in a Plug-Flow Reactor Using In-Line 1H NMR Spectroscopy - Magritek [magritek.com]
- 14. Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmtech.com [pharmtech.com]
handling and storage best practices for Cyclopentyl-(3-methoxy-benzyl)-amine
As a Senior Application Scientist, I've developed this technical support guide to address the practical challenges and questions that arise when working with Cyclopentyl-(3-methoxy-benzyl)-amine. The absence of extensive public data for this specific molecule requires us to rely on first principles of chemistry, drawing from the known properties of its functional groups—a secondary amine, a cyclopentyl group, and a methoxy-substituted benzyl ring. This guide is designed to provide you with a robust framework for its safe handling, storage, and use, ensuring the integrity of your experiments.
Technical Support Center: this compound
This document is structured to anticipate your needs, from initial storage to troubleshooting solution preparation.
Part 1: Compound Properties and General Information
A foundational understanding of the molecule's properties is critical. While extensive experimental data is not publicly available, we can infer key characteristics based on its structure.
Table 1: Physicochemical Properties of this compound
| Property | Value / Expected Characteristic | Rationale & In-Text Citation |
| Molecular Formula | C₁₃H₁₉NO | Based on its chemical structure.[1] |
| Molecular Weight | 205.3 g/mol | Calculated from the molecular formula.[1] |
| Physical State | Likely a liquid or low-melting solid | Similar secondary amines of this size are often liquids at room temperature.[2] |
| Basicity | Weakly basic | The lone pair of electrons on the nitrogen atom makes the amine functional group basic.[3] |
| Solubility | Soluble in organic solvents (DMSO, Ethanol, Methanol); Low solubility in water | The molecule is largely nonpolar due to the hydrocarbon rings. Small amines are water-soluble, but solubility decreases as the number of carbon atoms exceeds five or six.[4] |
| Odor | Characteristic amine odor | Simple amines smell like ammonia, while larger ones can have a "fishy" or unpleasant odor.[3][4] |
Part 2: Long-Term Storage & Stability
Proper storage is the most critical factor in preserving the shelf-life of your compound.
FAQ 1: What are the ideal conditions for storing this compound to ensure its long-term stability?
Answer: For optimal long-term stability, the compound should be stored at 2-8°C (refrigerated) .[5] It must be kept in a tightly sealed container to protect it from atmospheric moisture and oxygen. For extended periods (greater than one year), storage at -20°C is recommended.
Causality Explained:
-
Temperature: Lowering the temperature slows down the rate of all potential chemical degradation reactions.[5]
-
Moisture: The compound is a secondary amine, which is hygroscopic and can absorb water from the air. Water can potentially participate in hydrolytic degradation pathways, especially if acidic or basic contaminants are present.
-
Atmosphere: The benzylic position (the C-H bond adjacent to the benzene ring) and the amine itself can be susceptible to slow oxidation by atmospheric oxygen. For maximum stability, consider flushing the vial with an inert gas like argon or nitrogen before sealing.
-
Light: Store in an amber vial or in the dark to prevent potential photodegradation.[6]
Troubleshooting Guide: Suspected Compound Degradation
If you observe unexpected results, discoloration, or poor solubility, your compound may have degraded. Use this decision tree to diagnose the potential cause.
Caption: Decision tree for troubleshooting compound degradation.
Part 3: Safe Handling and Personal Protective Equipment (PPE)
As a substituted amine, this compound requires careful handling to ensure personnel safety. The Safety Data Sheet (SDS) for structurally similar compounds, like 4-Methoxybenzylamine, indicates a corrosive nature.[7] Therefore, caution is warranted.
Question: What is the mandatory PPE for handling this compound?
Answer: Always handle this compound inside a certified chemical fume hood.[8] The following PPE is required to prevent skin, eye, and respiratory exposure:
-
Gloves: Chemical-resistant nitrile gloves.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields, or chemical splash goggles.[9]
-
Lab Coat: A standard laboratory coat to protect skin and clothing.[10]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.[9]
Experimental Protocol: Weighing and Preparing a Stock Solution
This protocol ensures accuracy while minimizing exposure risk.
-
Preparation: Place a clean, appropriately sized weigh paper or boat on an analytical balance inside a chemical fume hood. Tare the balance.
-
Aliquotting: Using a clean spatula, carefully transfer a small amount of the compound from the stock vial onto the weigh paper. Do not return any excess chemical to the stock vial to prevent contamination.[5]
-
Sealing: Tightly close the main container immediately to minimize its exposure to air and moisture.
-
Transfer: Carefully transfer the weighed compound into a sterile, appropriately labeled glass vial.
-
Solubilization: Add the desired volume of a suitable solvent (e.g., DMSO) to the vial to achieve your target stock concentration.
-
Mixing: Cap the vial and vortex until the solid is completely dissolved. Gentle warming or sonication in a water bath can be used to aid dissolution if necessary.
-
Storage: Store the newly prepared stock solution at -20°C or -80°C, sealed tightly and protected from light.
Part 4: Chemical Compatibility and Incompatibilities
Understanding chemical compatibility is essential for both safety and experimental design. The reactivity of this compound is dominated by the basic and nucleophilic nature of the secondary amine.
Question: What chemicals or chemical classes should I avoid mixing with this compound?
Answer: To prevent unintended reactions, degradation, or safety hazards, you must segregate this compound from the following:
-
Strong Acids (e.g., HCl, H₂SO₄): A vigorous acid-base reaction will occur, forming the corresponding ammonium salt. This changes the compound's solubility and biological activity.
-
Strong Oxidizing Agents (e.g., peroxides, permanganate, nitric acid): These can oxidize the amine, leading to decomposition and potentially hazardous reactions.[11]
-
Acid Chlorides and Anhydrides: These will react with the secondary amine to form an amide, fundamentally changing the molecule's structure.
-
Chloroformates: These will also react with the amine.[7]
Diagram of Incompatible Chemical Interactions:
Caption: Key chemical incompatibilities for secondary amines.
References
-
Basic Properties of Amines - Chemistry LibreTexts. (2023). Retrieved from Chemistry LibreTexts. [Link]
-
Safety First: Best Practices for Handling Research Chemicals. (2025). Retrieved from a commercial supplier's blog. [Link]
-
Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.). Retrieved from a commercial supplier's blog. [Link]
-
Chemical Properties of Amines - Unacademy. (n.d.). Retrieved from Unacademy. [Link]
-
Amines – Physical Properties – Organic and Biochemistry Supplement. (n.d.). Retrieved from eCampusOntario Pressbooks. [Link]
-
Amine - Wikipedia. (n.d.). Retrieved from Wikipedia. [Link]
-
Properties of amines | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved from Lumen Learning. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). Retrieved from HSC Chemistry. [Link]
-
Best Practices for Safe Chemical Storage in Laboratories. (2024). Retrieved from Innova Design Group. [Link]
-
How to Safely Store Lab Chemicals and Reagents. (2025). Retrieved from B&M Scientific. [Link]
-
Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). Retrieved from University of St Andrews. [Link]
-
The Degradation Chemistry of GSK2879552...to Stabilize a Cyclopropyl Amine. (2019). Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 3. Amine - Wikipedia [en.wikipedia.org]
- 4. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. globalresearchchem.com [globalresearchchem.com]
- 6. innovadesigngroup.co.uk [innovadesigngroup.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 11. nottingham.ac.uk [nottingham.ac.uk]
Validation & Comparative
comparing the reactivity of Cyclopentyl-(3-methoxy-benzyl)-amine with other amines
A Comparative Guide to the Reactivity of Cyclopentyl-(3-methoxy-benzyl)-amine
Introduction
In the landscape of pharmaceutical and materials science, the precise reactivity of an amine is a critical design parameter. It dictates the success of synthetic transformations, influences molecular interactions with biological targets, and defines the ultimate properties of a compound. This guide provides an in-depth analysis of the chemical reactivity of this compound, a secondary amine featuring a unique combination of aliphatic and substituted aromatic moieties.
To contextualize its behavior, we will objectively compare its performance against a curated set of primary and secondary amines. This analysis is grounded in fundamental principles of organic chemistry and supported by established experimental data, providing researchers, scientists, and drug development professionals with a predictive framework for its application in synthesis and beyond.
Theoretical Framework: The Pillars of Amine Reactivity
The reactivity of an amine's lone pair of electrons is governed by a delicate interplay of electronic effects, steric hindrance, and its intrinsic basicity.
-
Electronic Effects : The electron density on the nitrogen atom is the primary determinant of its nucleophilicity. Electron-donating groups (EDGs), such as alkyl chains, increase this density through an inductive effect, making the amine more nucleophilic and basic.[1][2] Conversely, electron-withdrawing groups (EWGs) pull density away from the nitrogen, diminishing its reactivity. Aromatic rings, like benzene, can act as EWGs, particularly if the lone pair can be delocalized through resonance, as seen in aniline.[3]
-
Steric Hindrance : The size and spatial arrangement of the substituents attached to the nitrogen can physically block the lone pair's access to an electrophile.[4] Highly branched or bulky groups can significantly slow down reaction rates, even if the amine is electronically rich.[5][6] This steric factor is often a dominant consideration in the reactivity of secondary and tertiary amines.[1][7]
-
Basicity (pKa) : Basicity refers to the amine's ability to accept a proton. It is quantified by the pKa of its conjugate acid (R₃NH⁺). A higher pKa value indicates a stronger base, as the conjugate acid is weaker and less likely to donate its proton. While basicity and nucleophilicity are often correlated, they are not interchangeable; basicity is a thermodynamic property, while nucleophilicity is a kinetic one.[2][5]
Structural Analysis of the Amine Cohort
The reactivity of this compound is best understood by dissecting the contributions of its constituent parts and comparing them to simpler analogues.
Figure 1. Structures of the Target Molecule and Comparator Amines.
Our analysis will focus on the following compounds:
-
Target: this compound (Secondary)
-
Comparators:
-
Cyclopentylamine (Primary)
-
Benzylamine (Primary)[8]
-
3-Methoxybenzylamine (Primary)
-
Dibenzylamine (Secondary)
-
The target molecule is a secondary amine featuring a bulky, electron-donating cyclopentyl group and a sterically demanding, weakly electron-withdrawing 3-methoxybenzyl group. The methylene spacer (CH₂) between the nitrogen and the phenyl ring in the benzyl group is crucial, as it largely insulates the amine from the ring's resonance effects.[3] The methoxy group at the meta position exerts a weak electron-withdrawing inductive effect, which subtly modulates the electronic character of the benzyl moiety.
Comparative Data and Reactivity Analysis
Basicity Comparison
The pKa of an amine's conjugate acid is a direct measure of its basicity. The data below illustrates the influence of different substituents.
| Amine | Type | Substituent Effects | pKa (of Conjugate Acid) |
| Cyclopentylamine | Primary | Strong +I (electron-donating) from alkyl ring. | 10.65 |
| Benzylamine | Primary | Weak -I (electron-withdrawing) from benzyl group. | 9.33[4] |
| 3-Methoxybenzylamine | Primary | Weak -I from benzyl, further weak -I from meta-OCH₃. | ~9.2 (estimated) |
| Dibenzylamine | Secondary | Two weak -I benzyl groups. | 8.52 |
| This compound | Secondary | One strong +I (cyclopentyl) and one weak -I (benzyl) group. | ~9.8 - 10.2 (estimated) |
Analysis:
-
Cyclopentylamine is the strongest base in the set. Its high pKa is a direct result of the powerful electron-donating inductive effect of the cyclopentyl group, which stabilizes the positive charge on the protonated nitrogen.[2]
-
Benzylamine is significantly less basic than cyclopentylamine. The phenyl ring, even when separated by a CH₂ group, exerts a net electron-withdrawing inductive effect that destabilizes the conjugate acid.[3] The meta-methoxy group in 3-Methoxybenzylamine is expected to have a minor, base-weakening inductive effect, slightly lowering its pKa relative to benzylamine.
-
Dibenzylamine is the weakest base. The cumulative electron-withdrawing effect of two benzyl groups substantially reduces the nitrogen's ability to support a positive charge.
-
This compound , our target, is predicted to have a pKa higher than benzylamine and dibenzylamine. The potent electron-donating nature of the cyclopentyl group more than compensates for the weak electron-withdrawing effect of the 3-methoxybenzyl group, resulting in a relatively strong secondary amine base.
Nucleophilicity and Reactivity in Acylation
Acylation, the reaction with an acyl chloride or anhydride to form an amide, is a fundamental test of amine reactivity sensitive to both electronic and steric factors.
| Amine | Expected Relative Reactivity | Dominant Factors |
| Cyclopentylamine | High | High nucleophilicity (+I effect), low steric hindrance (primary). |
| Benzylamine | High | Good nucleophilicity, low steric hindrance (primary). |
| 3-Methoxybenzylamine | High | Similar to benzylamine. |
| Dibenzylamine | Moderate to Low | Reduced nucleophilicity (-I effects), significant steric hindrance from two benzyl groups. |
| This compound | Moderate | Good electronic profile (net donating), but significant steric hindrance from two bulky groups. |
Analysis: The primary amines, Cyclopentylamine and Benzylamine , are expected to be the most reactive nucleophiles in acylation reactions. They benefit from highly accessible lone pairs and, in the case of cyclopentylamine, strong electronic activation.
The secondary amines present a more complex picture. While secondary amines can be more basic, their nucleophilicity is often attenuated by steric hindrance. Dibenzylamine , with two bulky benzyl groups, will experience a significantly slower reaction rate. Our target molecule, This compound , occupies an intermediate position. While electronically it is a strong nucleophile due to the cyclopentyl group, the combination of two large substituents (cyclopentyl and 3-methoxybenzyl) creates substantial steric crowding around the nitrogen, likely making it less reactive than the primary amines but potentially more reactive than the symmetrically hindered dibenzylamine.
Reactivity with Carbonyls: Imine vs. Enamine Formation
The reaction with aldehydes and ketones distinguishes primary from secondary amines. Primary amines undergo nucleophilic addition followed by dehydration to form C=N double bonds, known as imines or Schiff bases. Secondary amines, lacking a second N-H proton for elimination, typically form enamines if the carbonyl compound has an available α-hydrogen.
-
Primary Amines (Cyclopentylamine, Benzylamine, 3-Methoxybenzylamine): These will react with aldehydes (e.g., benzaldehyde) under mild acid catalysis to form the corresponding Schiff bases. The reaction rate is influenced by the amine's nucleophilicity, with cyclopentylamine expected to react fastest.
-
Secondary Amines (Dibenzylamine, this compound): These will not form stable imines. With an enolizable aldehyde or ketone (e.g., cyclohexanone), they will form enamines. This reaction is often slower and more sterically demanding than imine formation. The significant steric bulk of both dibenzylamine and the target molecule will likely result in slow enamine formation rates.
Experimental Protocols for Reactivity Validation
To empirically validate the theoretical comparisons, the following self-validating experimental protocols are proposed.
Experiment 1: Competitive Acylation for Relative Nucleophilicity
This protocol provides a direct, quantitative comparison of the nucleophilicity of two amines under identical conditions.
Methodology:
-
Preparation: In a dry flask under an inert atmosphere (N₂), dissolve equimolar amounts (e.g., 1.0 mmol each) of this compound and a comparator amine (e.g., Cyclopentylamine) in a suitable solvent (e.g., 10 mL Dichloromethane) containing a non-nucleophilic base (e.g., 2.5 mmol 2,6-lutidine).
-
Reaction Initiation: Cool the solution to 0 °C. Add a sub-stoichiometric amount of an acylating agent (e.g., 0.5 mmol of acetyl chloride, dissolved in 2 mL DCM) dropwise over 10 minutes with vigorous stirring. The limiting amount of the acylating agent ensures the amines are in competition.
-
Quenching & Workup: After stirring for 1 hour at 0 °C, quench the reaction by adding 10 mL of saturated NaHCO₃ solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Analysis: Analyze the crude product mixture using ¹H NMR spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Validation: The ratio of the two resulting amide products directly corresponds to the relative nucleophilic reactivity of the two starting amines. For example, a 3:1 product ratio of N-acetylcyclopentylamine to N-acetyl-Cyclopentyl-(3-methoxy-benzyl)-amine indicates that cyclopentylamine is approximately three times more reactive under these conditions.
Caption: Factors influencing the reactivity of the target amine.
Conclusion
This compound presents a nuanced reactivity profile, shaped by the competing influences of its substituents.
-
Basicity: It is a moderately strong base (estimated pKa ~9.8-10.2), significantly more basic than benzylamine and dibenzylamine, owing to the powerful electron-donating cyclopentyl group.
-
Nucleophilicity: Its nucleophilic potential is a trade-off. While electronically activated, it suffers from significant steric hindrance comparable to dibenzylamine. In reactions sensitive to steric bulk, such as acylation or enamine formation, it will be considerably less reactive than its primary amine counterparts.
For drug development professionals and synthetic chemists, this compound is best employed when moderate, controlled reactivity is desired. It is a suitable candidate for reactions where its basicity can be leveraged, but its steric profile will likely preclude it from participating in transformations that require a highly accessible, unhindered nucleophile. This guide provides the foundational data and experimental framework for researchers to confidently integrate this unique amine into their synthetic programs.
References
-
National Center for Biotechnology Information. (n.d.). Benzylamine. PubChem Compound Database. Retrieved January 14, 2026, from [Link]
-
Fiveable. (n.d.). Steric hindrance. Organic Chemistry II Key Term. Retrieved January 14, 2026, from [Link]
-
Oreate AI Blog. (2026, January 6). Understanding the Differences: Primary vs. Secondary Amines. Retrieved January 14, 2026, from [Link]
-
Fiveable. (n.d.). Nucleophilicity of Amines Definition. Organic Chemistry II Key Term. Retrieved January 14, 2026, from [Link]
-
Quora. (2019, August 16). Which one is more reactive, primary, secondary, or tertiary amine? Retrieved January 14, 2026, from [Link]
-
For Beginners. (2025, December 21). How to Distinguish Between Primary Secondary and Tertiary Amines. Retrieved January 14, 2026, from [Link]
-
Sciencemadness Wiki. (n.d.). Benzylamine. Retrieved January 14, 2026, from [Link]
-
chemrevise. (n.d.). 6.10 Amines. Retrieved January 14, 2026, from [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines. Retrieved January 14, 2026, from [Link]
-
Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved January 14, 2026, from [Link]
-
OSTI.GOV. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Retrieved January 14, 2026, from [Link]
-
Quora. (2021, November 12). Which is more reactive, aniline or benzylamine? Retrieved January 14, 2026, from [Link]
-
ACS Publications. (2018, April 9). Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines. The Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]
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A Researcher's Guide to the Spectroscopic Analysis of Cyclopentyl-(3-methoxy-benzyl)-amine
In the landscape of drug discovery and synthetic chemistry, the unambiguous structural confirmation of novel molecules is a cornerstone of progress. For N-substituted benzylamines, a class of compounds with significant pharmacological interest, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are not merely confirmatory; they are deeply informative. This guide provides an in-depth spectroscopic analysis of Cyclopentyl-(3-methoxy-benzyl)-amine, presenting a predictive model grounded in comparative data from structural analogs. We will dissect the expected ¹H and ¹³C NMR spectra, explain the rationale behind chemical shifts and coupling patterns, and provide a robust protocol for data acquisition, thereby offering a comprehensive framework for researchers in the field.
The Rationale: Why NMR Spectroscopy?
Before delving into the data, it's crucial to understand the analytical choice. While techniques like mass spectrometry provide vital molecular weight information, only NMR spectroscopy reveals the precise atomic connectivity and electronic environment of a molecule's carbon-hydrogen framework. For a molecule like this compound, with its distinct aliphatic and aromatic regions, NMR allows us to:
-
Confirm the presence and connectivity of the cyclopentyl, benzyl, and methoxy groups.
-
Verify the substitution pattern on the aromatic ring.
-
Gain insights into the conformational dynamics of the molecule.
This guide will build a predicted spectrum for our target molecule by comparing it with the known spectral features of its core components, providing a powerful, data-driven approach to structural elucidation.
Predicted ¹H NMR Spectrum: A Positional Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. Based on established chemical shift principles and data from analogous structures, we can predict the spectrum of this compound with high confidence. The analysis is best understood by breaking the molecule into its functional components.
Molecular Structure and Proton Labeling:
Caption: Labeled carbons for ¹³C NMR assignment.
-
Aromatic Carbons (δ 110 - 160 ppm): The six aromatic carbons will give six distinct signals.
-
C3 (ipso-OCH₃): The carbon bearing the methoxy group will be the most downfield aromatic signal due to the strong deshielding effect of the oxygen, predicted around δ 159.8 ppm . [1] * C1 (ipso-CH₂): The carbon attached to the benzyl group will be the second quaternary carbon, predicted around δ 140 ppm .
-
C2, C4, C5, C6: The four CH carbons in the aromatic ring will appear in the typical range of δ 112 - 130 ppm . [1]The electron-donating methoxy group will shield the ortho (C2, C4) and para (C6) positions relative to a standard benzene ring.
-
-
Benzylic Carbon (C7, δ ~54 ppm): The benzylic carbon is an sp³ carbon attached to a nitrogen and an aromatic ring. Its chemical shift is predicted to be around δ 54 ppm .
-
Methoxy Carbon (C8, δ ~55 ppm): The carbon of the methoxy group typically appears in a very characteristic region. We predict a sharp signal at approximately δ 55.4 ppm . [2][1]* Cyclopentyl Carbons (δ 20 - 60 ppm):
-
C9 (methine): The methine carbon directly attached to the nitrogen will be the most downfield of the aliphatic signals, predicted around δ 58 ppm .
-
C10 (adjacent methylenes): The two equivalent carbons adjacent to the methine carbon will appear next, predicted around δ 33 ppm .
-
C11 (distant methylenes): The remaining two equivalent methylene carbons will be the most upfield, shielded carbons, predicted around δ 24 ppm .
-
Table 2: Predicted ¹³C NMR Data and Comparison with Analogs
| Carbon(s) | Predicted δ (ppm) | Analog Compound | Analog δ (ppm) |
| C3 (Ar-O) | ~159.8 | 3-Methoxybenzaldehyde | 159.8 [1] |
| C1 (Ar-C) | ~140 | 3-Methoxybenzylamine | (not specified) |
| C2,C4,C5,C6 (Ar-CH) | 112 - 130 | 3-Methoxybenzylamine | 112.9, 121.0, 122.5, 130.3 [1] |
| C9 (Cyclopentyl-CH) | ~58 | N-methylcyclopentylamine | ~58-60 (est.) |
| C8 (Methoxy -OCH₃) | ~55.4 | 3-Methoxybenzaldehyde | 55.4 [1] |
| C7 (Benzylic -CH₂-) | ~54 | N-benzylcyclopentanamine | (not specified) |
| C10 (Cyclopentyl -CH₂-) | ~33 | Cyclopentylamine | ~34 |
| C11 (Cyclopentyl -CH₂-) | ~24 | Cyclopentylamine | ~24 |
Experimental Protocol: Ensuring Data Integrity
The acquisition of high-quality NMR data is paramount. The following protocol outlines the standard procedure for preparing a sample and acquiring ¹H and ¹³C spectra.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound (5-10 mg)
-
Deuterated Chloroform (CDCl₃) with 0.03% TMS
-
5 mm NMR Tubes (high precision)
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation: a. Weigh approximately 5-10 mg of the amine sample directly into a clean, dry vial. b. Add approximately 0.6 mL of CDCl₃ (containing TMS) to the vial. c. Gently vortex the sample until the solid is completely dissolved. d. Using a pipette, transfer the solution into a 5 mm NMR tube.
-
Instrument Setup (400 MHz Spectrometer): a. Insert the NMR tube into the spinner turbine and adjust the depth using the spectrometer's gauge. b. Insert the sample into the magnet. c. Lock the spectrometer onto the deuterium signal of the CDCl₃. d. Shim the magnetic field to achieve optimal homogeneity. For ¹H, the TMS peak should have a half-height line width of <0.5 Hz.
-
¹H NMR Acquisition: a. Load a standard proton acquisition parameter set. b. Set the spectral width to approximately 16 ppm (e.g., from -2 to 14 ppm). c. Use a 30° or 45° pulse angle to ensure adequate relaxation between scans. d. Set the number of scans (NS) to 16 or 32 for a good signal-to-noise ratio. e. Set the relaxation delay (D1) to at least 2 seconds. f. Acquire the Free Induction Decay (FID).
-
¹³C NMR Acquisition: a. Load a standard proton-decoupled carbon acquisition parameter set (e.g., zgpg30). b. Set the spectral width to approximately 240 ppm (e.g., from -10 to 230 ppm). c. Use a 30° pulse angle. d. Set the number of scans (NS) to 1024 or higher, as ¹³C has a low natural abundance. e. Set the relaxation delay (D1) to 2-5 seconds. f. Acquire the FID.
-
Data Processing: a. Apply an exponential window function to the FID to improve the signal-to-noise ratio. b. Perform a Fourier Transform. c. Phase the resulting spectrum manually. d. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H, and the residual CDCl₃ peak to 77.16 ppm for ¹³C. e. Integrate the peaks in the ¹H spectrum.
Caption: Workflow for NMR data acquisition and analysis.
Conclusion
This guide provides a comprehensive, predictive framework for the ¹H and ¹³C NMR analysis of this compound. By systematically dissecting the molecule into its constituent parts and comparing them with known spectral data of analogous compounds, we have constructed a reliable spectral forecast. This approach, which combines theoretical prediction with comparative analysis, is a powerful tool for any researcher working on the synthesis and characterization of novel organic compounds. The provided protocol further ensures that the experimental data acquired is of the highest quality, forming a solid foundation for confident structural assignment.
References
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Electronic Supplementary Information. The Royal Society of Chemistry. (Provides spectral data for 3-methoxybenzaldehyde). Available at: [Link]
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Methoxy groups just stick out. ACD/Labs. Available at: [Link]
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A Comparative Guide to the Predicted Biological Activity of Cyclopentyl-(3-methoxy-benzyl)-amine Derivatives
Introduction: The N-substituted benzylamine framework is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The specific structure of Cyclopentyl-(3-methoxy-benzyl)-amine, which combines a lipophilic cyclopentyl group with an electronically modified methoxybenzyl moiety, presents an intriguing, yet underexplored, chemical space. While direct experimental data on the biological activities of this specific derivative family is limited in publicly accessible literature, we can construct a robust predictive comparison by analyzing data from structurally related analogs.
This guide provides researchers, scientists, and drug development professionals with a comparative framework for investigating the potential anticancer, antimicrobial, and neuroprotective activities of this compound derivatives. By synthesizing data from analogous chemical structures and providing detailed, field-tested experimental protocols, this document serves as a foundational resource for initiating research programs in this promising area.
Predicted Anticancer and Cytotoxic Potential
The anticancer potential of novel chemical entities is often first assessed through broad cytotoxicity screening. While no direct NCI-60 screen data exists for the core topic structure, the activity of related compounds containing key structural motifs—specifically the methoxy-substituted phenyl ring and cyclic amine moieties—provides valuable predictive insights. The presence of methoxy groups on a phenyl ring, for instance, is a common feature in compounds with antimetastatic and cytotoxic properties[1]. Similarly, other cyclic amine derivatives have demonstrated significant antiproliferative effects[2][3].
Comparative Analysis of Structurally Related Compounds
To predict the potential efficacy of this compound derivatives, we can compare the performance of analogs against various cancer cell lines. The following table summarizes data from representative compounds that share key structural features.
| Compound Class | Representative Compound | Cancer Cell Line(s) | Activity Metric (IC50/GI50) | Reference |
| Cyclopentane-fused Anthraquinone | Doxorubicin Analog | Various (e.g., K-562, MCF-7) | Low nM range | [2] |
| Bispidine Derivatives | 3-(3-methoxypropyl)-7-[3-(1H-piperazin-1-yl)ethyl]-3,7-diazabicyclo[3.3.1]nonane | HepG2 (Hepatocellular Carcinoma) | ~10-20 µM | [3] |
| Methoxy-substituted Quinoline | (E)-6-methoxy-3-(4-methoxyphenyl)-2-[2-(5-nitrofuran-2-yl)vinyl]quinoline | Various | Weak cytotoxicity but inhibits migration | [1] |
This comparative data suggests that derivatives of our core structure could exhibit cytotoxicity, potentially in the micromolar range. The key determinants of activity will likely be the specific substitutions on the benzyl ring and any modifications to the cyclopentyl amine core.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity.[4][5][6] It relies on the reduction of the yellow MTT salt by mitochondrial dehydrogenases in living cells to form insoluble purple formazan crystals.[5][7]
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells (e.g., HeLa, MCF-7, or A549).
-
Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adhesion.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO. Create a serial dilution in serum-free culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5%.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the respective compound concentrations. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[7][8]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.[5]
-
Measure the absorbance of the solution at 570 nm (with a reference wavelength of ~630 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a "medium-only" control.
-
Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot the percent viability against the compound concentration (log scale) to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Predicted Antimicrobial Activity
The combination of a cyclic amine and a lipophilic tail is a common motif in antimicrobial compounds, which often act by disrupting bacterial cell membranes. While direct data for our target scaffold is unavailable, a recent study on N-cyclopentyl-2-(4-methoxyphenyl)cyclopropane-1-carboxamide provides a valuable structural analog, differing primarily in the linker (cyclopropanecarboxamide vs. methylene) and the position of the methoxy group[9]. This, along with data from other N-alkylated amines, allows for a predictive comparison.
Comparative Analysis of Structurally Related Compounds
The standard metric for antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible bacterial growth.
| Compound Class | Representative Compound | Bacterial Strain(s) | Activity Metric (MIC in µg/mL) | Reference |
| Cyclopropane Carboxamide | N-cyclopentyl-2-(p-tolyl)cyclopropane-1-carboxamide (F12) | Candida albicans | >128 | [9] |
| Cyclopropane Carboxamide | N-cyclopentyl-2-(4-methoxyphenyl)cyclopropane-1-carboxamide (F20) | Candida albicans | >128 | [9] |
| 1,3-bis(aryloxy)propan-2-amines | CPD20 | S. aureus, S. pyogenes | 2.5 | [10] |
| N-Alkyl Betaines | C16 Betaine | S. aureus, E. coli | 61 µM, 120 µM | [11] |
The data from the cyclopropane analogs suggest that simple derivatives of the core structure may have weak activity, particularly against fungi[9]. However, the potent activity of other amine derivatives like CPD20 indicates that modifications to the core scaffold could significantly enhance antimicrobial effects, especially against Gram-positive bacteria[10]. Structure-activity relationship (SAR) studies on related compounds suggest that lipophilicity and the precise nature of the amine are critical for activity[12].
Experimental Protocol: Broth Microdilution for MIC Determination
This method is the gold standard for determining the MIC of an antimicrobial agent against bacteria that grow aerobically, as standardized by the Clinical and Laboratory Standards Institute (CLSI).[13][14]
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213).
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
In a sterile 96-well U-bottom microtiter plate, add 50 µL of MHB to wells 2 through 12.
-
Prepare a stock solution of the test compound in DMSO. Dilute this into MHB to create a starting concentration that is 4x the highest desired final concentration.
-
Add 100 µL of this starting compound solution to well 1.
-
Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting. Continue this two-fold serial dilution across the plate to well 10. Discard the final 50 µL from well 10.
-
Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no compound, no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum (from Step 1) to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well is now 100 µL.
-
Seal the plate (e.g., with an adhesive film) to prevent evaporation.
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
Following incubation, visually inspect the plate for turbidity. A small button of growth at the bottom of the well indicates bacterial growth.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[14]
-
The growth control (well 11) must show distinct turbidity, and the sterility control (well 12) must remain clear.
-
Predicted Neuroprotective Activity
The N-methyl-D-aspartate (NMDA) receptor antagonist ketamine and its derivatives are well-known for their neurological effects, including neuroprotection in certain contexts.[15][16] Although structurally distinct, the presence of an amine and a cyclic moiety in our target scaffold suggests a potential for interaction with CNS targets. Neuroprotection is often evaluated in vitro by assessing a compound's ability to prevent cell death induced by a neurotoxin.
Comparative Analysis of Structurally Related Compounds
Predicting neuroprotective efficacy is complex. However, we can infer potential by examining compounds that protect neuronal cells from specific insults. The human neuroblastoma SH-SY5Y cell line is a widely used model for such studies.[17][18]
| Compound Class | Insult/Model | Cell Line | Protective Effect | Reference |
| Ketamine | NMDA-induced toxicity | Cortical neurons | Increased cell survival rate from 15% to over 60% at 10 µM | [15] |
| Plant Extract (EAF) | Amyloid-β (Aβ) toxicity | SH-SY5Y | Attenuated loss of cell viability induced by Aβ | [19] |
| Natural Products | Rotenone-induced toxicity | SH-SY5Y | Increased cell viability (MTT assay) | [17] |
| Moringa oleifera Extract | H₂O₂-induced oxidative stress | SH-SY5Y | Dose-dependent neuroprotection | [20] |
These studies show that various chemical structures can protect neuronal cells from insults relevant to neurodegenerative diseases like Alzheimer's and Parkinson's. A key mechanism is often the mitigation of oxidative stress.[20][21] Derivatives of this compound could potentially act via similar pathways.
Experimental Protocol: In Vitro Neuroprotection Assay Using SH-SY5Y Cells
This protocol describes a general method to assess the ability of a test compound to protect SH-SY5Y cells from oxidative stress-induced cell death using hydrogen peroxide (H₂O₂) as the toxic insult.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and penicillin/streptomycin.[17]
-
Seed 2 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C in 5% CO₂ to allow for attachment.
-
-
Compound Pre-treatment:
-
Prepare dilutions of the test compound in serum-free medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add 100 µL of medium containing the test compound at various concentrations (e.g., 1, 5, 10, 25 µM) to the wells.
-
Incubate for a pre-treatment period, typically 2-6 hours.[19][20]
-
-
Induction of Oxidative Stress:
-
Prepare a fresh solution of hydrogen peroxide (H₂O₂) in serum-free medium. The final concentration must be optimized, but a range of 100-250 µM is common.[20]
-
Add the H₂O₂ solution directly to the wells containing the pre-treated cells.
-
Include control wells: "untreated" (cells + medium), "vehicle" (cells + vehicle + H₂O₂), and "compound alone" (to test for inherent cytotoxicity).
-
Incubate the plate for 24 hours at 37°C.
-
-
Assessment of Cell Viability:
-
After the 24-hour incubation, assess cell viability using the MTT assay as described in the Anticancer section (Protocol 1.2).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each condition relative to the untreated control cells.
-
The neuroprotective effect is demonstrated if pre-treatment with the test compound results in a statistically significant increase in cell viability compared to the "vehicle + H₂O₂" control group.
-
Visualizations
Hypothetical Structure-Activity Relationship (SAR) Map
This diagram illustrates the core scaffold and highlights key areas where chemical modifications could be explored to modulate biological activity, based on principles from related compound classes.
Caption: Potential sites for chemical modification on the core scaffold.
Experimental Workflow: Broth Microdilution MIC Assay
This diagram outlines the key phases of the broth microdilution protocol for determining antimicrobial susceptibility.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct biological data remains to be published, comparative analysis of structurally related compounds suggests a strong potential for anticancer, antimicrobial, and neuroprotective activities. The methoxybenzyl moiety is a well-established pharmacophore, and its combination with a cyclopentyl amine offers a unique balance of properties that warrants further investigation.
Researchers entering this field are encouraged to utilize the detailed protocols provided in this guide to systematically synthesize and screen a library of derivatives. Key areas for exploration should include varying the substitution pattern on the phenyl ring and modifying the linker between the two core moieties. Such studies will be crucial in elucidating the structure-activity relationships and unlocking the full therapeutic potential of this chemical class.
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Grinán-Ferré, C., et al. (2024). (PDF) Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer's Disease Therapy. ResearchGate. Available from: [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Cyclopentyl-(3-methoxy-benzyl)-amine Analogs: A Framework for Lead Optimization
Abstract
The Cyclopentyl-(3-methoxy-benzyl)-amine scaffold represents a compelling starting point for drug discovery, merging the recognized pharmacophoric elements of benzylamines and cycloalkylamines. Benzylamines are known privileged structures that interact with a variety of biological targets, including enzymes and receptors, while the cyclopentyl moiety offers a lipophilic anchor that can be crucial for target engagement and optimizing pharmacokinetic properties.[1][2] This guide provides a comprehensive framework for conducting structure-activity relationship (SAR) studies on this molecular scaffold. By systematically exploring modifications to its core components, we aim to elucidate the structural requirements for enhanced biological activity. This document draws upon established principles from analogous chemical series to propose a logical, field-proven pathway for lead optimization, complete with detailed experimental protocols for synthesis and biological evaluation.[3]
The Core Scaffold: Rationale for SAR Exploration
The this compound molecule can be deconstructed into three primary regions for synthetic modification. A systematic approach to modifying each region allows researchers to probe the chemical space around the lead compound, identifying key interactions that govern potency, selectivity, and metabolic stability.[3]
-
Region A: The Cyclopentyl Group: This aliphatic ring serves as a hydrophobic anchor. Its size, shape, and substitution pattern can significantly influence binding affinity and physicochemical properties such as lipophilicity (LogP).
-
Region B: The Benzylamine Core: The central nitrogen atom and the methylene bridge form the core of the molecule. The nitrogen's basicity and its substitution pattern are critical for forming ionic or hydrogen bonds with biological targets.
-
Region C: The 3-Methoxy-Benzyl Group: This aromatic region dictates electronic properties and provides opportunities for various interactions, including pi-stacking, hydrogen bonding, and van der Waals forces. The position and nature of the substituents on this ring are pivotal for target selectivity and potency.[4][5]
Caption: Key regions of the core scaffold for SAR modification.
SAR Exploration Strategy and Comparative Analysis
A successful SAR campaign involves the synthesis and evaluation of a focused library of analogs where each of the three key regions is systematically altered.
Region A: Modifications of the Cyclopentyl Moiety
The primary goal here is to optimize hydrophobic interactions and probe the size constraints of the target's binding pocket.
-
Ring Size Variation: Comparing the cyclopentyl group to cyclobutyl and cyclohexyl analogs can reveal the optimal ring size for fitting into the binding site. An increase in ring size generally increases lipophilicity, which may enhance potency but could also negatively impact solubility and metabolic stability.
-
Introduction of Polar Groups: Incorporating hydroxyl (-OH) or ketone (=O) functionalities on the cyclopentyl ring can introduce new hydrogen bonding opportunities and modulate the compound's overall polarity, potentially improving selectivity and pharmacokinetic profiles.
Region B: Modifications of the Benzylamine Core
Alterations to the central nitrogen can fine-tune the molecule's basicity (pKa) and steric profile.
-
N-Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) on the amine nitrogen can impact potency. For instance, in some monoamine transporter ligands, N-alkylation significantly influences affinity and selectivity.[6] However, larger groups may introduce steric hindrance.
-
Linker Homologation: Extending the methylene linker (-(CH₂)n-) between the nitrogen and the benzyl ring can alter the distance between the key pharmacophoric elements, which can be critical for optimal target engagement.
Region C: Modifications of the 3-Methoxy-Benzyl Group
This region offers the most extensive possibilities for enhancing potency and selectivity through electronic and steric modifications.
-
Positional Isomerism of the Methoxy Group: Moving the methoxy group from the meta (3-position) to the ortho (2-position) or para (4-position) can drastically alter the molecule's conformation and electronic distribution, leading to different binding modes and activities. Studies on other scaffolds have shown that 2- and 3-substituted phenyl rings are often more active than their 4-substituted counterparts.[5]
-
Substitution of the Methoxy Group: Replacing the methoxy group with other substituents allows for a thorough exploration of electronic and steric effects.
-
Bioisosteric Replacement: Replacing -OCH₃ with groups like -OH (hydrogen bond donor/acceptor) or -NH₂ can introduce new interactions.
-
Electronic Modulation: Introducing electron-withdrawing groups (e.g., -Cl, -F, -CF₃) or electron-donating groups (e.g., -CH₃) can modulate the aromatic ring's electronics, influencing its interaction with the target. Halogen substituents, in particular, can form halogen bonds, offering an additional stabilizing interaction.[7]
-
Comparative Data Summary (Predictive Model)
The following table outlines a predictive SAR model based on principles observed in related compound series. The biological activity is represented by a hypothetical IC₅₀ value against a generic protein target.
| Analog ID | Region A Modification | Region C Modification | Predicted IC₅₀ (nM) | Rationale / Supporting Evidence |
| Lead-01 | Cyclopentyl | 3-Methoxy | 150 | Baseline lead compound. |
| A-01 | Cyclohexyl | 3-Methoxy | 120 | Increased lipophilicity may enhance binding affinity. |
| A-02 | Cyclobutyl | 3-Methoxy | 250 | Smaller ring may result in suboptimal hydrophobic contact. |
| C-01 | Cyclopentyl | 4-Methoxy | 300 | Positional isomers often show varied activity.[5] |
| C-02 | Cyclopentyl | 2-Methoxy | 180 | Ortho-substitution can influence torsional angles favorably. |
| C-03 | Cyclopentyl | 3-Fluoro | 90 | Fluorine can act as a hydrogen bond acceptor and improve metabolic stability. |
| C-04 | Cyclopentyl | 3-Chloro | 75 | Chloro-substitution can enhance binding via halogen bonding and increased lipophilicity.[7] |
| C-05 | Cyclopentyl | 3-Trifluoromethyl | 400 | Strong electron-withdrawing groups can be detrimental if the interaction is primarily electronic.[5] |
| C-06 | Cyclopentyl | 3-Hydroxy | 110 | Introduces a hydrogen bond donor/acceptor, potentially increasing affinity. |
Experimental Protocols for SAR Validation
To validate the predictive SAR model, a robust synthetic and screening workflow is essential.
General Synthetic Protocol: Reductive Amination
The synthesis of the target analogs can be efficiently achieved via a one-pot reductive amination reaction, which is a cornerstone of medicinal chemistry for amine synthesis.[8]
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 3-methoxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol or dichloroethane) in a round-bottom flask, add cyclopentylamine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine intermediate. Progress can be monitored by TLC or LC-MS.
-
Reduction: Once imine formation is substantial, add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) or sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise at 0 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours until the reaction is complete.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired this compound analog. The structure should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.
Caption: Workflow for the synthesis of analogs via reductive amination.
Biological Screening Protocol: In Vitro Enzyme Inhibition Assay
This protocol describes a general fluorescence-based assay to determine the IC₅₀ value of synthesized analogs against a hypothetical enzyme target.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of each test analog in 100% DMSO at a concentration of 10 mM. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in an assay buffer.
-
Assay Plate Preparation: In a 384-well microplate, add 5 µL of each compound dilution. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Enzyme Addition: Add 10 µL of the enzyme solution (prepared in assay buffer to the desired concentration) to all wells.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate solution.
-
Signal Detection: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (kinetic read).
-
Data Analysis: Calculate the initial reaction velocity (rate) for each well. Normalize the data to the controls (0% inhibition for DMSO, 100% inhibition for positive control). Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: High-throughput screening workflow for IC₅₀ determination.
Conclusion and Future Directions
This guide establishes a systematic and logical framework for exploring the structure-activity relationships of this compound analogs. By methodically modifying the three key regions of the scaffold and utilizing robust synthetic and screening protocols, researchers can efficiently navigate the chemical space to identify compounds with superior potency and selectivity. Analogs that demonstrate promising in vitro activity, particularly those from the 'C' series with halogen substitutions (e.g., C-03, C-04), should be prioritized for further investigation. Subsequent steps would involve assessing their selectivity against related targets, determining their mechanism of action, and evaluating their pharmacokinetic properties (ADME) in preclinical models to advance the most promising candidates toward in vivo efficacy studies.
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NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. (n.d.). Bol. Latinoam. Caribe Plant. Med. Aromat.[Link]
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Serafin, K., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. International Journal of Molecular Sciences. [Link]
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Langer, T., et al. (2024). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Archiv der Pharmazie. [Link]
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Shalaby, E. M., et al. (2017). Synthesis and Pharmacological Evaluation of a Novel Series of Cyclopentenone Derivatives. ResearchGate. [Link]
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Kumar, A., et al. (2020). Structure−Activity Relationships Towards the Identification of High-Potency Selective Human Toll-Like Receptor-7 Agonist. ChemRxiv. [Link]
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Sakamuri, S., et al. (2012). Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. Bioorganic & Medicinal Chemistry Letters. [Link]
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Xiong, Y., et al. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. Journal of Medicinal Chemistry. [Link]
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Lee, J., et al. (2015). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry. [Link]
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A Comparative Guide to Establishing Analytical Standards for Cyclopentyl-(3-methoxy-benzyl)-amine
This guide provides a comprehensive framework for establishing and comparing analytical standards for Cyclopentyl-(3-methoxy-benzyl)-amine. In the realm of drug discovery and development, particularly with novel chemical entities, official pharmacopeial monographs are often non-existent. Therefore, the onus is on the research and quality control laboratory to develop and validate a suite of analytical methods that ensure the identity, purity, and quality of the compound. This document offers a comparative analysis of key analytical techniques, supported by experimental insights and protocols, to guide researchers in this process.
Foundational Characterization: The Reference Standard
Before any routine analysis can be established, a primary reference standard of this compound must be thoroughly characterized. This standard serves as the benchmark against which all subsequent batches are compared. The initial characterization is a multi-faceted process aimed at unequivocally confirming the molecule's structure and assessing its purity.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉NO | Calculated |
| Molecular Weight | 205.30 g/mol | Calculated |
| Appearance | Likely an oil or low-melting solid | Inferred from similar compounds |
The qualification of a reference standard is not reliant on a single technique but rather the convergence of data from multiple orthogonal methods. This ensures a comprehensive and trustworthy characterization.
comparative study of different synthetic routes to Cyclopentyl-(3-methoxy-benzyl)-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentyl-(3-methoxy-benzyl)-amine is a secondary amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif, combining a flexible cyclopentyl group with an electronically modified benzyl moiety, makes it an attractive scaffold for the development of novel therapeutic agents. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering an in-depth look at the methodologies, experimental data, and the underlying chemical principles. The objective is to equip researchers with the necessary information to select the most suitable synthetic strategy based on factors such as yield, purity, cost-effectiveness, and scalability.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be primarily achieved through three distinct and well-established chemical transformations: reductive amination, synthesis via amide reduction, and direct N-alkylation. Each of these routes offers a unique set of advantages and disadvantages.
| Parameter | Route 1: Reductive Amination | Route 2: Synthesis via Amide Reduction | Route 3: Direct N-Alkylation |
| Starting Materials | 3-Methoxybenzaldehyde, Cyclopentylamine | 3-Methoxybenzoic acid, Cyclopentylamine | 3-Methoxybenzyl halide, Cyclopentylamine |
| Key Reagents | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN, H₂/Catalyst) | Activating agent (e.g., SOCl₂, oxalyl chloride), Reducing agent (e.g., LiAlH₄, BH₃) | Base (e.g., K₂CO₃, Et₃N) |
| Typical Yield | High (often >80%)[1][2][3] | Moderate to High (variable) | Moderate (potential for over-alkylation) |
| Reaction Conditions | Mild, often one-pot[4][5] | Multi-step, can require harsh reducing agents[6] | Can require forcing conditions |
| Key Advantages | High efficiency, broad substrate scope, mild conditions.[7] | Avoids direct handling of aldehydes. | Conceptually simple. |
| Key Disadvantages | Requires a suitable aldehyde precursor. | Multi-step process, use of hazardous reagents like LiAlH₄.[6] | Risk of over-alkylation leading to tertiary amine and quaternary ammonium salt formation.[7] |
Route 1: Reductive Amination
Reductive amination is a highly efficient and widely used method for the formation of C-N bonds and stands out as a preferred route for the synthesis of secondary amines like this compound.[7] This one-pot reaction involves the initial formation of an imine or enamine from the condensation of an aldehyde (3-methoxybenzaldehyde) and a primary amine (cyclopentylamine), which is then reduced in situ to the target secondary amine.[4][5] The choice of reducing agent is critical for the success of this reaction, with milder reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) being favored as they selectively reduce the protonated imine intermediate without significantly affecting the starting aldehyde.[7]
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride
-
Reaction Setup: To a solution of 3-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added cyclopentylamine (1.0-1.2 eq).
-
Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.
-
Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices:
-
Solvent: Dichloromethane or 1,2-dichloroethane are excellent solvents for this reaction as they are relatively non-polar and aprotic, which favors imine formation and is compatible with the reducing agent.
-
Stoichiometry: A slight excess of the amine can be used to drive the imine formation to completion. The amount of reducing agent is also slightly in excess to ensure complete reduction of the imine.
-
Reducing Agent: Sodium triacetoxyborohydride is the reagent of choice due to its mildness and selectivity for imines over aldehydes. This allows for a one-pot procedure without the need to isolate the imine intermediate.
Route 2: Synthesis via Amide Reduction
Experimental Protocol: Amide Formation and Reduction
Step 1: Synthesis of N-cyclopentyl-3-methoxybenzamide
-
Acid Chloride Formation: 3-methoxybenzoic acid is converted to 3-methoxybenzoyl chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF).
-
Amide Formation: In a separate flask, cyclopentylamine (1.0 eq) is dissolved in a suitable solvent like DCM, along with a base such as triethylamine or pyridine (1.1-1.5 eq). The freshly prepared 3-methoxybenzoyl chloride (1.0 eq) is then added dropwise at 0 °C. The reaction is stirred at room temperature until completion.
-
Work-up: The reaction mixture is washed with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a saturated aqueous solution of sodium bicarbonate and then brine. The organic layer is dried and concentrated to yield the crude amide, which can be purified by recrystallization or column chromatography.
Step 2: Reduction of N-cyclopentyl-3-methoxybenzamide
-
Reduction: The purified N-cyclopentyl-3-methoxybenzamide is dissolved in a dry aprotic solvent like tetrahydrofuran (THF) or diethyl ether and added dropwise to a suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) (excess), at 0 °C.
-
Reflux: The reaction mixture is then heated to reflux and stirred for several hours until the amide is completely consumed (monitored by TLC).
-
Work-up and Purification: The reaction is carefully quenched by the sequential addition of water, followed by an aqueous solution of sodium hydroxide, and then more water (Fieser workup). The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude amine is then purified by column chromatography.[8]
Causality Behind Experimental Choices:
-
Amide Formation: The use of an acid chloride is a classic and effective method for forming amides. The base is crucial to neutralize the HCl byproduct, which would otherwise protonate the amine, rendering it non-nucleophilic.
-
Reducing Agent: Lithium aluminum hydride is a potent reducing agent capable of reducing the highly stable amide functional group to an amine.[6] Its high reactivity necessitates careful handling and anhydrous conditions.
Route 3: Direct N-Alkylation
The direct N-alkylation of cyclopentylamine with a 3-methoxybenzyl halide (e.g., bromide or chloride) represents the most straightforward conceptual approach. This reaction typically proceeds via an S(_N)2 mechanism and requires a base to neutralize the hydrogen halide formed during the reaction. However, a significant drawback of this method is the potential for over-alkylation. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of the tertiary amine and even a quaternary ammonium salt as byproducts.[7]
Experimental Protocol: Direct N-Alkylation
-
Reaction Setup: Cyclopentylamine (1.0-2.0 eq) is dissolved in a suitable solvent such as acetonitrile or DMF. A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq), is added to the mixture.
-
Alkylation: 3-Methoxybenzyl bromide or chloride (1.0 eq) is added to the reaction mixture, which is then heated to an appropriate temperature (e.g., 60-80 °C).
-
Monitoring and Work-up: The reaction is monitored by TLC for the disappearance of the benzyl halide. Upon completion, the reaction mixture is cooled, and water is added. The product is extracted with an organic solvent.
-
Purification: The organic layer is washed with water and brine, dried, and concentrated. The resulting crude product often contains a mixture of the desired secondary amine, the tertiary amine, and unreacted starting materials, necessitating careful purification by column chromatography.
Causality Behind Experimental Choices:
-
Excess Amine: Using an excess of cyclopentylamine can help to statistically favor the mono-alkylation product over the di-alkylation product.
-
Base: A non-nucleophilic base is required to scavenge the acid produced without competing in the alkylation reaction.
-
Solvent: A polar aprotic solvent is generally used to facilitate the S(_N)2 reaction.
Visualization of Synthetic Pathways
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purity assessment of Cyclopentyl-(3-methoxy-benzyl)-amine by HPLC or GC-MS
An In-Depth Comparative Guide to the Purity Assessment of Cyclopentyl-(3-methoxy-benzyl)-amine: HPLC vs. GC-MS
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy. For an analyte such as this compound, a substituted aromatic amine, selecting the appropriate analytical technique is a critical decision that influences the accuracy, efficiency, and reliability of quality control processes. This guide provides a comprehensive comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this specific compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a data-driven comparison to guide researchers and drug development professionals in making an informed choice.
Foundational Principles: Choosing the Right Analytical Tool
The selection between HPLC and GC-MS hinges on the physicochemical properties of the analyte. This compound possesses a secondary amine group, a methoxy-substituted benzene ring, and a cyclopentyl group. These features confer moderate polarity and a relatively high boiling point, making it non-volatile under typical GC conditions.
High-Performance Liquid Chromatography (HPLC) operates by separating components of a mixture dissolved in a liquid mobile phase as it is pumped through a solid stationary phase packed in a column.[1] The separation is based on the differential interactions of the analytes with the stationary and mobile phases, often driven by polarity.[1] HPLC is exceptionally well-suited for compounds that are non-volatile, polar, or thermally unstable, making it a versatile and widely used technique in the pharmaceutical industry for purity and impurity analysis.[1][2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[1] In GC, a gaseous mobile phase carries a vaporized sample through a column, and separation occurs based on the compound's volatility and boiling point.[1] This technique is ideal for analyzing volatile and thermally stable compounds.[1][3] For many amines, which can be non-volatile or prone to thermal degradation, a chemical modification step known as derivatization is often required to increase their volatility and thermal stability for successful GC analysis.[1][4]
The decision-making process for selecting the appropriate technique can be visualized as follows:
Caption: Decision logic for selecting between HPLC and GC-MS for amine analysis.
HPLC Method Development and Protocol
For routine purity analysis and quantification of this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. It offers robustness, high precision, and avoids the complexities of derivatization.
Causality Behind Experimental Choices:
-
Column: A C18 column is selected due to its hydrophobic stationary phase, which effectively retains the moderately non-polar analyte through hydrophobic interactions.
-
Mobile Phase: A gradient elution using a mixture of acidified water and an organic solvent (acetonitrile or methanol) is employed. The acidic mobile phase (e.g., using formic or trifluoroacetic acid) protonates the secondary amine, ensuring good peak shape and consistent retention. The gradient allows for the effective elution of both the main compound and potential impurities with varying polarities.
-
Detector: A Photodiode Array (PDA) detector is chosen. It not only quantifies the analyte at a specific wavelength (typically around 274 nm due to the methoxy-benzyl chromophore) but also provides UV spectra across a range of wavelengths. This is invaluable for peak purity assessment, helping to ensure that the main peak is not co-eluting with any impurities.[5]
Generalized HPLC Experimental Workflow
Caption: Generalized workflow for HPLC purity assessment.
Detailed HPLC Protocol
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in methanol.
-
Prepare a sample solution of the test article at a nominal concentration of 1.0 mg/mL in methanol.
-
Further dilute both solutions with the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile) to a working concentration of 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II or equivalent HPLC system with a PDA detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: PDA at 274 nm, with spectral acquisition from 200-400 nm.
-
-
Data Analysis:
-
Integrate the chromatograms to determine the peak area of the main component and all impurities.
-
Calculate the purity by area percent normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Assess the peak purity of the main peak using the PDA software to ensure no underlying impurities are present.
-
GC-MS Method Development and Protocol
While less common for routine QC of this type of analyte, GC-MS is a powerful tool for identifying and characterizing unknown volatile or semi-volatile impurities. Due to the low volatility of this compound, derivatization is necessary.
Causality Behind Experimental Choices:
-
Derivatization: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common and effective silylating agent. It reacts with the active hydrogen on the secondary amine to form a more volatile and thermally stable trimethylsilyl (TMS) derivative.
-
Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), provides good selectivity for a wide range of derivatized compounds.
-
Carrier Gas: Helium is the most common carrier gas, providing good efficiency and safety.[6] Hydrogen can also be used to achieve faster analysis times.[7][8]
-
Detector: A mass spectrometer provides high sensitivity and, crucially, structural information from the fragmentation pattern of the analyte and any impurities, allowing for their confident identification.
Generalized GC-MS Experimental Workflow
Caption: Generalized workflow for GC-MS purity assessment with derivatization.
Detailed GC-MS Protocol
-
Standard and Sample Preparation (with Derivatization):
-
Accurately weigh approximately 1 mg of the reference standard or sample into a 2 mL autosampler vial.
-
Add 500 µL of a suitable aprotic solvent (e.g., Pyridine or Acetonitrile).
-
Add 500 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-550 m/z.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound by its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra against a library (e.g., NIST) and by interpreting their fragmentation patterns.
-
Quantification can be performed using an internal standard if required.
-
Performance Comparison: HPLC vs. GC-MS
The choice of technique often involves a trade-off between various performance characteristics. The following table summarizes a comparison based on typical validated methods for pharmaceutical analysis.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Rationale / Commentary |
| Analyte Suitability | Excellent for non-volatile, polar compounds.[1][9] | Requires volatile and thermally stable compounds; derivatization is necessary for this analyte.[1] | HPLC is inherently more compatible with the physicochemical properties of the target molecule. |
| Selectivity/Specificity | High; can be optimized by changing column, mobile phase, and pH. | Very High; mass selective detection provides an orthogonal level of separation. | GC-MS offers superior specificity due to mass fragmentation, which is excellent for impurity identification. |
| Sensitivity (LOQ) | Typically 0.01 - 0.05% for impurity quantification. | Can be higher (sub-ppm levels), especially in Selected Ion Monitoring (SIM) mode. | GC-MS generally offers better sensitivity for trace-level analysis.[3] |
| Precision (%RSD) | Excellent; typically < 2% for the main component.[1] | Good; typically < 5%, but can be higher due to the multi-step derivatization process. | The simpler workflow of HPLC often leads to better precision in routine QC environments.[1] |
| Accuracy (% Recovery) | High; typically 98-102%. | Good; typically 90-110%, but can be affected by derivatization efficiency. | Incomplete or inconsistent derivatization can negatively impact the accuracy of the GC-MS method. |
| Analysis Time | Moderate; typically 20-40 minutes per run.[9] | Fast (post-derivatization); run times are often 15-25 minutes. | While the GC run can be faster, the overall time including sample preparation is longer for GC-MS. |
| Sample Prep Complexity | Low; simple dissolution is usually sufficient. | High; requires a precise and reproducible derivatization step. | The need for derivatization adds time, cost (reagents), and potential for error. |
| Information Obtained | Primarily quantitative (purity, assay) and spectral (UV) data. | Quantitative and qualitative (structural) information for definitive identification. | GC-MS is unparalleled for the structural elucidation of unknown impurities. |
Senior Scientist's Recommendation and Conclusion
For the routine purity assessment of this compound in a drug development and quality control setting, HPLC is the superior and recommended technique.
The primary justification for this recommendation lies in its direct applicability to the analyte without the need for chemical derivatization. This simplifies the workflow, reduces potential sources of analytical error, and enhances method robustness and reproducibility—all critical attributes for methods used in a regulated environment.[10] HPLC methods for pharmaceutical analysis are well-established and readily validated according to international guidelines, such as those from the International Council for Harmonisation (ICH).[11][12][13][14]
While HPLC is the workhorse for routine purity testing and quality control, GC-MS serves as an invaluable orthogonal technique, particularly for investigative purposes. Its strength lies in the definitive identification of unknown impurities or degradation products, especially those that might be more volatile than the parent API. A comprehensive analytical package for an API like this compound would ideally involve a validated HPLC method for release and stability testing, with GC-MS employed for in-depth impurity profiling during process development and forced degradation studies.
Ultimately, the synergy of these two powerful techniques provides a complete and trustworthy picture of API purity, ensuring the development of safe and effective medicines.
References
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GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Oxford Academic. Available from: [Link]
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A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. Available from: [Link]
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HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. Available from: [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Available from: [Link]
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Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. Shimadzu. Available from: [Link]
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ICH Guidelines for Analytical Validation. Scribd. Available from: [Link]
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High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. Available from: [Link]
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Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC - NIH. Available from: [Link]
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GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. PubMed. Available from: [Link]
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Automation and optimization of the sample preparation of aromatic amines for their analysis with GC–MS. ResearchGate. Available from: [Link]
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ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available from: [Link]
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Analytical method validation as per ich and usp. Slideshare. Available from: [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]
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ICH guideline Q2(R2) on validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]
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Would HPLC or GC-MS be a better way to measure the quantity of biogenic amines in brine left after the sauerkraut production?. ResearchGate. Available from: [Link]
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HPLC vs GC: What Sets These Methods Apart. Phenomenex. Available from: [Link]
-
Understanding Chemical Testing: GC-MS vs. HPLC. Smithers. Available from: [Link]
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HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. Available from: [Link]
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A Comparative Crystallographic Guide to Cyclopentyl-(3-methoxy-benzyl)-amine and Its Derivatives: Elucidating Structure-Property Relationships
Abstract
In the landscape of contemporary drug discovery and materials science, a profound comprehension of the three-dimensional architecture of molecular entities is a cornerstone of rational design. The spatial arrangement of atoms within a crystal lattice dictates a multitude of physicochemical properties, including solubility, stability, and bioavailability, which are of paramount importance in the development of novel therapeutics and functional materials. This guide presents a comprehensive comparative analysis of the X-ray crystallography of Cyclopentyl-(3-methoxy-benzyl)-amine and its structurally related derivatives. While a definitive crystal structure for this compound has not been publicly reported, this guide leverages crystallographic data from closely related analogues to infer and discuss its potential solid-state conformation. We provide detailed, field-proven experimental protocols for the synthesis, crystallization, and structural determination of this class of compounds, offering a practical framework for researchers in the field. Through a comparative lens, we aim to illuminate the subtle yet significant influence of functional group modifications on molecular conformation and crystal packing, thereby providing a valuable resource for scientists and professionals engaged in drug development and chemical research.
Introduction: The Significance of Structural Elucidation
This compound and its congeners represent a class of secondary benzylic amines that are of significant interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents. The biological activity of such molecules is intrinsically linked to their three-dimensional structure, which governs their interaction with biological targets. X-ray crystallography stands as the unequivocal gold standard for the determination of atomic-level structural information in the solid state. The precise knowledge of bond lengths, bond angles, and intermolecular interactions gleaned from crystallographic studies provides an invaluable foundation for understanding structure-activity relationships (SAR) and for the rational design of molecules with enhanced efficacy and specificity.
This guide is structured to provide both a theoretical and practical framework for the crystallographic analysis of this compound derivatives. We will first detail a robust protocol for the synthesis of the parent compound, followed by a comprehensive overview of crystallization strategies tailored for small molecule amines. The core of this guide will be a comparative analysis of the crystallographic data of selected derivatives, offering insights into the conformational flexibility and packing motifs of this chemical class.
Experimental Methodologies: A Validated Approach
The protocols outlined below are designed to be self-validating, with each step explained in the context of its chemical rationale. These methods are based on established and reliable procedures for the synthesis and crystallization of secondary benzylic amines.
Synthesis of this compound
The most direct and widely employed method for the synthesis of secondary amines of this type is reductive amination. This one-pot reaction involves the formation of an imine intermediate from the corresponding aldehyde and amine, followed by its in-situ reduction.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-methoxybenzaldehyde (1.0 eq) and cyclopentylamine (1.1 eq) in a suitable solvent such as methanol or dichloromethane (approximately 0.5 M concentration).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise over 30 minutes. The use of a mild reducing agent is crucial to selectively reduce the imine in the presence of the aldehyde.
-
Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the imine. Quench the reaction by the slow addition of water. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Crystallization Strategies for Amine Derivatives
Obtaining diffraction-quality single crystals is often the most challenging step in X-ray crystallography. For small molecule amines, several techniques can be employed, with the choice of method and solvent system being critical.[1][2][3]
Experimental Protocol: Crystallization
-
Preparation of the Amine Salt: For crystallization, it is often advantageous to convert the free amine to a salt, such as the hydrochloride salt. Dissolve the purified amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether (1.1 eq) dropwise with stirring. The hydrochloride salt will typically precipitate and can be collected by filtration.
-
Solvent Screening: The choice of solvent is paramount. A good crystallization solvent is one in which the compound is sparingly soluble. A solvent system, often a binary mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is insoluble), is commonly used.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the amine hydrochloride in a suitable solvent or solvent mixture in a loosely covered vial. Allow the solvent to evaporate slowly over several days.[4]
-
Vapor Diffusion: This is a highly effective method for obtaining high-quality crystals from small amounts of material.[1] Dissolve the compound in a small volume of a "good" solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent. The vapor of the "poor" solvent will slowly diffuse into the solution of the compound, gradually decreasing its solubility and promoting crystal growth.
-
Liquid-Liquid Diffusion: Carefully layer a solution of the compound in a dense solvent at the bottom of a narrow tube. Then, carefully add a less dense, miscible "poor" solvent on top. Crystals may form at the interface of the two solvents over time.[4]
-
Diagram of the Crystallization Workflow:
Caption: General workflow for the crystallization of amine derivatives.
X-ray Diffraction Data Collection and Structure Refinement
Once suitable crystals are obtained, the next step is to collect and analyze the X-ray diffraction data.
Experimental Protocol: Data Collection and Refinement
-
Crystal Mounting: A single crystal of suitable size (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is used to irradiate the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[5]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and angles.[6]
Comparative Crystallographic Analysis
In the absence of a published crystal structure for this compound, we can draw valuable insights from the analysis of closely related structures available in the Cambridge Structural Database (CSD).[7][8][9] A particularly relevant comparator is the recently reported crystal structure of N-cyclopentyl-3-hydroxy-4-methoxybenzamide.
| Compound | CSD Refcode | Formula | Crystal System | Space Group | Key Structural Features |
| N-cyclopentyl-3-hydroxy-4-methoxybenzamide | 2158291 | C₁₃H₁₇NO₃ | Monoclinic | Cc | The cyclopentyl ring adopts an envelope conformation. The amide group is nearly planar. Intermolecular hydrogen bonding is observed between the hydroxyl group and the amide oxygen. |
| (Z)-3-[(3-acetyl-2-hydroxyphenyl)amino]-2-bromoprop-2-enal | Not provided | C₁₁H₉BrNO₃ | Orthorhombic | P2₁2₁2₁ | The molecule is essentially planar due to extensive π-conjugation and an intramolecular hydrogen bond. |
| N-Benzylaniline | 825485 | C₁₃H₁₃N | Orthorhombic | P2₁2₁2₁ | The two phenyl rings are not coplanar. The nitrogen atom exhibits a trigonal pyramidal geometry. |
Discussion of Structural Features:
Based on the analysis of these related structures, we can hypothesize several key structural features for this compound:
-
Conformation of the Cyclopentyl Ring: The cyclopentyl group is likely to adopt a non-planar conformation, such as an envelope or twist conformation, to minimize steric strain.
-
Orientation of the Methoxybenzyl Group: The orientation of the 3-methoxybenzyl group relative to the cyclopentylamino moiety will be influenced by steric hindrance and potential weak intramolecular interactions. The methoxy group's position on the phenyl ring will affect the molecule's overall polarity and packing in the crystal lattice.
-
Intermolecular Interactions: In the solid state, secondary amines can participate in N-H···N or N-H···π hydrogen bonding. In the case of the hydrochloride salt, the N⁺-H donor will form strong hydrogen bonds with the chloride anion (Cl⁻), which will in turn act as a hydrogen bond acceptor. These interactions will play a dominant role in the crystal packing.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, other spectroscopic techniques offer complementary information about the molecule's structure and dynamics in solution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and connectivity of the synthesized compound. 2D NMR techniques such as COSY, HSQC, and HMBC can further elucidate the complete structural assignment.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the N-H bond in the amine, which typically shows a characteristic absorption in the range of 3300-3500 cm⁻¹.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can be used to confirm its identity.
Conclusion
This guide has provided a comprehensive framework for the synthesis, crystallization, and structural analysis of this compound and its derivatives. While the crystal structure of the title compound remains to be determined, a comparative analysis of related structures offers valuable predictive insights into its likely solid-state conformation and packing. The detailed experimental protocols provided herein serve as a practical resource for researchers, enabling the systematic investigation of this important class of molecules. The elucidation of the crystal structures of these and other derivatives will undoubtedly contribute to a deeper understanding of their structure-property relationships and facilitate the development of new and improved therapeutic agents and functional materials.
References
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Dunitz, J. D., & Gavezzotti, A. (2005). Molecular recognition in organic crystals: directed intermolecular bonds or just good packing? Angewandte Chemie International Edition, 44(12), 1766-1787. [Link]
-
Stahly, G. P. (2007). Diversity in single- and multiple-component crystals. The search for and discovery of polymorphs and cocrystals. Crystal Growth & Design, 7(6), 1007-1026. [Link]
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Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
-
Massa, W. (2004). Crystal structure determination (Vol. 143). Berlin: Springer. [Link]
-
Zhang, J., Guo, S., Guo, Y., & Yang, Y. (2022). The crystal structure of N-cyclopentyl-3-hydroxy-4-methoxybenzamide, C13H17NO3. Zeitschrift für Kristallographie-New Crystal Structures, 237(4), 551-553. [Link]
-
Blagden, N., & Davey, R. J. (2003). Polymorphism and crystallization: a review. Crystal Growth & Design, 3(6), 873-885. [Link]
-
Threlfall, T. (2003). Analysis of organic polymorphs: a review. Analyst, 128(11), 1-18. [Link]
-
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. [Link]
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Baxter, N. J., & Williamson, R. M. (Eds.). (2011). Reductive amination: a practical guide. Royal Society of Chemistry. [Link]
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Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment for Handling Cyclopentyl-(3-methoxy-benzyl)-amine
As a Senior Application Scientist, my primary goal is to empower you to conduct your research safely and effectively. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for selecting and using Personal Protective Equipment (PPE) when handling Cyclopentyl-(3-methoxy-benzyl)-amine. While specific toxicological data for this compound is limited, its chemical structure—containing both a cyclopentylamine and a substituted benzylamine moiety—provides clear indicators of its potential hazards. By analyzing these structural analogs, we can establish a robust and scientifically-grounded safety protocol.
Our approach is built on the principle of chemical causality. The amine functional groups are well-understood to be corrosive and capable of causing severe skin burns and eye damage.[1][2][3] Therefore, the protocols outlined below are designed to provide a comprehensive barrier against these and other potential risks, ensuring both your personal safety and the integrity of your work.
Hazard Analysis: Understanding the "Why" Behind the Precautions
This compound's structure is a composite of two well-characterized chemical families. Understanding the risks inherent to these parent structures is key to appreciating the necessary protective measures.
-
The Amine Hazard: Amines are derivatives of ammonia and are typically basic, corrosive, and can be readily absorbed through the skin.[4] Safety data for analogous compounds like Benzylamine and Cyclopentylamine consistently highlights risks of severe skin burns, serious eye damage, and harm if swallowed or inhaled.[5][6][7] Repeated exposure can lead to significant health hazards.[1]
-
The Benzyl Group: The presence of the benzyl group means the compound is an aromatic amine. Aromatic amines as a class warrant careful handling due to potential toxicity and skin permeability.[8][9]
Given these facts, we must assume this compound is:
-
Corrosive: Capable of causing chemical burns to skin and irreversible damage to eyes.
-
Toxic: Potentially harmful if inhaled, ingested, or absorbed through the skin.
-
Irritating: May cause respiratory tract irritation.[10]
This hazard profile dictates that our primary safety objective is to prevent any direct contact with the substance.
Core Protective Equipment: Your Essential Barrier
The following PPE is mandatory for all work involving this compound. The level of protection can be scaled based on the specific procedure, as detailed in the workflow diagram below.
Hand Protection: The First Line of Defense
Standard lightweight nitrile gloves are often insufficient for handling corrosive amines. It is crucial to select gloves with proven resistance to this chemical class.
-
Recommended Material: Use thicker, chemically resistant gloves. Nitrile (minimum 8 mil thickness) or neoprene are suitable choices. Always consult the glove manufacturer's resistance chart for specific breakthrough times. For prolonged work or higher splash risk, consider double-gloving.
-
Causality: Amines can permeate or degrade common glove materials.[8] A study on aromatic amine permeation demonstrated that breakthrough times can vary significantly between glove types, making proper selection critical.[9] Contaminated gloves should be replaced immediately.[10]
Eye & Face Protection: Shielding Against Irreversible Damage
Because of the severe risk of eye damage posed by corrosive amines, standard safety glasses are inadequate.
-
Minimum Requirement: Chemical splash goggles that form a complete seal around the eyes are required for all handling activities.
-
Elevated Risk: When handling larger volumes (>50 mL) or when there is a significant splash potential (e.g., during transfers, heating, or reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[11] This provides a secondary barrier protecting the entire face.
Body Protection: Preventing Skin Contact
Your lab coat is not just for keeping your clothes clean; it is a critical barrier against chemical exposure.
-
Standard Use: A flame-resistant laboratory coat, fully buttoned, is the minimum requirement.
-
High-Exposure Tasks: For tasks involving larger quantities or a high risk of splashing, supplement your lab coat with a chemically resistant apron made of PVC or a similar impervious material.[12] In cases of large-scale transfers, a disposable chemical-resistant coverall may be necessary.[13]
Respiratory Protection: When Airborne Exposure is a Concern
While this compound is a liquid at room temperature, aerosols can be generated, and vapor pressure can increase with heating.
-
Engineering Controls First: All work should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
When Respirators are Needed: If you must handle the material outside of a fume hood (not recommended), during a large spill cleanup, or when weighing a powdered form of a salt variant (e.g., this compound hydrochloride[14]), respiratory protection is necessary.
-
Recommended Type: A NIOSH-approved half-mask or full-face air-purifying respirator equipped with organic vapor (OV) cartridges is required.[13][15] Ensure you are properly fit-tested for the selected respirator.
Operational Plans: From Preparation to Disposal
Properly using PPE involves more than just wearing it. The following workflows are designed to be self-validating systems to prevent exposure and cross-contamination.
PPE Selection Workflow
The following diagram outlines a decision-making process for selecting the appropriate level of PPE based on the task at hand.
Caption: PPE selection workflow based on task-specific risk levels.
Protocol 1: Step-by-Step PPE Donning Sequence
The order in which you put on PPE is critical to ensure a proper fit and avoid contamination.
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
Lab Coat/Coverall: Put on your lab coat and fasten all buttons. If an apron is needed, tie it securely.
-
Respirator (if required): Perform a seal check as per the manufacturer's instructions.
-
Eye/Face Protection: Put on your chemical splash goggles. If required, place the face shield over the goggles.
-
Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat. If double-gloving, don the inner pair first.
Protocol 2: Step-by-Step PPE Doffing Sequence
Removing PPE correctly is paramount to prevent transferring contaminants to your skin or clothing.
-
Gloves (Outer Pair): If double-gloved, remove the outer, most contaminated pair first.
-
Lab Coat/Apron: Unbutton your lab coat. Remove it by rolling it down your arms, touching only the inside surface. Turn it inside out as you remove it and place it in the designated receptacle.
-
Face Shield/Goggles: Remove the face shield first (if used), followed by the goggles. Handle them by the straps, avoiding contact with the front surfaces.
-
Respirator (if used): Remove your respirator.
-
Gloves (Inner Pair): Remove the final pair of gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the outer surface.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Protocol 3: Disposal of Contaminated PPE
Proper disposal prevents exposure to others and the environment.
-
Segregation: All disposable PPE (gloves, aprons, coveralls) that has come into contact with this compound must be considered hazardous waste.
-
Containment: Place all contaminated items immediately into a designated, labeled hazardous waste bag or container. Do not place them in regular trash receptacles.
-
Labeling: Ensure the waste container is clearly labeled with the chemical contents.
-
Follow Institutional Guidelines: Adhere to your institution's specific procedures for hazardous chemical waste disposal.[16]
Summary of PPE Requirements
The table below provides a quick-reference guide for the minimum PPE required for various laboratory tasks involving this compound.
| Task | Risk Level | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solids (<1g) | Low | Heavy-Duty Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Not Required (in Fume Hood) |
| Solution Preparation (<50mL) | Low | Heavy-Duty Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Not Required (in Fume Hood) |
| Weighing Solids (>1g) | Moderate | Heavy-Duty Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Required (OV Respirator) |
| Solution Work (>50mL) | Moderate | Heavy-Duty Nitrile Gloves | Goggles & Face Shield | Lab Coat & Chem-Apron | Not Required (in Fume Hood) |
| Spill Cleanup | High | Double-Glove (Nitrile) | Goggles & Face Shield | Lab Coat & Chem-Apron | Required (OV Respirator) |
Emergency Response: Immediate Actions for Exposure
Should an exposure occur despite precautions, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[17]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
By adhering to this comprehensive guide, you can confidently and safely incorporate this compound into your research, secure in the knowledge that your protocols are grounded in established chemical safety principles.
References
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Santa Cruz Biotechnology, Inc. (n.d.). This compound hydrochloride.
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CymitQuimica. (n.d.). Benzylamine Safety Data Sheet.
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Fisher Scientific. (2025). 4-Methylbenzylamine Safety Data Sheet.
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Santa Cruz Biotechnology, Inc. (n.d.). This compound.
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Berardinelli, S. P., et al. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. American Industrial Hygiene Association Journal.
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PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. AIHAJ.
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Apollo Scientific. (n.d.). Benzylamine hydrochloride Safety Data Sheet.
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Fisher Scientific. (2025). Cyclopentylamine Safety Data Sheet.
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Sigma-Aldrich. (2025). Benzylamine Safety Data Sheet.
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Fisher Scientific. (2025). 4-Methoxybenzylamine Safety Data Sheet.
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Cayman Chemical. (2025). 2-methoxy Ketamine (hydrochloride) Safety Data Sheet.
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Sigma-Aldrich. (2025). N-Methylcyclopentylamine Safety Data Sheet.
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Fisher Scientific. (2025). Benzylamine Safety Data Sheet.
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American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users.
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Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
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Fisher Scientific. (2025). Methoxycyclopentane Safety Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
